Product packaging for Uscharin(Cat. No.:CAS No. 24211-81-2)

Uscharin

Cat. No.: B3062374
CAS No.: 24211-81-2
M. Wt: 587.7 g/mol
InChI Key: DONIPVCAKBPJLH-IGACXKNBSA-N
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Description

Uscharin (CAS 24211-81-2) is a cardenolide natural product isolated from plants of the Calotropis genus, such as Calotropis gigantea . Its molecular formula is C31H41NO8S with a molecular weight of 587.72 g/mol . This compound is characterized by a steroid backbone with a five-membered lactone ring and a unique thiazoline moiety . This compound has demonstrated significant research value as a potent inhibitor of HIF-1 (Hypoxia-Inducible Factor-1) transcriptional activity . HIF-1 is a key transcription factor that allows cancer cells to survive and proliferate in hypoxic (low-oxygen) tumor microenvironments; it regulates genes involved in immortalization, invasion, and metastasis . In a T47D cell-based luciferase reporter assay, this compound showed a much more potent HIF-1 inhibitory effect than the well-known reference compound digoxin . The configuration of the 2' hydroxyl group is critical for this activity, with the native β-configuration conferring superior potency compared to its stereoisomer, 2'-epi-uscharin . Beyond its promise in oncology research, this compound has also been identified as a highly potent molluscicidal agent against land snails . This product is intended for Research Use Only and is not approved for human consumption. Researchers can rely on the supply of this compound accompanied by a Certificate of Analysis to ensure quality and purity for their investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H41NO8S B3062374 Uscharin CAS No. 24211-81-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24211-81-2

Molecular Formula

C31H41NO8S

Molecular Weight

587.7 g/mol

IUPAC Name

(1S,3R,5S,7R,9S,10R,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)spiro[4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-9,2'-5H-1,3-thiazole]-14-carbaldehyde

InChI

InChI=1S/C31H41NO8S/c1-17-13-30(32-9-10-41-30)31(36)26(38-17)39-23-12-19-3-4-22-21(28(19,16-33)14-24(23)40-31)5-7-27(2)20(6-8-29(22,27)35)18-11-25(34)37-15-18/h9,11,16-17,19-24,26,35-36H,3-8,10,12-15H2,1-2H3/t17-,19+,20-,21+,22-,23-,24-,26+,27-,28-,29+,30+,31-/m1/s1

InChI Key

DONIPVCAKBPJLH-IGACXKNBSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@]3([C@@H](O1)O[C@@H]4C[C@@H]5CC[C@@H]6[C@@H]([C@]5(C[C@H]4O3)C=O)CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)N=CCS2

Canonical SMILES

CC1CC2(C3(C(O1)OC4CC5CCC6C(C5(CC4O3)C=O)CCC7(C6(CCC7C8=CC(=O)OC8)O)C)O)N=CCS2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of Uscharin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uscharin is a potent cardenolide glycoside that has garnered significant scientific interest due to its unique chemical structure and promising biological activities. Isolated from plants of the Calotropis genus, particularly from the latex of Calotropis procera and Calotropis gigantea, this compound has demonstrated a range of effects, most notably as a powerful inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an in-depth look at its mechanism of action as a HIF-1 inhibitor.

Physicochemical Properties of this compound

This compound is a complex natural product with a steroidal backbone, a butenolide ring, and a unique thiazoline-containing sugar moiety. Its detailed physicochemical properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₃₁H₄₁NO₈S
Molecular Weight 587.7 g/mol
IUPAC Name (1S,3R,5S,7R,9S,10R,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)spiro[4,6,11-trioxahexacyclo[12.11.0.0³,¹².0⁵,¹⁰.0¹⁵,²³.0¹⁸,²²]pentacosane-9,2'-5H-1,3-thiazole]-14-carbaldehyde
CAS Number 24211-81-2
Decomposition Point Approximately 280 °C
Solubility Soluble in chloroform (B151607) and ethyl acetate (B1210297). Can be crystallized from 95% aqueous ethanol (B145695).
Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

Spectral DataKey ObservationsReference(s)
Mass Spectrometry Molecular ion peak (M+) at m/z 587.
Infrared (IR) Spectroscopy Characteristic absorption bands for a butenolide system at 1788 cm⁻¹, 1745 cm⁻¹, and 1630 cm⁻¹.
¹H NMR Spectroscopy Key signals include two methyl signals at δ = 0.82 ppm and δ = 1.29 ppm. A signal at δ = 5.87 ppm is characteristic of a proton attached to a O-C=O group in the butenolide ring.
¹³C NMR Spectroscopy The ¹³C NMR spectrum of this compound would be expected to show 31 distinct signals corresponding to its carbon skeleton. Key resonances would include those for the carbonyl carbons of the butenolide ring and the aldehyde group, carbons of the thiazoline (B8809763) ring, and the steroidal framework. Specific chemical shift data is not readily available in the searched literature.

Experimental Protocols

Isolation and Purification of this compound from Calotropis procera Latex

The following protocol is a synthesized methodology based on established literature for the isolation and purification of this compound.

1. Latex Collection and Initial Processing:

  • Fresh latex is collected from the leaves and stems of Calotropis procera.

  • An equal volume of ethanol is added to the collected latex to precipitate a semi-solid mass.

  • The mixture is filtered to separate the precipitate.

2. Extraction:

  • The filtrate is treated with an alcoholic lead acetate solution until no further precipitation is observed. This step helps in removing certain impurities.

  • Alternatively, the dried latex can be subjected to sequential Soxhlet extraction with petroleum ether followed by ethyl acetate. The ethyl acetate fraction will contain this compound.

  • For purification from the initial precipitate, the dried mass is first extracted with solvents that do not dissolve this compound, such as petroleum ether or pentane, to remove resins.

  • Subsequently, the residue is extracted with a solvent for this compound, such as chloroform.

3. Fractionation:

  • The crude extract obtained from the above steps is concentrated under reduced pressure.

  • The concentrated extract is then subjected to column chromatography for fractionation.

    • Vacuum Liquid Chromatography (VLC): Silica (B1680970) gel 60H can be used as the stationary phase. The crude extract is adsorbed onto a small amount of silica and applied to the column. Elution is performed with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with methanol.

    • Sephadex LH-20 Column Chromatography: For further purification, the active fractions from VLC can be dissolved in a minimal volume of chloroform and applied to a Sephadex LH-20 column, eluting with chloroform.

4. Purification:

  • Preparative Thin-Layer Chromatography (TLC): Fractions showing the presence of this compound (monitored by analytical TLC) are further purified using preparative TLC on silica gel plates with a mobile phase such as ethyl acetate:methanol (97:3). The band corresponding to this compound is scraped off and the compound is eluted with ethyl acetate.

  • Fractional Crystallization: The final purification step involves fractional crystallization. The purified this compound is dissolved in a suitable solvent like chloroform or ethyl acetate, and then a less polar solvent like ethanol is added. The mixture is slowly evaporated under reduced pressure to induce crystallization, yielding pure this compound.

Unveiling Uscharin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cardenolide glycoside Uscharin, from its initial discovery and isolation to the identification of its natural sources and elucidation of its biological activities. This document details the experimental protocols for extraction and characterization, presents quantitative data on its physicochemical properties and bioactivities, and explores its mechanism of action, with a particular focus on its potent inhibition of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. Diagrams created using Graphviz are provided to illustrate key experimental workflows and biological pathways.

Introduction

This compound is a naturally occurring cardenolide, a class of steroid-like compounds known for their potent biological activities. First identified in plants of the Apocynaceae family, this compound has garnered significant interest in the scientific community for its diverse pharmacological effects, including cytotoxic, molluscicidal, and most notably, its potent anti-cancer properties mediated through the inhibition of the HIF-1 signaling pathway. This guide serves as a technical resource for researchers and drug development professionals interested in the scientific journey and therapeutic potential of this compound.

Discovery and Natural Source Identification

The discovery of this compound is intrinsically linked to the ethnobotanical use of plants from the family Apocynaceae, particularly species of the genus Calotropis. These plants, known for their milky latex, have a long history in traditional medicine.

Natural Sources

This compound has been primarily isolated from the latex of several plant species, including:

  • Calotropis gigantea (Crown flower)[1][2]

  • Calotropis procera (Sodom apple)[3][4]

  • Gomphocarpus fruticosus (Swan plant)[3]

  • Asclepias curassavica (Tropical milkweed)[3]

The latex of these plants is a rich source of various cardenolide glycosides, with this compound being a significant component.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₁H₄₁NO₈S[3]
Molecular Weight 587.7 g/mol [3]
Appearance Colorless leaflets
Solubility Soluble in methanol, ethanol, chloroform (B151607)

Experimental Protocols

Isolation of this compound from Calotropis procera Latex

The following protocol is a generalized procedure based on methodologies reported in the literature for the isolation of this compound.[4][6]

dot

Caption: Workflow for the isolation of this compound.

Methodology:

  • Latex Collection: Fresh latex is collected from the leaves and stems of Calotropis procera.

  • Extraction: The collected latex is immediately extracted with a suitable organic solvent, such as 95% aqueous ethanol, to precipitate proteins and other macromolecules. The mixture is then filtered.

  • Partitioning: The filtrate is subjected to liquid-liquid partitioning. Typically, the ethanolic extract is concentrated and then partitioned between chloroform and water. The chloroform layer, containing the less polar cardenolides, is collected.

  • Purification: The chloroform extract is concentrated and purified. This can be achieved through:

    • Fractional Crystallization: The concentrated extract is dissolved in a minimal amount of hot solvent (e.g., 95% ethanol) and allowed to cool slowly to induce crystallization of this compound.

    • Chromatographic Adsorption: The extract is subjected to column chromatography over silica (B1680970) gel or alumina, eluting with a gradient of solvents to separate this compound from other components.

  • Purity Assessment: The purity of the isolated this compound is assessed by Thin Layer Chromatography (TLC).

Structural Characterization

The chemical structure of this compound is elucidated using a combination of spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

Table of ¹H NMR Chemical Shift Values for this compound

ProtonChemical Shift (ppm)
H-180.82 (s)
H-1910.00 (s)
H-214.85

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.

Table of Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Formula C₃₁H₄₁NO₈S[3]
Molecular Weight 587.7 g/mol [3]

4.2.3. X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of this compound, confirming its stereochemistry.[2]

Biological Activity

This compound exhibits a range of biological activities, with its anti-cancer and molluscicidal properties being the most extensively studied.

Cytotoxicity Against Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. One study reported IC50 values in the range of 16.61-73.48 µM.[2]

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)

A key mechanism underlying the anti-cancer activity of this compound is its potent inhibition of Hypoxia-Inducible Factor 1 (HIF-1).[2][4] HIF-1 is a transcription factor that plays a crucial role in tumor survival and progression by regulating genes involved in angiogenesis, glucose metabolism, and cell survival in hypoxic (low oxygen) environments, which are characteristic of solid tumors. This compound has been shown to be a more potent inhibitor of HIF-1 activity than the well-known inhibitor, digoxin.[2][4]

HIF1_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α PHDs PHDs VHL VHL Proteasome Proteasomal Degradation HIF1a_H HIF-1α (stabilized) HIF1b HIF-1β (ARNT) HIF1_complex HIF-1 Complex HRE HRE (DNA) Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) This compound This compound This compound->HIF1a_H Inhibits Stabilization?

References

Technical Guide: Isolation and Characterization of Uscharin from Calotropis procera Latex

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies for isolating Uscharin, a potent cardiac glycoside, from the latex of Calotropis procera. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key workflows and biological pathways.

Quantitative Data Summary

The latex of Calotropis procera is a complex mixture of proteins, secondary metabolites, and other compounds.[1] this compound is a key bioactive constituent, and its isolation and activity have been the subject of various studies.[2][3]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C31H41NO8S Implied by elemental analysis
Decomposition Point ~265-280°C (with rapid heating) [4]
Specific Rotation [α]D +29° [4]
Elemental Analysis (Average) C: ~63.3%, H: ~7.2%, N: ~2.4%, S: ~5.5% [4]

| Appearance | Colorless, prismatic rods |[4] |

Table 2: Cytotoxicity Data of C. procera Latex Extracts and Cardenolides

Substance Cell Line IC50 Value (µM) Source
Crude Latex A-549 (Human Lung Carcinoma) 3.37 [5]
Crude Latex HeLa (Human Cervical Cancer) 6.45 [5]
Chloroform Extract A-549 0.985 [5][6]
Chloroform Extract HeLa 1.471 [5][6]
Calactin* A-549 0.036 [5]
Calactin* HeLa 0.083 [5]

*Calactin is another major cardenolide isolated from the latex, often studied alongside this compound.

Table 3: Yields of C. procera Latex Fractions

Latex Fraction Yield (% of Dry Mass) Protein Content (mg/mL) Source
Non-Protein Fraction (LNP) 48.3 ± 1.3% 7.7 ± 0.3 [1]
Protein Fraction (LP) 5.8 ± 0.5% 43.1 ± 1.1 [1]

*Note: These yields represent broad fractions of the latex, not the specific yield of pure this compound.

Experimental Protocols

The following protocols are synthesized from published methodologies for the isolation, purification, and characterization of this compound.

This method is a classical approach for obtaining pure this compound directly from the latex.[7][8]

Methodology:

  • Latex Collection: Fresh latex is collected from the twigs and leaves of Calotropis procera.

  • Solvent Extraction: The collected latex is subjected to solvent extraction. While various solvents can be used, a common method involves partitioning between an organic solvent and an aqueous phase.[7][8]

  • Partitioning: The extract is partitioned to separate compounds based on their polarity. This step helps in the initial cleanup and enrichment of the cardenolide fraction.[7]

  • Fractional Crystallization: The enriched fraction containing this compound is purified by fractional crystallization. This is typically performed using 95% aqueous ethanol.[2][7][8] The solution is concentrated and cooled, allowing this compound crystals to form.

  • Purity Monitoring: Throughout the process, the purity of the fractions and the final crystalline product is monitored using Thin-Layer Chromatography (TLC).[2][7]

This protocol involves an initial precipitation step to remove bulk impurities, followed by modern chromatographic techniques for purification.[4][9]

Methodology:

  • Precipitation: An equal volume of a water-miscible organic solvent (e.g., ethanol, methanol, or acetone) is added to the fresh latex.[4] This causes a semi-solid mass with low cardiac activity to precipitate, which is then separated.

  • Secondary Precipitation (Optional): An alcoholic lead acetate (B1210297) solution can be added to the remaining liquor to precipitate further impurities.[4]

  • Solvent Extraction of Crude this compound: The dried precipitate from step 1 is extracted with a solvent that does not dissolve this compound (e.g., petroleum ether, ether) to remove resins.[4] Subsequently, the remaining mass is extracted with a solvent for this compound, such as chloroform.[4]

  • Chromatographic Fractionation: The crude extract is subjected to Vacuum Liquid Chromatography (VLC) or column chromatography.[9]

    • Stationary Phase: Silica (B1680970) gel 60H is commonly used.[9]

    • Mobile Phase: A gradient elution is employed, starting with non-polar solvents (e.g., chloroform) and gradually increasing polarity by adding methanol.[9]

  • Final Purification: Fractions identified as containing this compound (via TLC) can be further purified using Preparative TLC. The compound is spotted onto silica gel plates, developed in a solvent system like ethyl acetate:methanol (97:3), and the corresponding band is scraped and eluted.[9]

Following isolation, the identity and structure of this compound must be confirmed using spectroscopic methods.[2][7][8]

Methodology:

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the isolated compound, confirming its molecular formula.[2][7]

  • Infrared (IR) Spectroscopy: Employed to identify the functional groups present in the this compound molecule.[2][7]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed information about the chemical environment of protons in the molecule, which is crucial for confirming the precise structure of this compound by comparing the data with literature values.[2][7]

Visualizations

G General Workflow for this compound Isolation and Analysis cluster_collection Collection & Pre-treatment cluster_extraction Extraction & Initial Separation cluster_purification Purification cluster_analysis Analysis & Characterization Latex Fresh Latex from C. procera DriedLatex Drying / Lyophilization Latex->DriedLatex SolventExtraction Solvent Extraction (e.g., Chloroform, Methanol) DriedLatex->SolventExtraction Choose one path Precipitation Precipitation (e.g., with Ethanol) DriedLatex->Precipitation Choose one path Partitioning Liquid-Liquid Partitioning SolventExtraction->Partitioning Chromatography Column / Vacuum Liquid Chromatography (VLC) Precipitation->Chromatography Partitioning->Chromatography PrepTLC Preparative TLC Chromatography->PrepTLC Crystallization Fractional Crystallization PrepTLC->Crystallization TLC Purity Check (TLC) Crystallization->TLC Purethis compound Pure this compound Spectroscopy Structural Elucidation (MS, NMR, IR) Purethis compound->Spectroscopy TLC->Purethis compound

Caption: A generalized workflow for the isolation and analysis of this compound.

This compound and related cardenolides have been shown to be potent inhibitors of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cellular responses to hypoxia and a critical target in cancer therapy.[10][11]

G Simplified HIF-1 Signaling Pathway and Inhibition by this compound cluster_env Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia (Low Oxygen) HIF1a_s HIF-1α (Stabilized) Hypoxia->HIF1a_s Prevents degradation HIF1a_p HIF-1α HIF1b_p HIF-1β (ARNT) HIF1_complex HIF-1 Complex (HIF-1α / HIF-1β) HIF1b_p->HIF1_complex HIF1a_s->HIF1_complex Dimerization with HIF-1β HRE Hypoxia Response Element (HRE on DNA) HIF1_complex->HRE Binds to Transcription Gene Transcription HRE->Transcription TargetGenes Target Genes (e.g., VEGF, GLUT1) Transcription->TargetGenes Upregulates This compound This compound This compound->HIF1_complex Inhibits Transcriptional Activity

Caption: this compound inhibits the transcriptional activity of the HIF-1 complex.

References

Uscharin's Mechanism of Action as a Molluscicide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Uscharin is a potent, naturally occurring cardenolide-type cardiac glycoside isolated from the latex of Calotropis procera, a plant found in arid regions.[1][2] It has demonstrated significant toxicity against various snail species, positioning it as a compound of interest for the development of natural molluscicides.[3] For instance, studies have shown this compound to be 128 times more toxic than the synthetic carbamate (B1207046) molluscicide, methomyl, against the land snail Theba pisana.[1][2][4] This technical guide provides a detailed exploration of the biochemical and physiological mechanisms underlying this compound's molluscicidal activity, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase enzyme, commonly known as the sodium-potassium pump. This integral membrane protein is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane in all animal cells.

The pump actively transports three Na+ ions out of the cell and two K+ ions into the cell, a process powered by the hydrolysis of one molecule of ATP. This function is fundamental for various cellular processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.

This compound exerts its toxic effect by binding to the extracellular domain of the Na+/K+-ATPase α-subunit. This binding event locks the enzyme in a phosphorylated conformation, thereby inhibiting its catalytic activity and halting the transport of Na+ and K+ ions. The resulting intracellular accumulation of Na+ and decrease in intracellular K+ disrupts the cellular ionic balance, leading to a cascade of downstream cytotoxic effects.

Diagram 1: this compound's Inhibition of the Na+/K+-ATPase Pump cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space pump Na+/K+-ATPase (Sodium Pump) Extracellular Side Intracellular Side Na_out 3 Na+ pump:p1->Na_out Pumped Out K_in 2 K+ pump:p2->K_in Pumped In ADP ADP + Pi pump:p2->ADP K_out 2 K+ K_out->pump:p1 Binds This compound This compound This compound->pump:p1 Binds & Inhibits Na_in 3 Na+ Na_in->pump:p2 Binds ATP ATP ATP->pump:p2 Hydrolyzed

Diagram 1: this compound's Inhibition of the Na+/K+-ATPase Pump

Downstream Physiological and Cellular Effects

The inhibition of the Na+/K+-ATPase triggers a series of deleterious physiological events in molluscs, ultimately leading to death.

  • Disruption of Neuromuscular Function: The breakdown of ion gradients paralyzes the nervous system. Nerve cells can no longer maintain the resting membrane potential required for firing action potentials, leading to a cessation of nerve impulses, flaccidity, and eventually death.

  • Cardiotoxicity: In molluscs, as in vertebrates, cardiac function is tightly regulated by ion fluxes. Disruption of Na+/K+-ATPase activity leads to altered heart muscle contractility and rhythm. Studies on related cardiac glycosides have demonstrated a significant reduction in the cardiac frequency of snails like Biomphalaria glabrata upon exposure.[5]

  • Metabolic and Histopathological Damage: The toxic effects extend to vital organs. This compound exposure has been linked to histopathological changes in the digestive gland of Helix aspersa.[1] Furthermore, cardiac glycosides can severely impair energy metabolism, evidenced by a drastic decrease in glycogen (B147801) content in the hepatopancreas of affected snails.[6] This suggests a systemic metabolic collapse.

  • Oxidative Stress Response: Snails may mount a cellular defense against the toxicant. An induction of detoxifying enzymes such as catalase and glutathione (B108866) S-transferase (GST) has been observed in the hepatopancreas, indicating a response to cellular stress, likely including oxidative stress.[1]

Diagram 2: Pathophysiological Cascade of this compound Toxicity in Molluscs A This compound Exposure B Binding and Inhibition of Na+/K+-ATPase A->B C Disruption of Na+/K+ Electrochemical Gradients B->C D Intracellular Na+ Increases Extracellular K+ Increases C->D E Neuromuscular Paralysis D->E F Cardiotoxicity (Altered Heart Rate) D->F G Metabolic Disruption (Glycogen Depletion) D->G H Cellular Damage (Histopathology, Oxidative Stress) D->H I Organ System Failure & Death E->I F->I G->I H->I

Diagram 2: Pathophysiological Cascade of this compound Toxicity

Quantitative Toxicity Data

While specific LC50/LD50 values for this compound are not widely published, its high potency is well-documented. The table below presents its relative toxicity alongside data from other cardiac glycosides to provide a comparative context for the molluscicidal activity of this compound class.

Compound/ExtractSnail SpeciesMetricValueReference
This compound Theba pisanaRelative Toxicity128x more toxic than Methomyl[1],[2]
Neriifolin Monacha obstructaLD50 (Contact)4.3 µg/g body weight[7]
Cerberin Monacha obstructaLD50 (Contact)5.39 µg/g body weight[7]
Neriifolin Monacha obstructaLC50 (Immersion, 24h)4.30 ppm[8]
Cerberin Monacha obstructaLC50 (Immersion, 24h)5.39 ppm[8]
Cardiac Glycosides Mix Pomacea canaliculataLC50 (Immersion, 96h)3.71 mg/L[6]

Experimental Protocols

Protocol 1: Isolation and Identification of this compound from Calotropis procera

This protocol is based on the methodology described by Hussein et al. (1994).[1][2]

  • Latex Collection: Fresh latex is collected from the leaves and stems of C. procera.

  • Solvent Extraction: The latex is immediately extracted with a solvent such as 95% aqueous ethanol (B145695) to precipitate proteins and solubilize glycosides.

  • Partitioning: The ethanol extract is concentrated under reduced pressure and partitioned between water and a non-polar solvent (e.g., benzene (B151609) or chloroform) to remove lipids and other non-polar compounds. The aqueous layer containing the glycosides is retained.

  • Fractional Crystallization: The crude glycoside mixture from the aqueous layer is concentrated and subjected to fractional crystallization using a solvent system like 95% aqueous ethanol. This compound is purified through repeated crystallization steps.

  • Purity and Identification:

    • TLC: The purity of the isolated crystals is monitored using Thin Layer Chromatography (TLC).

    • Spectroscopy: The chemical identity of the purified compound is confirmed by comparing its spectroscopic data (Mass Spectrometry, Infrared Spectroscopy, and ¹H-NMR) with established literature values for this compound.

Protocol 2: Molluscicidal Bioassay (Contact Toxicity)

This generalized protocol follows the principles for testing molluscicides against land snails as described in the literature.[1]

  • Snail Collection and Acclimation: A population of the target snail species (e.g., Theba pisana) is collected and acclimated to laboratory conditions (e.g., 25°C, 70% RH) for at least one week, with access to food and water.

  • Preparation of Test Solutions: A stock solution of purified this compound is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO). A series of at least five serial dilutions are prepared from the stock.

  • Topical Application: Snails of a uniform size and weight are selected. A precise volume (e.g., 10 µL) of each this compound dilution is applied topically to the soft body of the snail. A control group receives only the solvent (DMSO). A minimum of 10 snails are used for each concentration and the control.

  • Observation: The treated snails are placed in ventilated containers with access to food. Mortality is recorded at 24, 48, and 72-hour intervals. Snails are considered dead if they show no response when prodded with a needle.

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. The dose-response data is then subjected to probit analysis to determine the LD50 and LD90 values (the lethal dose required to kill 50% and 90% of the population, respectively) along with their 95% confidence limits.

Diagram 3: Experimental Workflow for Molluscicidal Bioassay A Snail Collection & Acclimation C Topical Application of this compound to Snails (n ≥ 10 per group) A->C B Preparation of this compound Test Concentrations B->C E Incubation & Observation (24, 48, 72 hours) C->E D Control Group (Solvent Only) D->E F Record Mortality Data E->F G Probit Analysis F->G H Determine LD50 / LD90 Values G->H

Diagram 3: Experimental Workflow for Molluscicidal Bioassay

Protocol 3: In Vitro Na+/K+-ATPase Inhibition Assay

This is a generalized biochemical protocol to determine the inhibitory effect of this compound on Na+/K+-ATPase activity from snail tissue.

  • Enzyme Preparation:

    • Dissect the target tissue (e.g., hepatopancreas or nerve ganglia) from the snails on ice.

    • Homogenize the tissue in a chilled buffer solution (e.g., Tris-HCl with protease inhibitors).

    • Prepare a microsomal fraction, which is rich in membrane-bound enzymes like Na+/K+-ATPase, by differential centrifugation. The final pellet is resuspended in a buffer and its protein concentration is determined.

  • Assay Reaction: The enzyme activity is measured by quantifying the rate of ATP hydrolysis through the release of inorganic phosphate (B84403) (Pi), often using the Fiske-Subbarow method or a similar colorimetric assay.

    • Prepare reaction tubes containing an assay buffer with optimal concentrations of NaCl, KCl, MgCl₂, and ATP.

    • Add varying concentrations of this compound to the experimental tubes. Control tubes will contain no inhibitor.

    • To distinguish Na+/K+-ATPase activity from other ATPases, a parallel set of tubes is run in the presence of a saturating concentration of a known Na+/K+-ATPase specific inhibitor, such as ouabain.

  • Procedure:

    • Pre-incubate the enzyme preparation with the this compound concentrations for a defined period at a set temperature (e.g., 37°C).

    • Initiate the reaction by adding ATP.

    • Stop the reaction after a fixed time (e.g., 15-30 minutes) by adding a reagent like trichloroacetic acid.

    • Measure the amount of Pi released in each tube using a spectrophotometer.

  • Data Analysis:

    • Na+/K+-ATPase activity is calculated as the difference between the Pi released in the absence and presence of ouabain.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the kinetic mechanism of inhibition (e.g., competitive, non-competitive), the assay is repeated with varying concentrations of substrate (ATP, Na+, or K+) in the presence of fixed concentrations of this compound, followed by analysis using Lineweaver-Burk or Hanes-Woolf plots.[9]

The molluscicidal action of this compound is rooted in its potent and specific inhibition of the Na+/K+-ATPase enzyme. This primary molecular event triggers a catastrophic failure of ion homeostasis, leading to widespread neuromuscular paralysis, cardiotoxicity, and metabolic collapse in snails. The high toxicity of this compound, coupled with its natural origin, underscores its potential for development into an effective and biodegradable molluscicide. Further research should focus on obtaining precise toxicity data across a range of snail species and evaluating its environmental safety profile to fully assess its viability for pest control applications.

References

The Abundance and Biological Activity of Uscharin in Calotropis gigantea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural abundance of the cardiac glycoside uscharin in Calotropis gigantea, detailing its concentration in various plant parts and outlining experimental protocols for its extraction, isolation, and quantification. Furthermore, this document explores the cytotoxic mechanisms of this compound, with a focus on its role in inducing apoptosis and inhibiting the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.

Quantitative Abundance of this compound

This compound, a potent cardenolide, is a significant secondary metabolite found in Calotropis gigantea. Its concentration varies depending on the plant part, its developmental stage, and the specific variant of the plant. The white flower variant (WFV) has been reported to accumulate higher concentrations of this compound compared to the purple flower variant (PFV)[1][2][3]. The latex of C. gigantea is a particularly rich source of this and other cardiac glycosides[4][5].

A summary of the quantitative data for this compound and related cardiac glycosides in different parts of Calotropis gigantea is presented in Table 1.

Table 1: Natural Abundance of this compound and Other Major Cardiac Glycosides in Calotropis gigantea

Plant PartPlant VariantAge of PlantCompoundConcentration (μg/g Dry Weight)Reference
StemWhite Flower Variant (WFV)5 monthsThis compoundHighest Concentration[2][3]
StemWhite Flower Variant (WFV)5 monthsCalotropinHighest Concentration[2][3]
StemWhite Flower Variant (WFV)5 monthsUscharidin (B1213358)Highest Concentration[2][3]
RootWhite Flower Variant (WFV)8 monthsCalotropageninMaximum Level[1][3]
LeafWhite Flower Variant (WFV)10 monthsCoroglaucigeninMaximum Level[1][3]
LatexNot SpecifiedNot SpecifiedThis compound0.45% of latex[4]
LatexNot SpecifiedNot SpecifiedCalotropinPresent[4]
LatexNot SpecifiedNot SpecifiedCalotoxin0.15% of latex[4]
LatexNot SpecifiedNot SpecifiedCalactin (B1668211)0.15% of latex[4]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from Calotropis gigantea.

Extraction of this compound from Calotropis gigantea Latex

The latex is a primary source for this compound extraction. The following protocol is a composite of established methods[5][6].

Materials:

Procedure:

  • Collect fresh latex from the plant.

  • To the collected latex (e.g., 3 L), add an equal volume of 95% ethanol to precipitate a semi-solid mass.

  • Sonicate the mixture at room temperature to ensure thorough mixing and precipitation.

  • Centrifuge the mixture to separate the supernatant from the precipitate.

  • Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to obtain a yellowish residue.

  • Partition the residue between ethyl acetate and water to separate compounds based on their polarity. The this compound will preferentially partition into the ethyl acetate layer.

  • Collect the ethyl acetate fraction and evaporate it to dryness to yield the crude this compound extract.

Extraction of this compound from Calotropis gigantea Leaves

An alternative source for this compound is the leaves of the plant.

Materials:

  • Dried and powdered leaves of Calotropis gigantea

  • Petroleum ether (60-80°C)

  • Ethyl acetate

  • Methanol (B129727)

  • Soxhlet apparatus

  • Rotary evaporator

Procedure:

  • Grind the dried leaves into a fine powder.

  • Perform a successive Soxhlet extraction of the powdered leaves (e.g., 500g).

  • First, extract with petroleum ether to remove nonpolar compounds.

  • Next, extract the marc with ethyl acetate until the solvent runs clear. This fraction will contain this compound.

  • Finally, extract with methanol.

  • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator to obtain the crude extract containing this compound.

Isolation and Purification of this compound

Further purification of the crude extract is necessary to isolate pure this compound.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel 60H for Vacuum Liquid Chromatography (VLC)

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate, methanol)

  • 95% aqueous ethanol for crystallization

Procedure:

  • Vacuum Liquid Chromatography (VLC):

    • Adsorb the crude extract onto a small amount of silica gel.

    • Pack a sintered funnel with silica gel 60H under vacuum.

    • Apply the extract-adsorbed silica to the top of the column.

    • Elute the column with a gradient of solvents, starting with petroleum ether and gradually increasing the polarity with ethyl acetate.

    • Continue elution with increasing concentrations of methanol in ethyl acetate.

    • Collect fractions and monitor them for the presence of this compound using Thin Layer Chromatography (TLC).

  • Crystallization:

    • Combine the fractions containing pure this compound.

    • Dissolve the combined fractions in a minimal amount of hot 95% aqueous ethanol.

    • Allow the solution to cool slowly to facilitate the crystallization of this compound.

    • Collect the crystals by filtration and dry them.

Quantification of this compound

2.4.1. Thin Layer Chromatography (TLC)

TLC is a valuable technique for the qualitative analysis and monitoring of this compound during extraction and purification[5].

Materials:

  • TLC plates (silica gel GF254)

  • Developing chamber

  • Solvent system (e.g., chloroform:ethanol, 7:2.5 or 7:3 v/v)

  • Anisaldehyde-sulfuric acid reagent for visualization

  • This compound standard

Procedure:

  • Spot the crude extract, purified fractions, and a this compound standard onto a TLC plate.

  • Develop the plate in a chamber saturated with the chosen solvent system.

  • After development, dry the plate and spray it with anisaldehyde-sulfuric acid reagent.

  • Heat the plate to visualize the spots. This compound will appear as a distinct spot, and its Rf value can be compared to the standard.

2.4.2. High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for the routine quantification of this compound is not extensively detailed in the available literature, a method can be adapted from protocols used for similar cardiac glycosides, such as calactin, also found in C. gigantea[7][8].

Instrumentation:

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)

Mobile Phase (example):

Procedure:

  • Prepare a standard stock solution of purified this compound of known concentration.

  • Prepare serial dilutions of the standard to create a calibration curve.

  • Prepare the sample extract for injection by dissolving a known weight in the mobile phase and filtering it.

  • Inject the standards and the sample into the HPLC system.

  • Monitor the elution of this compound at an appropriate wavelength (if using a UV detector) or by its mass-to-charge ratio (if using an MS detector).

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Biological Activity and Signaling Pathways

This compound exhibits significant cytotoxic activity against various cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis and the inhibition of the HIF-1α signaling pathway.

Induction of Apoptosis

This compound, like other cardiac glycosides, is known to induce apoptosis, or programmed cell death, in cancer cells. This process is crucial for eliminating damaged or cancerous cells. The apoptotic pathway initiated by this compound is believed to be mediated through the intrinsic (mitochondrial) pathway.

apoptosis_pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion inhibits permeabilization Bax->Mitochondrion promotes permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound-induced intrinsic apoptosis pathway.

The proposed mechanism involves the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.

Inhibition of HIF-1α Signaling Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a critical role in the adaptation of tumor cells to low oxygen conditions (hypoxia). It promotes angiogenesis, metabolic reprogramming, and metastasis, contributing to tumor progression and resistance to therapy. This compound has been shown to be a potent inhibitor of HIF-1 transcriptional activity[3][9].

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and proteasomal degradation. Under hypoxic conditions, PHDs are inactive, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes.

hif1a_pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHD PHDs HIF1a_normoxia->PHD hydroxylation VHL VHL Complex PHD->VHL enables binding Proteasome Proteasome VHL->Proteasome ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α Nucleus Nucleus HIF1a_hypoxia->Nucleus HIF1b HIF-1β HIF1b->Nucleus HRE HRE (Hypoxia Response Element) Nucleus->HRE HIF-1α/β dimerization and binding TargetGenes Target Gene Expression (e.g., VEGF) HRE->TargetGenes activates transcription This compound This compound This compound->HIF1a_hypoxia inhibits activity

Caption: Regulation of HIF-1α signaling and its inhibition by this compound.

This compound's inhibitory effect on HIF-1α may occur through various mechanisms, such as preventing its stabilization, inhibiting its translocation to the nucleus, or blocking its binding to DNA. By downregulating the HIF-1α pathway, this compound can potentially counteract the pro-survival mechanisms of cancer cells in the hypoxic tumor microenvironment.

Conclusion

This compound, a prominent cardiac glycoside in Calotropis gigantea, demonstrates significant potential as a therapeutic agent, particularly in the context of oncology. This guide has provided a comprehensive overview of its natural abundance, with the highest concentrations typically found in the latex and the stem of the white flower variant. The detailed experimental protocols for extraction, isolation, and quantification offer a practical framework for researchers. Furthermore, the elucidation of its mechanisms of action, including the induction of apoptosis and the inhibition of the critical HIF-1α signaling pathway, underscores its potential for further investigation and development as a novel anti-cancer drug. This information serves as a valuable resource for scientists and drug development professionals working to harness the therapeutic properties of natural products.

References

Uscharin: A Cardenolide with Potent Hypoxia-Inducible Factor-1 (HIF-1) Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen conditions and a key driver of tumor progression and therapeutic resistance. Its central role in cancer biology has made it a prime target for novel anticancer drug development. This technical guide provides a comprehensive overview of Uscharin, a cardenolide isolated from the latex of Calotropis gigantea, as a potential and potent inhibitor of HIF-1. Drawing from available scientific literature, this document details the current understanding of this compound's inhibitory mechanism, presents available quantitative data, and outlines key experimental protocols for its investigation. While specific quantitative data on the direct inhibition of HIF-1 by this compound is emerging, its demonstrated superior potency compared to the well-characterized HIF-1 inhibitor, digoxin (B3395198), underscores its significant therapeutic potential.

Introduction to HIF-1 and the Rationale for Inhibition

The HIF-1 signaling pathway is a critical cellular mechanism for adaptation to hypoxic environments, commonly found in solid tumors. HIF-1 is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded via prolyl hydroxylation and subsequent ubiquitination mediated by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. However, under hypoxic conditions, this degradation is inhibited, leading to the stabilization and nuclear accumulation of HIF-1α. In the nucleus, it dimerizes with HIF-1β, binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, cell survival, and metastasis, such as Vascular Endothelial Growth Factor (VEGF).[1] Given its multifaceted role in promoting tumor progression, inhibiting the HIF-1 pathway presents a compelling strategy for cancer therapy.

This compound: A Promising Cardenolide HIF-1 Inhibitor

This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds. Studies have identified this compound and its stereoisomer, 2'-epi-uscharin, as potent inhibitors of HIF-1 activity. Notably, this compound has been reported to exhibit significantly more potent HIF-1 inhibitory activity than digoxin, a well-established HIF-1 inhibitor.[1] This heightened potency positions this compound as a compound of high interest for further investigation and development as an anticancer agent.

Proposed Mechanism of Action

While the precise molecular mechanism of this compound's HIF-1 inhibitory action is not yet fully elucidated, its classification as a cardenolide provides strong indications. The primary mechanism by which cardiac glycosides like digoxin inhibit HIF-1 is through the suppression of HIF-1α protein synthesis.[2][3][4] This inhibition is independent of HIF-1α protein degradation.[4] It is therefore highly probable that this compound exerts its effects through a similar mechanism, leading to a reduction in the overall cellular levels of HIF-1α protein available to drive the hypoxic response.

The synthesis of HIF-1α is regulated by several upstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, as well as the Signal Transducer and Activator of Transcription 3 (STAT3) and Extracellular signal-regulated kinase (ERK) pathways. Cardiac glycosides have been shown to modulate these pathways.[5] It is plausible that this compound's inhibitory effect on HIF-1α synthesis is mediated through its influence on one or more of these critical signaling cascades.

Quantitative Data

While direct quantitative data for this compound's HIF-1 inhibitory activity (e.g., IC50 from a reporter gene assay) is not available in the reviewed literature, its potent cytotoxic effects against various cancer cell lines have been documented. It is important to note that cytotoxicity can be a consequence of HIF-1 inhibition, but it may also arise from other mechanisms.

CompoundCell LineAssayIC50Reference
This compound A549 (Lung Carcinoma)Cytotoxicity6.42 - 18.16 µMNot explicitly for this compound, but for a similar compound in the same study.
HeLa (Cervical Carcinoma)Cytotoxicity6.42 - 18.16 µMNot explicitly for this compound, but for a similar compound in the same study.
HepG2 (Hepatocellular Carcinoma)Cytotoxicity6.42 - 18.16 µMNot explicitly for this compound, but for a similar compound in the same study.
HL-60 (Promyelocytic Leukemia)Cytotoxicity6.42 - 18.16 µMNot explicitly for this compound, but for a similar compound in the same study.
U87MG (Glioblastoma)Cytotoxicity6.42 - 18.16 µMNot explicitly for this compound, but for a similar compound in the same study.
Digoxin Various Cancer Cell LinesHIF-1-dependent transcription>88% inhibition at 0.4 µM[2][6]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound as a HIF-1 inhibitor.

HIF-1α Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of HIF-1.

  • Materials:

    • Human cancer cell line (e.g., HEK293T, T47D)

    • HRE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK for normalization)

    • Transfection reagent (e.g., Lipofectamine)

    • Cell culture medium and supplements

    • 96-well white, clear-bottom plates

    • Dual-Luciferase Reporter Assay System

    • Luminometer

    • Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl₂, Desferrioxamine (DFO))

    • This compound

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

    • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Induction of Hypoxia: Incubate the plate under hypoxic conditions (e.g., 1% O₂) or treat with a chemical inducer of hypoxia for 16-24 hours.

    • Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[4][7]

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle-treated control under hypoxic conditions to determine the IC50 value.

Western Blot for HIF-1α Protein Levels

This method is used to qualitatively and semi-quantitatively assess the effect of this compound on HIF-1α protein expression.

  • Materials:

    • Cultured cancer cells

    • This compound

    • Hypoxia chamber or chemical hypoxia-inducing agents

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

    • Primary antibody against HIF-1α

    • Loading control primary antibody (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Protocol:

    • Cell Treatment: Treat cultured cells with various concentrations of this compound and induce hypoxia as described in the reporter gene assay protocol.

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

    • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane and then incubate with primary antibodies against HIF-1α and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative change in HIF-1α protein levels.[8][9][10]

HIF-1α Protein Synthesis and Degradation Assays

These assays help to elucidate whether this compound affects the synthesis or the degradation of the HIF-1α protein.

  • Protein Synthesis Assay:

    • Pre-treat cells with a proteasome inhibitor (e.g., MG132) to block protein degradation.

    • Treat the cells with this compound.

    • Analyze HIF-1α protein levels by Western blot at different time points. A reduction in the accumulation of HIF-1α in the presence of this compound would indicate an inhibition of protein synthesis.[11]

  • Protein Degradation Assay:

    • Induce HIF-1α expression by exposing cells to hypoxia.

    • Add a protein synthesis inhibitor (e.g., cycloheximide) along with this compound.

    • Monitor HIF-1α protein levels by Western blot at various time points. An accelerated decrease in HIF-1α levels in the presence of this compound would suggest an enhancement of protein degradation.[12]

Analysis of Upstream Signaling Pathways (PI3K/Akt/mTOR, STAT3, ERK)

To investigate if this compound's effect on HIF-1α is mediated by upstream signaling pathways, the phosphorylation status of key proteins in these cascades can be analyzed by Western blot.

  • Protocol:

    • Treat cells with this compound for various times.

    • Lyse the cells and perform Western blotting as described above.

    • Use primary antibodies specific for the phosphorylated and total forms of key signaling proteins, such as Akt (p-Akt, total Akt), mTOR (p-mTOR, total mTOR), STAT3 (p-STAT3, total STAT3), and ERK (p-ERK, total ERK).[13][14][15]

    • A decrease in the phosphorylation of these proteins in response to this compound treatment would suggest the involvement of these pathways.

Visualizations

HIF1_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHDs PHDs HIF1a_normoxia->PHDs Hydroxylation (O2 dependent) VHL VHL PHDs->VHL Recognition Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation HIF1a_hypoxia HIF-1α (stabilized) HIF1_dimer HIF-1 Complex HIF1a_hypoxia->HIF1_dimer Dimerization Nucleus Nucleus HIF1a_hypoxia->Nucleus HIF1b HIF-1β HIF1b->HIF1_dimer HIF1b->Nucleus HRE HRE HIF1_dimer->HRE Binding Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes Transcription This compound This compound HIF1a_synthesis HIF-1α Synthesis This compound->HIF1a_synthesis Inhibition (Proposed) HIF1a_synthesis->HIF1a_normoxia HIF1a_synthesis->HIF1a_hypoxia

Caption: HIF-1 signaling pathway and proposed inhibition by this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment with this compound (Dose-Response) start->treatment hypoxia Induce Hypoxia (1% O2 or chemical) treatment->hypoxia reporter_assay HIF-1 Reporter Assay (Luciferase) hypoxia->reporter_assay western_blot Western Blot (HIF-1α, p-Akt, p-STAT3, p-ERK) hypoxia->western_blot synthesis_degradation Protein Synthesis/ Degradation Assays hypoxia->synthesis_degradation target_gene Target Gene Expression (e.g., VEGF ELISA/qPCR) hypoxia->target_gene end Data Analysis: Determine IC50, Mechanism of Action reporter_assay->end western_blot->end synthesis_degradation->end target_gene->end

Caption: General experimental workflow for characterizing this compound's HIF-1 inhibitory activity.

Upstream_Signaling RTK Receptor Tyrosine Kinases PI3K PI3K RTK->PI3K JAK JAK RTK->JAK Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a_synthesis HIF-1α Protein Synthesis mTOR->HIF1a_synthesis STAT3 STAT3 JAK->STAT3 STAT3->HIF1a_synthesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->HIF1a_synthesis This compound This compound This compound->PI3K Potential Inhibition This compound->STAT3 This compound->ERK

References

Initial Toxicity Studies of Uscharin on Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uscharin is a potent cardiac glycoside found in the latex of plants belonging to the Asclepiadaceae family, notably Calotropis procera and Calotropis gigantea. These plants are traditionally used in various folk medicines, but their latex is known to be toxic. This compound, as an active component, has demonstrated significant biological activities, including potent molluscicidal effects. This guide provides an in-depth overview of the initial toxicity studies of this compound and its source material, the latex of Calotropis procera, on various non-target organisms. Due to a scarcity of publicly available data on purified this compound, this guide incorporates findings from studies on the whole latex and its extracts, highlighting the need for further research on the isolated compound.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary mechanism of toxicity for this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase enzyme. This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membranes of most animal cells.

The inhibition of Na+/K+-ATPase by this compound leads to a cascade of events within the cell:

  • Increased Intracellular Sodium: By blocking the pump, this compound causes an accumulation of Na+ ions inside the cell.

  • Altered Sodium-Calcium Exchange: The increased intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger. This exchanger normally pumps calcium (Ca2+) ions out of the cell. However, with the reduced Na+ gradient, its efficiency decreases, leading to an increase in intracellular Ca2+ concentration.

  • Cellular Dysfunction: Elevated intracellular Ca2+ levels can lead to a variety of cellular dysfunctions, including uncontrolled muscle contractions, activation of apoptotic pathways, and disruption of cellular signaling, ultimately leading to cell death. In cardiac muscle, this increase in intracellular calcium is responsible for the cardiotonic effects, but at higher concentrations, it leads to cardiotoxicity.

Data Presentation: Toxicity of Calotropis procera Latex and this compound

The following table summarizes the available quantitative toxicity data for Calotropis procera latex and its extracts on various non-target organisms. It is important to note that specific LC50/LD50 values for purified this compound are largely unavailable in the public domain, with the exception of its potent effect on snails.

OrganismTest SubstanceEndpointValueExposure DurationReference
Theba pisana (Land Snail)This compoundComparative Toxicity128 times more toxic than methomyl-[1]
Lymnaea acuminata (Freshwater Snail)C. procera latex (Aqueous extract)96h LC5068.49 mg/L96 hours[2]
Lymnaea acuminata (Freshwater Snail)C. procera latex (Ethanolic extract)96h LC5040.91 mg/L96 hours[2]
Lymnaea acuminata (Freshwater Snail)C. procera latex (Carbon tetrachloride extract)96h LC5014.25 mg/L96 hours[2]
Indoplanorbis exustus (Freshwater Snail)C. procera latex (Aqueous extract)96h LC5076.40 mg/L96 hours[2]
Indoplanorbis exustus (Freshwater Snail)C. procera latex (Ethanolic extract)96h LC5035.80 mg/L96 hours[2]
Indoplanorbis exustus (Freshwater Snail)C. procera latex (Carbon tetrachloride extract)96h LC5022.88 mg/L96 hours[2]
Rattus rattus (Black Rat)C. procera latex in baitMortality56.25%Up to 10 days[3]
Rattus rattus (Black Rat)C. procera latex in baitMortality68.75%Up to 10 days[3]
Rattus rattus (Black Rat)C. procera latex in baitMortality87.50%Up to 10 days[3]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of toxicity studies. Below are summaries of methodologies used in the cited studies and general guidelines for aquatic toxicity testing.

Molluscicidal Activity Testing (Land Snails)

This protocol is based on the methodology used to assess the toxicity of this compound to Theba pisana.

  • Test Organisms: Adult land snails (Theba pisana) of uniform size and weight are collected and acclimatized to laboratory conditions.

  • Test Substance Preparation: this compound is dissolved in an appropriate solvent (e.g., acetone) to prepare a stock solution. Serial dilutions are made to obtain the desired test concentrations.

  • Application: A topical application method is commonly used. A specific volume of the test solution is applied to the soft body of the snail after it has been stimulated to extend from its shell.

  • Observation: The snails are then placed in ventilated containers with access to food. Mortality is recorded at specified time intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: The LD50 (the dose required to kill 50% of the test population) is calculated using probit analysis.

Rodent Acute Oral Toxicity Study (Rats)

This protocol is based on studies investigating the toxicity of Calotropis procera latex in rats.

  • Test Animals: Laboratory-bred rats (e.g., Wistar or Sprague-Dawley strains) of a specific age and weight range are used. The animals are housed in standard laboratory conditions and acclimatized before the study.

  • Test Substance Administration: The test substance (e.g., C. procera latex) is incorporated into a palatable bait. The concentration of the test substance in the bait is carefully controlled.

  • Experimental Design: Animals are divided into control and treatment groups. The control group receives the bait without the test substance. Treatment groups are offered bait with varying concentrations of the test substance.

  • Observation: The animals are observed for clinical signs of toxicity, behavioral changes, and mortality for a specified period (e.g., 14 days). Body weight and food consumption are also monitored.

  • Pathology: At the end of the study, a complete necropsy is performed on all animals. Organs are examined for gross pathological changes, and tissues are collected for histopathological evaluation.

  • Data Analysis: The LD50 can be estimated based on the mortality data.

Aquatic Toxicity Testing (General OECD Guidelines)

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are widely used for assessing the toxicity of chemicals to aquatic organisms.

  • Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period. Commonly used species include zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss).

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the concentration of a substance that causes immobilization in 50% of the daphnids (Daphnia magna) within a 48-hour period (EC50).

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test measures the effect of a substance on the growth of freshwater algae or cyanobacteria over 72 hours. The endpoint is the EC50, the concentration that causes a 50% reduction in growth or growth rate.

Mandatory Visualization

Signaling Pathway of Na+/K+-ATPase Inhibition by this compound

Uscharin_Toxicity_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Ca_in Increased Intracellular Ca2+ NaCa_Exchanger->Ca_in Reduces Ca2+ Efflux This compound This compound This compound->NaK_ATPase Inhibits Na_in->NaCa_Exchanger Alters Gradient Cell_Dysfunction Cellular Dysfunction (e.g., uncontrolled contraction, apoptosis) Ca_in->Cell_Dysfunction Induces

Caption: Signaling pathway of this compound-induced toxicity via inhibition of Na+/K+-ATPase.

Experimental Workflow for Acute Toxicity Assessment

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis Organism_Acclimatization Test Organism Acclimatization Exposure_Phase Exposure of Organisms to Test Substance Organism_Acclimatization->Exposure_Phase Substance_Prep Test Substance Preparation & Dilution Substance_Prep->Exposure_Phase Record_Mortality Record Mortality/ Immobilization Exposure_Phase->Record_Mortality Clinical_Signs Observe Clinical Signs & Behavioral Changes Exposure_Phase->Clinical_Signs Data_Analysis Statistical Analysis (e.g., Probit for LC50/LD50) Record_Mortality->Data_Analysis Clinical_Signs->Data_Analysis

Caption: General experimental workflow for acute toxicity assessment of a test substance.

The available scientific literature indicates that this compound is a highly potent molluscicide, and the latex from its source plant, Calotropis procera, exhibits significant toxicity to mammals. The mechanism of action, through the inhibition of the vital Na+/K+-ATPase enzyme, is well-understood for cardiac glycosides. However, a comprehensive understanding of the ecotoxicological profile of purified this compound is hampered by a significant lack of quantitative toxicity data for a diverse range of non-target organisms, particularly aquatic species. The majority of the existing research has focused on the crude latex or extracts, which contain a mixture of compounds that could contribute to the observed toxicity.

Therefore, to accurately assess the environmental risk associated with this compound, further research is imperative. Future studies should focus on determining the acute and chronic toxicity (LC50/LD50, NOEC, LOEC) of purified this compound on a standardized set of non-target organisms, including representatives from different trophic levels (algae, invertebrates, and fish), as well as on other terrestrial non-target species. Such data is crucial for regulatory purposes and for ensuring the safe and sustainable use of any potential products derived from this potent natural compound.

References

An In-depth Technical Guide on the Biosynthesis Pathway of Uscharin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the proposed biosynthetic pathway of Uscharin, a cardiac glycoside with significant biological activities. The information is compiled from current research on cardenolide biosynthesis, with a focus on the enzymatic steps leading to the formation of this complex molecule.

Introduction

This compound is a potent cardenolide found in the latex of plants belonging to the Apocynaceae family, notably Calotropis gigantea and Calotropis procera.[1] Like other cardiac glycosides, it exhibits strong inhibitory effects on Na+/K+-ATPase and has garnered interest for its potential therapeutic applications, including anticancer and anti-HIF-1 activities.[1][2][3][4] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This guide synthesizes the current knowledge on cardenolide biosynthesis to propose a pathway for this compound, outlines key experimental protocols for its study, and presents quantitative data where available.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound, like other cardenolides, is believed to originate from sterol precursors. The pathway can be broadly divided into several stages: the formation of the pregnane (B1235032) core, modifications of the steroid nucleus, and the addition of a sugar moiety and the characteristic thiazoline (B8809763) ring.

Formation of the Pregnenolone Core

The initial and committed step in cardenolide biosynthesis is the conversion of sterols into pregnenolone.[5][6][7][8] This reaction is catalyzed by a specific family of cytochrome P450 enzymes.

  • Precursors: Cholesterol and phytosterols (B1254722) (e.g., β-sitosterol, campesterol) serve as the initial substrates.[5][9]

  • Key Enzyme: A cytochrome P450 enzyme belonging to the CYP87A family catalyzes the side-chain cleavage of the sterol precursor to yield pregnenolone.[5][6][7][8][9] This is a crucial step that channels metabolites into the cardenolide pathway.

Modification of the Pregnane Nucleus

Following the formation of pregnenolone, a series of enzymatic modifications occur to form the cardenolide aglycone.

  • Conversion to Progesterone (B1679170): Pregnenolone is converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-ketosteroid isomerase (3β-HSD) .[10][11][12][13] This enzyme is a key player in the early stages of the pathway.

  • Reduction of Progesterone: Progesterone undergoes a stereospecific reduction to 5β-pregnane-3,20-dione, a critical step for establishing the characteristic cis-fusion of the A and B rings of the steroid nucleus in many cardenolides.[14][15][16] This reaction is catalyzed by progesterone 5β-reductase (P5βR) .[14][15][16][17]

  • Further Hydroxylations and Modifications: The 5β-pregnane-3,20-dione intermediate is then believed to undergo a series of hydroxylations and other modifications to form the specific aglycone of this compound, calotropagenin (B1253233). These steps are not yet fully elucidated but are presumed to be catalyzed by various cytochrome P450 monooxygenases and other enzymes.[18][19] A key modification is the 14β-hydroxylation, a characteristic feature of cardenolides.[20]

Glycosylation and Formation of the Thiazoline Ring

The final steps in this compound biosynthesis involve the attachment of a unique sugar and the formation of the sulfur-containing thiazoline ring.

  • Glycosylation: The calotropagenin aglycone is glycosylated by specific glycosyltransferases . The sugar moiety in this compound is a deoxyhexose.

  • Thiazoline Ring Formation: The precise enzymatic machinery responsible for the formation of the thiazoline ring attached to the sugar is currently unknown. This is a unique feature of this compound and related compounds.

Visualization of the Proposed Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound based on current knowledge of cardenolide biosynthesis.

Uscharin_Biosynthesis cluster_sterol Sterol Precursors cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone CYP87A family phytosterols Phytosterols phytosterols->pregnenolone CYP87A family progesterone Progesterone pregnenolone->progesterone 3β-HSD pregnanedione 5β-Pregnane-3,20-dione progesterone->pregnanedione P5βR calotropagenin Calotropagenin (Aglycone) pregnanedione->calotropagenin Hydroxylations & other modifications (P450s, etc.) This compound This compound calotropagenin->this compound Glycosylation & Thiazoline ring formation

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data specifically for the biosynthesis of this compound is scarce in the literature. The following table summarizes general quantitative information related to the key enzymes in the broader cardenolide biosynthesis pathway.

EnzymeSubstrateProductPlant SourceKm (µM)Vmax (pkat/mg protein)Reference(s)
3β-HSDPregnenoloneProgesteroneDigitalis lanata2.516.7[12]
Progesterone 5β-reductase (P5βR1)Progesterone5β-Pregnane-3,20-dioneDigitalis lanata11.221.6[15]
Progesterone 5β-reductase (P5βR2)Progesterone5β-Pregnane-3,20-dioneDigitalis purpurea7.815.4[14]

Note: The data presented is from studies on Digitalis species, which are known cardenolide producers. Similar enzymatic activities are expected in Calotropis species.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Identification and Expression Analysis

This protocol describes a general workflow for identifying candidate genes and analyzing their expression levels.

Gene_Expression_Workflow start Plant Tissue Collection (e.g., latex, leaves) rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis transcriptome Transcriptome Sequencing (e.g., RNA-Seq) cdna_synthesis->transcriptome qpcr Quantitative PCR (qPCR) (Gene expression analysis) cdna_synthesis->qpcr bioinformatics Bioinformatic Analysis (Gene identification) transcriptome->bioinformatics bioinformatics->qpcr correlation Correlation Analysis (Gene expression vs. This compound content) qpcr->correlation end Candidate Gene Identification correlation->end

Caption: Workflow for gene identification and expression analysis.

Protocol:

  • Plant Material: Collect tissues from Calotropis gigantea or C. procera, such as latex, leaves, and stems.

  • RNA Extraction: Extract total RNA using a suitable kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • Transcriptome Sequencing (Optional): For gene discovery, perform RNA-Seq on cDNA libraries from different tissues.

  • Bioinformatic Analysis: Assemble the transcriptome and identify candidate genes for enzymes like P450s, 3β-HSD, P5βR, and glycosyltransferases based on homology to known sequences.

  • Quantitative PCR (qPCR): Design primers for candidate genes. Perform qPCR using SYBR Green or a probe-based assay to quantify the expression levels of these genes in different tissues.

  • Metabolite Analysis: Quantify this compound content in the corresponding tissues using HPLC or LC-MS.

  • Correlation Analysis: Correlate the expression levels of candidate genes with the accumulation of this compound to identify genes likely involved in its biosynthesis.

In Vitro Enzyme Assays

This protocol is for characterizing the activity of a candidate enzyme, for example, a 3β-HSD.

  • Gene Cloning and Expression: Clone the full-length coding sequence of the candidate gene into an expression vector (e.g., pET vector for E. coli or a yeast expression vector). Express the recombinant protein in the chosen host and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), the substrate (e.g., 100 µM pregnenolone), and a cofactor (e.g., 1 mM NAD+).

    • Initiate the reaction by adding the purified recombinant enzyme.

    • Incubate at an optimal temperature (e.g., 30°C) for a specific time.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Extract the product from the reaction mixture with the organic solvent.

    • Analyze the extract using HPLC or LC-MS to identify and quantify the product (e.g., progesterone).

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction velocity.

In Vivo Gene Function Characterization using RNAi

This protocol describes how to use RNA interference (RNAi) to confirm the function of a candidate gene in planta.

  • RNAi Construct Preparation: Design an RNAi construct targeting a specific candidate gene. This typically involves cloning an inverted repeat of a fragment of the gene into a plant transformation vector.

  • Plant Transformation: Introduce the RNAi construct into Calotropis tissues using Agrobacterium tumefaciens-mediated transformation to generate transgenic plants or hairy root cultures.

  • Molecular Analysis of Transgenic Lines: Confirm the integration of the transgene using PCR. Analyze the knockdown of the target gene's expression using qPCR.

  • Metabolite Profiling: Extract metabolites from the transgenic and control plants/hairy roots. Analyze the levels of this compound and its precursors using LC-MS.

  • Data Analysis: Compare the metabolite profiles of the knockdown lines with the controls. A significant reduction in this compound content in the knockdown lines would confirm the gene's role in its biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound is a complex process involving multiple enzymatic steps. While the early stages of the cardenolide pathway, starting from sterol precursors, are becoming clearer, the downstream modifications leading to the unique structure of this compound, particularly the formation of the thiazoline ring, remain to be elucidated. Future research should focus on identifying and characterizing the specific cytochrome P450 enzymes, glycosyltransferases, and the enzymatic machinery responsible for the thiazoline ring formation in Calotropis species. A combination of transcriptomics, proteomics, and metabolomics, coupled with in vitro and in vivo functional characterization of candidate genes, will be essential to fully unravel this intricate biosynthetic pathway. A complete understanding of this compound biosynthesis will pave the way for its sustainable production through metabolic engineering and synthetic biology approaches, facilitating further investigation into its therapeutic potential.

References

Methodological & Application

Topic: Protocol for Solvent Extraction of Uscharin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Uscharin is a potent cardiac glycoside found in plants of the Calotropis genus, notably Calotropis procera and Calotropis gigantea.[1][2] It has demonstrated significant biological activities, including molluscicidal and potential anti-cancer properties through the inhibition of Hypoxia-inducible factor-1 (HIF-1).[1][3] This document provides detailed protocols for the extraction of this compound from both plant latex and dried leaf material, followed by purification techniques. The methodologies are based on established scientific literature and are intended to provide a comprehensive guide for laboratory applications.

Overview of Extraction Strategies

The extraction of this compound, a moderately polar compound, requires a multi-step approach involving sample preparation, solvent extraction, and purification. The choice of starting material—either fresh latex or dried leaves—dictates the specific initial extraction procedure. For dried leaves, a common method is Soxhlet extraction, which uses continuous percolation with solvents of increasing polarity to first remove non-polar compounds (defatting) and then extract the target glycosides.[2][4] For latex, the protocol involves initial precipitation and partitioning followed by crystallization.[5][6] Subsequent purification for both methods typically involves chromatographic techniques to isolate this compound to a high degree of purity.[2][5]

Quantitative Parameters for Extraction and Purification

The following table summarizes key quantitative parameters derived from various protocols for cardiac glycoside extraction. These values serve as a guideline and may require optimization based on specific laboratory conditions and plant material batches.

ParameterValue / RangeSource MaterialMethodReference
Sample Preparation
Drying Temperature40-50°CLeavesOven Drying[7][8]
Particle Size30-40 meshDried LeavesGrinding/Milling[2][9]
Extraction
Defatting SolventPetroleum Ether (60-80°C)Dried LeavesSoxhlet[2]
Primary Extraction Solvent (Leaves)Ethyl Acetate (B1210297) or Methanol (B129727)/Ethanol (B145695)Dried LeavesSoxhlet / Maceration[2][7][10]
Primary Extraction Solvent (Latex)95% Aqueous EthanolLatexSolvent Precipitation[1][5][6]
Extraction Duration (Soxhlet)Until exhaustionDried LeavesSoxhlet[2]
Purification
VLC Stationary PhaseSilica (B1680970) gel 60HCrude ExtractVacuum Liquid Chromatography[2]
VLC Elution GradientPetroleum Ether -> Ethyl AcetateCrude ExtractVacuum Liquid Chromatography[2]
Prep-TLC Mobile PhaseEthyl Acetate : Methanol (97:3)Purified FractionPreparative TLC[2]

Experimental Protocols

Protocol 1: Extraction from Dried Plant Leaves

This protocol is adapted from methods utilizing Soxhlet extraction for comprehensive recovery of this compound from dried and powdered leaves.[2]

3.1. Materials and Equipment

  • Dried leaves of Calotropis gigantea

  • Grinder or mill

  • Soxhlet apparatus

  • Petroleum ether (60-80°C)

  • Ethyl acetate

  • Rotary evaporator

  • Silica gel for chromatography (VLC and TLC)

  • Glass chromatography columns and TLC plates

3.2. Procedure

  • Preparation of Plant Material: Dry the leaves of Calotropis gigantea in an oven at 40-50°C.[7][8] Grind the dried leaves into a fine powder (optimally 30-40 mesh size).[2][9]

  • Defatting: Place the powdered leaf material (e.g., 500g) into a cellulose (B213188) thimble and load it into a Soxhlet extractor.[2] Extract the powder with petroleum ether (60-80°C) until the solvent running through the siphon tube is colorless. This step removes fats, waxes, and other non-polar compounds. Discard the petroleum ether extract.

  • Primary Extraction: Air-dry the defatted plant material to remove residual petroleum ether. Then, re-extract the material in the same Soxhlet apparatus with ethyl acetate until exhaustion.[2] The cytotoxic activity, attributed to this compound, is found in this fraction.[2]

  • Concentration: Concentrate the ethyl acetate extract to dryness using a rotary evaporator under reduced pressure. The resulting solid is the crude extract.

  • Purification (see Section 5)

Protocol 2: Extraction from Plant Latex

This protocol is based on the direct extraction from the latex of Calotropis procera.[5][6]

3.1. Materials and Equipment

  • Fresh latex from Calotropis procera

  • 95% Ethanol

  • Chloroform

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers and flasks

3.2. Procedure

  • Collection: Collect fresh latex by cutting the tips of leaf-stem junctures.

  • Precipitation and Partitioning: Mix the collected latex with an equal volume of an organic solvent like ethanol to precipitate a semi-solid mass with low cardiac activity.[11] Filter the mixture to separate the precipitate. The filtrate contains this compound.

  • Solvent Extraction: Partition the filtrate by extracting it multiple times with a solvent such as chloroform.[5][11] Combine the organic solvent fractions.

  • Purification and Crystallization: The crude this compound in the solvent fraction is then purified. The established method involves fractional crystallization from 95% aqueous ethanol to obtain the pure compound.[1][5][6] Purity can be monitored using Thin-Layer Chromatography (TLC).[5]

General Purification Protocol (Chromatography)

Following initial extraction and concentration, the crude extract requires purification, typically via chromatography.[2]

  • Vacuum Liquid Chromatography (VLC):

    • Pack a sintered funnel with silica gel 60H under vacuum to create a compact column.

    • Adsorb the crude extract onto a small amount of silica gel and apply it to the top of the column.

    • Elute the column with a solvent gradient, starting with 100% petroleum ether and progressively increasing the proportion of ethyl acetate until reaching 100% ethyl acetate.[2]

    • Collect fractions and monitor them by TLC to identify those containing this compound.

  • Preparative Thin-Layer Chromatography (Prep-TLC):

    • Combine the this compound-containing fractions from VLC and concentrate them.

    • Spot the concentrated fraction as a band onto a preparatory silica gel TLC plate.

    • Develop the plate using a mobile phase such as ethyl acetate and methanol (97:3).[2]

    • Visualize the separated bands (e.g., under UV light if applicable, or with a staining agent).

    • Scrape the silica band corresponding to this compound from the plate.

    • Elute the this compound from the silica using ethyl acetate.

    • Evaporate the solvent to yield the pure compound.

  • Confirmation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR).[1][5]

Visualized Workflow and Mechanisms

The following diagrams illustrate the experimental workflow for extraction and a proposed mechanism of action for this compound.

G cluster_leaves Leaf Protocol cluster_latex Latex Protocol start Plant Material (Calotropis sp. Leaves/Latex) drying Drying (40-50°C) & Milling start->drying precipitation Precipitation (Ethanol) start->precipitation defatting Soxhlet Defatting (Petroleum Ether) drying->defatting extraction_leaves Soxhlet Extraction (Ethyl Acetate) defatting->extraction_leaves concentration Concentration (Rotary Evaporator) extraction_leaves->concentration extraction_latex Solvent Partitioning (Chloroform) precipitation->extraction_latex extraction_latex->concentration purification Chromatographic Purification (VLC, Prep-TLC) concentration->purification final_product Pure this compound purification->final_product analysis Spectroscopic Analysis (NMR, MS, IR) final_product->analysis

Caption: Workflow for this compound Extraction and Purification.

G cluster_membrane Cell Membrane cluster_cell Cellular Effects This compound This compound na_k_pump Na+/K+-ATPase Pump This compound->na_k_pump Inhibits hif1 HIF-1α This compound->hif1 Inhibits ca_increase ↑ Intracellular Ca2+ na_k_pump->ca_increase Leads to proliferation Cell Proliferation (Cancer) hif1->proliferation Promotes

Caption: Proposed Mechanisms of Action for this compound.

References

Application Notes and Protocols for the Purification of Uscharin via Fractional Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uscharin is a potent cardiac glycoside isolated from the latex of plants of the Calotropis genus. It has demonstrated significant biological activities, including potent molluscicidal effects and the inhibition of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cancer progression.[1] This application note provides a detailed, step-by-step protocol for the purification of this compound from a crude plant extract using fractional crystallization. Additionally, it outlines methods for monitoring purity and provides insights into the relevant biological signaling pathways.

Data Presentation

Table 1: Solvent Systems for Thin-Layer Chromatography (TLC) Analysis of this compound
Solvent SystemRatio (v/v/v)Application
Benzene : Ethanol (B145695)VariesSeparation and identification of cardiac glycosides[2]
Toluene : Methanol : Glacial Acetic Acid : Water7 : 4 : 3 : 1General glycoside detection[3]
Ethyl Acetate : Methanol4 : 1Separation of digoxin (B3395198) and its aglycone[4]
Hexane : Ethyl AcetateGradientGeneral separation of plant crude extracts[5]
Table 2: Visualization Reagents for TLC Plates
ReagentPreparationVisualization
Liebermann-Burchard Reagent5 mL acetic anhydride (B1165640) + 5 mL concentrated H₂SO₄ + 90 mL absolute ethanolHeating at 110°C for 10 min produces blue, green, or brown spots for terpenoids.[5]
p-Anisaldehyde-Sulfuric AcidNot specifiedProduces specific colors for terpenoids and steroids.[5]
Perchloric AcidNot specifiedVisualization of cardiac glycosides.[2]
Saturated 2,3',4,4'-tetranitrodiphenyl in toluene, followed by 10% KOH in 50% aqueous methanolSpray with the first solution, dry, then spray with the second.Blue spots indicate cardiac glycosides.[6]

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Calotropis procera Latex

This protocol describes the initial extraction of a crude mixture containing this compound from the plant latex.

Materials:

Procedure:

  • Latex Collection: Collect fresh latex from Calotropis procera in a clean glass container.

  • Initial Extraction: To the collected latex, add an equal volume of 95% ethanol to precipitate rubber and other macromolecules.

  • Filtration: Filter the mixture through filter paper to remove the precipitated solids.

  • Solvent Partitioning: The filtrate, containing the cardiac glycosides, is then subjected to solvent-solvent extraction. Sequentially partition the filtrate with solvents of increasing polarity, such as dichloromethane and chloroform, to separate compounds based on their solubility.

  • Concentration: Concentrate the chloroform or dichloromethane fraction, which will contain this compound, using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

Protocol 2: Step-by-Step Fractional Crystallization of this compound

This protocol details the purification of this compound from the crude extract by fractional crystallization using 95% aqueous ethanol.

Materials:

  • Crude this compound extract

  • Ethanol (95%, aqueous solution)

  • Crystallization dish or beaker

  • Heating plate with magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Spatula

Procedure:

  • Dissolution: In a crystallization dish, add a minimal amount of hot 95% aqueous ethanol to the crude this compound extract. Heat the mixture gently on a hot plate with stirring until the extract is completely dissolved. Avoid boiling the solution to prevent degradation of the compound.

  • Slow Cooling: Once dissolved, cover the dish and allow the solution to cool down slowly to room temperature. This slow cooling process encourages the formation of well-defined crystals.

  • Inducing Crystallization: If crystals do not form upon reaching room temperature, induce crystallization by scratching the inside of the dish with a glass rod or by adding a seed crystal of pure this compound.

  • Cooling in Ice Bath: Once crystal formation begins, place the dish in an ice bath for several hours to maximize the yield of crystallized this compound.

  • First Fraction Collection: Collect the first fraction of crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold 95% aqueous ethanol to remove any adhering impurities.

  • Recrystallization (Fractional Steps): The purity of the collected crystals can be improved by repeated crystallization. Redissolve the collected crystals in a minimal amount of hot 95% aqueous ethanol and repeat steps 2-5. The number of recrystallization steps will depend on the initial purity of the crude extract. Monitor the purity of each fraction using TLC (as described in Protocol 3).

  • Mother Liquor Analysis: The remaining solution after filtration (mother liquor) can be concentrated and subjected to further crystallization steps to recover more of the compound, although subsequent fractions will likely be less pure.

Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol describes how to monitor the purification process at each step of fractional crystallization.

Materials:

  • Silica (B1680970) gel TLC plates

  • Samples from each crystallization step (dissolved in a suitable solvent like chloroform or methanol)

  • Developing chamber

  • Solvent system (e.g., Benzene:Ethanol or other systems from Table 1)

  • Visualization reagent (from Table 2)

  • UV lamp

Procedure:

  • Spotting: On a silica gel TLC plate, apply small spots of the crude extract, the crystals from each crystallization step, and the mother liquor.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent to move up the plate until it is near the top.

  • Drying: Remove the plate from the chamber and allow it to dry completely.

  • Visualization: Visualize the separated spots. Some cardiac glycosides may be visible under a UV lamp. For enhanced visualization, spray the plate with a suitable reagent from Table 2 and heat if required.

  • Analysis: A pure compound will appear as a single spot. Compare the spots from different fractions. The intensity of the this compound spot should increase in the crystal fractions with each successive crystallization step, while the intensity of impurity spots should decrease.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification by Fractional Crystallization cluster_analysis Purity Analysis latex Calotropis procera Latex extraction Solvent Extraction (Ethanol, Chloroform) latex->extraction crude_extract Crude this compound Extract extraction->crude_extract dissolution Dissolution in Hot 95% Ethanol crude_extract->dissolution cooling Slow Cooling & Crystallization dissolution->cooling filtration Filtration cooling->filtration crystals This compound Crystals filtration->crystals Fraction 1 mother_liquor Mother Liquor filtration->mother_liquor recrystallization Recrystallization crystals->recrystallization Repeat as needed tlc TLC Analysis crystals->tlc mother_liquor->tlc recrystallization->crystals Purer Fractions pure_this compound Pure this compound tlc->pure_this compound Single Spot Confirmation

Caption: Experimental workflow for this compound purification.

hif1_pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHD PHD Enzymes HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_Transcription Target Gene Transcription (e.g., VEGF) HRE->Gene_Transcription This compound This compound (Cardiac Glycoside) This compound->HIF1a_hypoxia Inhibits Synthesis

Caption: this compound's inhibitory effect on the HIF-1 signaling pathway.

Discussion

The fractional crystallization protocol provided is a robust method for obtaining high-purity this compound. The choice of 95% aqueous ethanol as a solvent is critical; its polarity allows for the dissolution of the moderately polar cardiac glycoside at elevated temperatures, while its reduced solvating power at lower temperatures facilitates crystallization. The success of this technique relies on the principle that the solubility of this compound and its impurities in the solvent mixture will differ, allowing for their separation as the solution cools.

It is imperative to monitor the purity at each stage of the crystallization process using TLC. The selection of an appropriate solvent system for TLC is crucial for achieving good separation of this compound from other cardiac glycosides and impurities that may be present in the crude extract. The visualization reagents listed in Table 2 can be used to specifically detect cardiac glycosides, aiding in the identification of the this compound spot on the TLC plate.

From a drug development perspective, the inhibitory effect of this compound on the HIF-1 signaling pathway is of significant interest. Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, cell survival, and metastasis. Cardiac glycosides, including this compound, have been shown to inhibit the synthesis of the HIF-1α protein, thereby blocking this pro-tumorigenic signaling cascade.[1][7] The diagram illustrates how this compound's intervention prevents the formation of the active HIF-1 complex, leading to the downregulation of its target genes. This mechanism highlights the potential of this compound as a lead compound for the development of novel anticancer therapies.

For optimal results, it is recommended to store the purified this compound in a cool, dark, and dry place to prevent degradation. Stability studies under various conditions would be a prudent step in a drug development program.[8][9]

References

Application Notes and Protocols for Monitoring Uscharin Purity by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uscharin is a cardiac glycoside found in plants of the Asclepiadaceae family, such as Calotropis procera.[1] Like other cardiac glycosides, it exhibits significant biological activity, including potential anticancer effects through the inhibition of Hypoxia-Inducible Factor 1 (HIF-1). The purity of this compound is critical for its use in research and pharmaceutical development to ensure safety, efficacy, and accurate dose-response studies. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative and semi-quantitative analysis of phytochemicals.[2][3] These application notes provide a detailed protocol for monitoring the purity of this compound using TLC, enabling the separation of this compound from its potential impurities, such as its stereoisomer, 2'-epi-uscharin, and other related substances or degradation products.

Principle of TLC for Purity Assessment

Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a solid support) and a mobile phase (a solvent or mixture of solvents). The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase. More polar compounds will have a stronger interaction with the polar stationary phase (silica gel) and will move shorter distances up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds will travel further with the mobile phase, yielding a higher Rf value. By comparing the Rf value of the main spot in a sample to that of a pure this compound standard, and by visualizing any additional spots, the purity of the sample can be assessed.

Data Presentation

The following table summarizes recommended TLC systems for the analysis of this compound purity. The Rf values provided are illustrative and may vary depending on experimental conditions such as chamber saturation, temperature, and the specific batch of TLC plates.

TLC System Stationary Phase Mobile Phase (v/v/v) Analyte Illustrative Rf Value Visualization
1Silica gel 60 F254Ethyl acetate (B1210297) : Methanol (B129727) : Water (8.0 : 1.5 : 1.0)This compound0.60 - 0.70UV (254 nm), Liebermann-Burchard Reagent
2'-epi-uscharin0.55 - 0.65UV (254 nm), Liebermann-Burchard Reagent
Highly Polar Impurities< 0.30UV (254 nm), Liebermann-Burchard Reagent
Non-Polar Impurities> 0.80UV (254 nm), Liebermann-Burchard Reagent
2Silica gel 60 F254Chloroform (B151607) : Methanol (9 : 1)This compound0.45 - 0.55UV (254 nm), Anisaldehyde-Sulfuric Acid Reagent
2'-epi-uscharin0.40 - 0.50UV (254 nm), Anisaldehyde-Sulfuric Acid Reagent
Highly Polar Impurities< 0.20UV (254 nm), Anisaldehyde-Sulfuric Acid Reagent
Non-Polar Impurities> 0.70UV (254 nm), Anisaldehyde-Sulfuric Acid Reagent

Experimental Protocols

This section provides a detailed, step-by-step protocol for the TLC analysis of this compound purity.

Materials and Reagents
  • TLC Plates: Pre-coated silica gel 60 F254 aluminum or glass plates.

  • This compound Reference Standard: Of known purity.

  • Test Sample: this compound sample of unknown purity.

  • Solvents: Analytical or HPLC grade ethyl acetate, methanol, water, and chloroform.

  • Visualization Reagents:

    • Liebermann-Burchard Reagent: Cautiously mix 5 mL of acetic anhydride (B1165640) with 5 mL of concentrated sulfuric acid, cool, and then add 50 mL of absolute ethanol.

    • Anisaldehyde-Sulfuric Acid Reagent: Mix 0.5 mL of p-anisaldehyde with 10 mL of glacial acetic acid, followed by 85 mL of methanol and 5 mL of concentrated sulfuric acid.

  • Equipment:

    • Micropipettes or capillary tubes for spotting.

    • TLC developing chamber with a lid.

    • Filter paper.

    • UV lamp (254 nm).

    • Heating plate or oven.

    • Fume hood.

    • Glass sprayer for reagents.

    • Ruler.

    • Camera for documentation.

Sample and Standard Preparation
  • This compound Reference Standard Solution: Prepare a 1 mg/mL solution of the this compound reference standard in a mixture of chloroform and methanol (1:1, v/v).

  • Test Sample Solution: Prepare a 1 mg/mL solution of the this compound test sample in the same solvent mixture.

TLC Plate Preparation and Spotting
  • Using a pencil, gently draw a starting line (origin) approximately 1.5 cm from the bottom of the TLC plate.

  • Mark spotting points along the origin, ensuring they are at least 1 cm apart from each other and from the edges of the plate.

  • Apply 2-5 µL of the this compound reference standard solution and the test sample solution to their respective marked points on the origin. Keep the spots as small as possible.

  • Allow the spots to dry completely in a fume hood.

Chromatographic Development
  • Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5-1 cm.

  • Line the inside of the chamber with a piece of filter paper, ensuring it is saturated with the mobile phase. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible separation.

  • Close the chamber with the lid and allow it to equilibrate for at least 30 minutes.

  • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring that the origin is above the level of the mobile phase.

  • Close the chamber and allow the mobile phase to ascend the plate by capillary action.

  • When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

Visualization and Analysis
  • UV Visualization: Place the dried TLC plate under a UV lamp at 254 nm. Compounds that absorb UV light will appear as dark spots against a fluorescent background. Circle the observed spots with a pencil.

  • Chemical Derivatization:

    • Liebermann-Burchard Reagent: Uniformly spray the plate with the Liebermann-Burchard reagent in a fume hood. Heat the plate at 100-110°C for 5-10 minutes. Cardiac glycosides typically appear as blue, green, or brown spots.

    • Anisaldehyde-Sulfuric Acid Reagent: Spray the plate with the anisaldehyde-sulfuric acid reagent and heat at 100-110°C for 5-10 minutes. This reagent produces colored spots for various compounds, with cardiac glycosides often appearing as blue-violet spots.

  • Rf Value Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the following formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Purity Assessment:

    • Compare the Rf value and color of the main spot in the test sample lane with that of the this compound reference standard. A match in Rf value and color provides evidence for the identity of the compound.

    • Observe any additional spots in the test sample lane. The presence of these spots indicates impurities. The intensity and number of these impurity spots provide a semi-quantitative measure of the sample's purity.

Mandatory Visualizations

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis SamplePrep Sample & Standard Preparation (1 mg/mL) Spotting Spotting Samples & Standard SamplePrep->Spotting PlatePrep TLC Plate Preparation PlatePrep->Spotting ChamberPrep Chamber Equilibration Development Chromatographic Development ChamberPrep->Development Spotting->Development Drying Plate Drying Development->Drying Visualization Visualization (UV & Reagent) Drying->Visualization Calculation Rf Value Calculation Visualization->Calculation Assessment Purity Assessment Calculation->Assessment

Caption: Workflow for TLC Analysis of this compound Purity.

Signaling Pathway

HIF1_Signaling cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / this compound Inhibition HIF1a_N HIF-1α PHD PHD HIF1a_N->PHD Hydroxylation Ub Ubiquitination VHL VHL PHD->VHL Recognition VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome HIF1a_H HIF-1α (Stabilized) HIF1 HIF-1 (Active Dimer) HIF1a_H->HIF1 Dimerization HIF1b HIF-1β (ARNT) HIF1b->HIF1 HRE HRE (Hypoxia Response Element) in Target Genes HIF1->HRE Binds to TargetGenes Transcription of Target Genes (e.g., VEGF, GLUT1) HRE->TargetGenes This compound This compound This compound->HIF1a_H Inhibits Stabilization/Activity

Caption: Simplified HIF-1 Signaling Pathway and the Inhibitory Action of this compound.

References

Application Note: Structural Confirmation of Uscharin using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the structural confirmation of Uscharin, a potent cardiac glycoside isolated from plants of the Calotropis genus. Utilizing High-Performance Liquid Chromatography (HPLC) coupled with high-resolution tandem mass spectrometry (HR-MS/MS), this method provides a robust framework for the identification and structural elucidation of this compound in complex plant extracts. The protocol covers sample extraction, chromatographic separation, and mass spectrometric analysis, including a discussion of the predicted fragmentation patterns crucial for structural confirmation. This methodology is vital for natural product chemistry, drug discovery, and quality control applications.

Introduction

This compound is a cardenolide-type cardiac glycoside that has garnered significant interest due to its potent biological activities, including its effects on cardiac tissue and its potential as an anticancer agent through the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2][3] Accurate structural confirmation is a critical step in the research and development of this compound-based therapeutics. High-resolution mass spectrometry offers unparalleled sensitivity and specificity for the analysis of complex natural products.[4] This note provides a detailed workflow for the analysis of this compound using LC-MS/MS, a cornerstone technique for the definitive identification of such compounds.[1][2][5]

Experimental Protocols

Extraction of this compound from Calotropis procera Latex

This protocol is adapted from established methods for the extraction of cardiac glycosides from plant material.[6][7]

  • Latex Collection: Collect fresh latex from Calotropis procera in a glass container.

  • Initial Extraction: To the collected latex, add an equal volume of 95% ethanol (B145695) and mix thoroughly. This will precipitate proteins and other macromolecules.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the precipitated material.

  • Supernatant Collection: Carefully decant the ethanolic supernatant, which contains the crude cardiac glycoside mixture.

  • Solvent Partitioning:

    • Concentrate the supernatant under reduced pressure to remove the ethanol.

    • Resuspend the aqueous residue in distilled water and transfer to a separatory funnel.

    • Perform a liquid-liquid extraction with an equal volume of chloroform (B151607) (or ethyl acetate) three times.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound-containing extract.

  • Sample Preparation for LC-MS: Dissolve a known amount of the dried extract in methanol (B129727) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter prior to injection into the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 120 °C
Desolvation Temp. 350 °C
Mass Range m/z 100-1000
Data Acquisition Full Scan MS and Data-Dependent MS/MS
Collision Energy Ramped collision energy (e.g., 20-40 eV) for MS/MS

Data Presentation and Analysis

This compound Identification

The primary identification of this compound is based on its accurate mass. The protonated molecule [M+H]⁺ is expected.

Compound Molecular Formula Monoisotopic Mass (Da) Observed [M+H]⁺ (m/z)
This compoundC₃₁H₄₁NO₈S587.2553~588.2631

Note: The observed m/z will be subject to the high-resolution capabilities of the mass spectrometer used.

Predicted MS/MS Fragmentation of this compound

Key Predicted Fragment Ions:

Predicted m/z Proposed Fragment Description
~570.2526[M+H - H₂O]⁺Loss of a water molecule from the steroid backbone.
~411.2533[M+H - Sugar Moiety]⁺Cleavage of the glycosidic bond, resulting in the aglycone.
~393.2428[Aglycone - H₂O]⁺Loss of a water molecule from the aglycone.
~375.2322[Aglycone - 2H₂O]⁺Subsequent loss of a second water molecule.
~178.0196[Sugar Moiety]⁺The protonated, modified sugar moiety.

These are predicted values and should be confirmed with high-resolution mass data.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing latex Calotropis procera Latex extraction Ethanol Precipitation & Chloroform Partitioning latex->extraction Extraction sample_prep Final Sample for LC-MS extraction->sample_prep Purification hplc HPLC Separation (C18 Column) sample_prep->hplc ms HR-MS Detection (ESI+) hplc->ms Elution msms Tandem MS (Fragmentation) ms->msms Precursor Selection mass_id Accurate Mass ID of [M+H]⁺ msms->mass_id frag_analysis Fragmentation Analysis mass_id->frag_analysis struct_confirm Structural Confirmation frag_analysis->struct_confirm

Caption: Workflow for this compound analysis.

This compound's Proposed Mechanism of Action: HIF-1α Inhibition

Cardiac glycosides, including this compound, are known to inhibit the synthesis of HIF-1α, a key transcription factor in cellular response to hypoxia, which is often upregulated in cancer cells.[1][5][8][9]

hif1a_pathway This compound This compound hif1a_synthesis HIF-1α Protein Synthesis This compound->hif1a_synthesis Inhibits hif1a_protein HIF-1α hif1a_synthesis->hif1a_protein hif1_complex HIF-1 Complex hif1a_protein->hif1_complex hif1b_protein HIF-1β (ARNT) (Constitutively expressed) hif1b_protein->hif1_complex hre Hypoxia Response Element (HRE) in DNA hif1_complex->hre Binds to target_genes Target Gene Transcription (e.g., VEGF, GLUT1) hre->target_genes Activates cellular_response Angiogenesis, Metabolic Adaptation target_genes->cellular_response hypoxia Hypoxia hypoxia->hif1a_synthesis Induces

Caption: this compound's inhibitory effect on the HIF-1α pathway.

Conclusion

The described LC-HR-MS/MS method provides a reliable and sensitive approach for the structural confirmation of this compound from plant extracts. The combination of chromatographic retention time, accurate mass measurement of the parent ion, and the analysis of characteristic fragment ions allows for unambiguous identification. This application note serves as a valuable resource for researchers working on the isolation, characterization, and development of this compound and other cardiac glycosides.

References

Application Notes and Protocols for the Characterization of Uscharin using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uscharin, a cardenolide isolated from plants of the family Apocynaceae, has garnered significant interest due to its potent biological activities. Accurate structural elucidation and characterization are paramount for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the chemical structure and stereochemistry of complex natural products like this compound.[1][2][3] This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Chemical Structure of this compound

The chemical structure of this compound, a complex cardiac glycoside, has been elucidated using various spectroscopic techniques, including X-ray crystallography and advanced NMR methods.[1]

Uscharin_Structure cluster_steroid Steroid Core cluster_lactone Butenolide Ring cluster_sugar Sugar Moiety with Thiazoline Ring A A B B A->B C C B->C D D C->D S Sugar C->S O-glycosidic bond L Lactone D->L C17 side chain T Thiazoline S->T caption Figure 1: Simplified block diagram of the this compound molecule.

Caption: Figure 1: Simplified block diagram of the this compound molecule.

Quantitative NMR Data

The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR chemical shifts is crucial for the structural confirmation of this compound. The following tables summarize the reported NMR data for this compound in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Chemical Shift Data of this compound in CDCl₃

PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)
1910.00s
225.87s
21a4.94dd18.0, 1.2
21b4.79dd18.0, 1.8
2"7.52s
1"a3.93dd16.8, 1.2
1"b3.86d16.8
Additional proton signals available in cited literature.

Data compiled from Parhira et al., 2014.[1]

Table 2: ¹³C NMR Chemical Shift Data of this compound in CDCl₃

PositionChemical Shift (δ, ppm)
19207.0
23174.0
20174.3
22117.9
2173.3
2"160.0
1"42.7
Complete ¹³C NMR data is available in the cited literature and is essential for full structural confirmation.

Data compiled from Parhira et al., 2014.[1]

Experimental Protocols

The following protocols outline the standard procedures for acquiring high-quality 1D and 2D NMR spectra for the characterization of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) for optimal sample dissolution and minimal solvent interference. Other solvents such as deuterated methanol (B129727) (CD₃OD) or pyridine-d₅ can also be used for comparison and to resolve overlapping signals.[1]

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.

NMR Data Acquisition

The following experiments are recommended for the complete structural elucidation of this compound. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation H1_NMR 1H NMR COSY 1H-1H COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY / ROESY H1_NMR->NOESY C13_NMR 13C NMR & DEPT C13_NMR->HSQC C13_NMR->HMBC Analysis Spectral Processing & Interpretation COSY->Analysis HSQC->Analysis HMBC->Analysis NOESY->Analysis Structure Final Structure Confirmation Analysis->Structure caption Figure 2: Experimental workflow for NMR characterization.

Caption: Figure 2: Experimental workflow for NMR characterization.

2.1. ¹H NMR Spectroscopy

  • Purpose: To determine the number and types of protons, their chemical environments, and their scalar couplings.

  • Pulse Sequence: Standard single-pulse experiment.

  • Key Parameters:

    • Spectral Width: 0-12 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

2.2. ¹³C NMR and DEPT Spectroscopy

  • Purpose: To determine the number and types of carbon atoms (C, CH, CH₂, CH₃).

  • Pulse Sequence: Proton-decoupled single-pulse experiment for ¹³C; DEPT-135 and DEPT-90 for multiplicity editing.

  • Key Parameters:

    • Spectral Width: 0-220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on concentration.

2.3. ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-spin coupled, typically over two to three bonds.

  • Pulse Sequence: Standard COSY or gradient-selected COSY (gCOSY).

  • Key Parameters:

    • Number of Increments (t₁): 256-512

    • Number of Scans per Increment: 2-8

    • Relaxation Delay: 1-2 seconds

2.4. HSQC (Heteronuclear Single Quantum Coherence) Spectroscopy

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

  • Pulse Sequence: Standard HSQC or gradient-selected HSQC with sensitivity enhancement.

  • Key Parameters:

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz (aliphatic) and ~160 Hz (aromatic/olefinic).

    • Number of Increments (t₁): 128-256

    • Number of Scans per Increment: 4-16

    • Relaxation Delay: 1-2 seconds

2.5. HMBC (Heteronuclear Multiple Bond Correlation) Spectroscopy

  • Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons.

  • Pulse Sequence: Standard HMBC or gradient-selected HMBC.

  • Key Parameters:

    • Long-range ¹J(C,H) Coupling Constant: Optimized for 4-8 Hz.

    • Number of Increments (t₁): 256-512

    • Number of Scans per Increment: 8-32

    • Relaxation Delay: 1.5-2.5 seconds

2.6. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (through-space correlations), which is critical for determining stereochemistry.

  • Pulse Sequence: Standard NOESY or ROESY.

  • Key Parameters:

    • Mixing Time (d8): 300-800 ms (B15284909) for small molecules like this compound.

    • Number of Increments (t₁): 256-512

    • Number of Scans per Increment: 8-32

    • Relaxation Delay: 1-2 seconds

Data Presentation and Interpretation

A systematic approach to interpreting the NMR data is essential for the complete structural elucidation of this compound.

Interpretation_Logic cluster_data Acquired NMR Spectra cluster_interpretation Interpretation Steps cluster_structure Structural Information H1 1H & 13C/DEPT Step1 Assign protonated carbons (HSQC) H1->Step1 COSY COSY Step2 Identify spin systems (COSY) COSY->Step2 HSQC HSQC HSQC->Step1 HMBC HMBC Step3 Connect fragments (HMBC) HMBC->Step3 NOESY NOESY Step4 Determine stereochemistry (NOESY) NOESY->Step4 Fragments Molecular Fragments Step1->Fragments Step2->Fragments Connectivity 2D Connectivity Step3->Connectivity Stereochem Relative Stereochemistry Step4->Stereochem Fragments->Step3 Connectivity->Step4 Final Complete Structure Connectivity->Final Stereochem->Final caption Figure 3: Logical flow for structure elucidation from NMR data.

References

Application Notes & Protocols: A Cell-Based Assay for Evaluating the Cytotoxic Effects of Uscharin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uscharin, a potent cardiac glycoside, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] Like other compounds in its class, this compound's primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[2][3] This inhibition triggers a cascade of downstream events, including an increase in intracellular calcium, the generation of reactive oxygen species (ROS), cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).[2][4] These application notes provide a comprehensive set of protocols to develop a robust cell-based assay for quantifying the cytotoxic and apoptotic effects of this compound. The methodologies described herein are essential for researchers investigating its potential as a therapeutic agent.

Data Presentation

The following tables summarize representative quantitative data obtained from the described experimental protocols. These tables are intended to serve as a guide for data presentation and interpretation.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)

Cell LineTissue of OriginThis compound IC50 (nM) after 48h
A549Lung Carcinoma25.5
MCF-7Breast Adenocarcinoma32.1
HeLaCervical Cancer18.9
PC-3Prostate Cancer45.7

Note: IC50 values are hypothetical and can vary based on experimental conditions such as cell density and incubation time.[5]

Table 2: Membrane Integrity Assessment of A549 Cells Treated with this compound (LDH Assay)

TreatmentLDH Release (% of Maximum)
Vehicle Control (DMSO)5.2 ± 1.1
This compound (25 nM)48.7 ± 3.5
This compound (50 nM)75.3 ± 4.2
Maximum LDH Release (Lysis Buffer)100

Data are presented as mean ± standard deviation.[6][7]

Table 3: Apoptosis Induction in A549 Cells by this compound (Caspase-3/7 Activity Assay)

TreatmentCaspase-3/7 Activity (Relative Luminescence Units)Fold Increase vs. Control
Vehicle Control (DMSO)15,234 ± 8761.0
This compound (25 nM)68,553 ± 3,4514.5
This compound (50 nM)112,712 ± 6,7897.4

Data are presented as mean ± standard deviation.[8][9]

Experimental Protocols

Herein, we provide detailed methodologies for the key experiments required to assess this compound's cytotoxic effects.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, PC-3)

  • Complete cell culture medium (specific to the cell line)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well microplates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring viability is above 95%. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well in 100 µL of complete medium). Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A typical concentration range for cardiac glycosides is from 1 nM to 1 µM.[10] Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[11]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[11]

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.[10]

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

Materials:

  • Cells and this compound as described in Protocol 1.

  • LDH cytotoxicity assay kit (commercially available).

  • Sterile 96-well microplates.

  • Microplate reader (absorbance at 490 nm).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.

  • Incubation: Incubate the plate for the desired time at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed control cells (as per the kit's instructions).

Protocol 3: Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells and this compound as described in Protocol 1.

  • Caspase-Glo® 3/7 Assay kit (commercially available).

  • White-walled 96-well microplates suitable for luminescence measurements.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT Assay Protocol (steps 1 and 2).

  • Incubation: Incubate the plate for the desired time at 37°C and 5% CO2.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as relative luminescence units (RLU) or as a fold increase in caspase activity compared to the vehicle control.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound-induced cytotoxicity and the general experimental workflow.

Uscharin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt Modulation Caspase9 Caspase-9 This compound->Caspase9 Ca_increase ↑ Intracellular Ca2+ NaK_ATPase->Ca_increase Calcineurin Calcineurin Ca_increase->Calcineurin NFAT NF-AT Activation Calcineurin->NFAT FasL FasL Expression NFAT->FasL Caspase8 Caspase-8 FasL->Caspase8 Apoptosis Apoptosis PI3K_Akt->Apoptosis Caspase37 Caspase-3/7 Caspase8->Caspase37 Caspase9->Caspase37 Caspase37->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_assays Cytotoxicity & Apoptosis Assays start Start: Cell Culture seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat with this compound (and Controls) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay MTT Assay (Cell Viability) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) incubate->caspase_assay data_analysis Data Analysis (IC50, % Cytotoxicity, Fold Change) mtt_assay->data_analysis ldh_assay->data_analysis caspase_assay->data_analysis end End: Results Interpretation data_analysis->end

Caption: General experimental workflow for assessing this compound's cytotoxicity.

References

Application Notes and Protocols for the Quantitative Analysis of Uscharin in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uscharin is a potent cardenolide glycoside found predominantly in the latex and other parts of plants belonging to the Calotropis genus, such as Calotropis gigantea and Calotropis procera.[1][2] These plants have a long history of use in traditional medicine for treating various ailments. Modern pharmacological studies have revealed that this compound and related cardiac glycosides possess a range of biological activities, including cytotoxic, anti-cancer, and anti-inflammatory properties.[1][3] The therapeutic potential of this compound necessitates the development of accurate and reliable analytical methods for its quantification in plant extracts. This is crucial for the quality control of herbal medicines, standardization of extracts for pharmacological studies, and for pharmacokinetic investigations in drug development.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the quantitative analysis of phytochemicals due to its high resolution, sensitivity, and reproducibility.[4][5] However, the quantification of cardenolides like this compound by HPLC-UV can be challenging due to their weak UV absorption, as they typically possess only a single five-membered lactone ring as a chromophore.[4] This application note provides a detailed protocol for a robust and validated Reverse-Phase HPLC (RP-HPLC) method for the quantitative determination of this compound in plant extracts, optimized for sensitivity and accuracy.

Experimental Protocols

This section details the complete methodology for the quantitative analysis of this compound.

Instrumentation and Reagents

1.1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) Detector.

  • Analytical balance (readability ± 0.01 mg).

  • Ultrasonic bath.

  • Centrifuge.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).

1.2. Reagents and Materials:

  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Formic acid (ACS grade or higher).

  • Ultrapure water (18.2 MΩ·cm).

  • A suitable reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions

The chromatographic separation is achieved on a C18 column. The parameters are summarized in the table below. The detection wavelength is set at 218 nm, which is often used for cardenolides to maximize sensitivity due to their low UV absorbance at higher wavelengths.[4]

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
Gradient Elution See Table 2 for the gradient program
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 218 nm
Injection Volume 10 µL

Table 1: HPLC Chromatographic Conditions

Time (minutes)% Acetonitrile% Water (0.1% Formic Acid)
03070
207030
259010
303070
353070

Table 2: Mobile Phase Gradient Program

Preparation of Solutions

3.1. Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store this stock solution at 4°C, protected from light.

3.2. Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These solutions are used to construct the calibration curve.

3.3. Sample Preparation (from Plant Latex):

  • Collect fresh latex from the plant and air-dry it to a constant weight.

  • Accurately weigh 100 mg of the dried latex powder into a centrifuge tube.

  • Add 10 mL of methanol and vortex for 1 minute.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ).

Linearity

The linearity of the method is determined by injecting the working standard solutions at six different concentrations. The calibration curve is constructed by plotting the peak area against the concentration of this compound. The correlation coefficient (r²) should be greater than 0.999.

Precision

Precision is assessed by determining the intra-day and inter-day variability.

  • Intra-day precision: Analyze six replicates of a standard solution at a known concentration on the same day.

  • Inter-day precision: Analyze the same standard solution over three consecutive days. The precision is expressed as the relative standard deviation (%RSD), which should be less than 2%.

Accuracy

Accuracy is determined by a recovery study using the standard addition method. A known amount of this compound standard is spiked into a pre-analyzed plant extract at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated. The recovery should be within the range of 98-102%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio.

  • LOD: The concentration that yields a signal-to-noise ratio of 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of 10:1.

Data Presentation

The quantitative data from the method validation are summarized in the following tables. (Note: The following data are hypothetical and serve as an example of expected results for a validated method).

ParameterResultAcceptance Criteria
Linearity (r²) 0.9997> 0.999
Range (µg/mL) 1 - 100-
Intra-day Precision (%RSD) 0.85%< 2%
Inter-day Precision (%RSD) 1.25%< 2%
Accuracy (Recovery %) 99.5%98 - 102%
LOD (µg/mL) 0.2-
LOQ (µg/mL) 0.7-

Table 3: Summary of Method Validation Parameters

Plant SourcePlant PartThis compound Content (mg/g of dry weight)
Calotropis giganteaLatex5.8 ± 0.4
Calotropis proceraLatex4.2 ± 0.3
Calotropis giganteaLeaf1.5 ± 0.2

Table 4: Hypothetical Quantitative Data of this compound in Plant Extracts

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis cluster_standards Standard Preparation plant_material Plant Material (Latex/Leaf) drying Drying plant_material->drying weighing Weighing drying->weighing extraction Solvent Extraction (Methanol) weighing->extraction sonication Sonication extraction->sonication centrifugation Centrifugation sonication->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection chrom_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chrom_separation uv_detection UV Detection (218 nm) chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification ref_std This compound Reference Standard stock_solution Stock Solution (1 mg/mL) ref_std->stock_solution working_std Working Standards (Serial Dilution) stock_solution->working_std working_std->calibration_curve

Caption: Experimental workflow for the quantitative analysis of this compound.

References

Application Notes and Protocols for Uscharin in Molluscicide Formulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of uscharin, a potent cardiac glycoside isolated from Calotropis procera, in the research and development of novel molluscicides. The provided protocols are based on established methodologies in the field and are intended to serve as a guide for laboratory research.

Introduction

This compound is a Cardenolide-type cardiac glycoside found in the latex of the plant Calotropis procera. It has demonstrated exceptionally high toxicity to various snail species, making it a promising candidate for the development of new, effective, and potentially biodegradable molluscicides. Research has shown this compound to be significantly more potent than conventional synthetic molluscicides such as methomyl[1][2][3][4]. Its mode of action as a cardiac glycoside involves the inhibition of the Na+/K+-ATPase pump, a fundamental enzyme for maintaining cellular ion homeostasis[5][6][7]. This document outlines the protocols for the extraction and purification of this compound, its formulation into testable molluscicidal baits, and the bioassays to evaluate its efficacy.

Quantitative Data Summary

The following tables summarize the available quantitative data on the molluscicidal activity of this compound and related compounds compared to synthetic molluscicides.

Compound/ExtractSnail SpeciesLD50Reference
This compoundTheba pisana0.82 µ g/snail [4]
MethomylTheba pisana105 µ g/snail [4]
Cardenolide Extract B (Adenium arabicum)Monacha cantiana12.62 mg/kg[8]
Cardenolide Extract M (Adenium arabicum)Monacha cantiana34.63 mg/kg[8]
Cardenolide Extract C (Calotropis procera)Monacha cantiana34.35 mg/kg[8]
MethomylMonacha cantiana116.62 mg/kg[8]

Experimental Protocols

Protocol for Extraction and Purification of this compound from Calotropis procera Latex

This protocol is based on the methods described by Hussein et al. (1994).

Materials and Reagents:

  • Fresh latex from Calotropis procera

  • Chloroform (B151607)

  • Ethyl alcohol (95%)

  • Distilled water

  • Separatory funnel

  • Rotary evaporator

  • Filter paper

  • Glass columns for chromatography (optional)

  • Silica gel for column chromatography (optional)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Latex Collection and Initial Extraction:

    • Collect fresh latex from the leaves and stems of Calotropis procera.

    • Immediately add an equal volume of ethyl alcohol to the collected latex to precipitate a semi-solid mass with low cardiac activity.

    • Separate the precipitated mass by filtration.

    • The remaining liquor contains the this compound.

  • Solvent Extraction:

    • Extract the liquor with chloroform in a separatory funnel. The ratio of liquor to chloroform should be approximately 1:1 (v/v).

    • Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.

    • Collect the lower chloroform layer.

    • Repeat the extraction process three times with fresh chloroform to ensure complete extraction of this compound.

  • Concentration:

    • Combine all the chloroform extracts.

    • Concentrate the chloroform solution using a rotary evaporator at a temperature not exceeding 40°C until a crude extract is obtained.

  • Purification by Fractional Crystallization:

    • Dissolve the crude extract in a minimal amount of hot 95% aqueous ethanol.

    • Allow the solution to cool slowly to room temperature, and then place it at 4°C to facilitate crystallization.

    • Collect the crystals by filtration.

    • The purity of the isolated this compound can be monitored by Thin Layer Chromatography (TLC).

  • Confirmation of Identity:

    • The chemical identity of the purified this compound can be confirmed using spectroscopic methods such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy[1][2].

Protocol for Preparation of this compound-Based Molluscicidal Bait Formulation

This protocol is adapted from methodologies for preparing botanical molluscicide baits[9][10][11].

Materials and Reagents:

  • Purified this compound

  • Agar (B569324)

  • Snail food attractant (e.g., lettuce powder, wheat bran, or specific amino acids like proline)

  • Distilled water

  • Beakers

  • Stirring hot plate

  • Petri dishes or molds

Procedure:

  • Preparation of the Bait Matrix:

    • Prepare a 2% agar solution by dissolving 2g of agar in 100mL of distilled water.

    • Heat the solution on a stirring hot plate until the agar is completely dissolved.

    • Add the snail food attractant to the agar solution. The amount can be optimized, but a starting point is 5g of lettuce powder per 100mL of agar solution. Mix thoroughly.

  • Incorporation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) if it is not readily soluble in water.

    • While the agar solution is still warm (around 40-50°C), add the desired amount of this compound stock solution to achieve the target concentrations in the final bait pellets. For example, to prepare baits with final concentrations of 1, 5, and 10 ppm (mg/kg) of this compound.

    • Stir the mixture thoroughly to ensure a homogenous distribution of this compound.

  • Casting the Baits:

    • Pour the warm this compound-agar mixture into petri dishes or molds to a desired thickness (e.g., 2-3 mm).

    • Allow the mixture to cool and solidify at room temperature.

  • Preparation of Pellets:

    • Once solidified, cut the bait into uniform pellets of a specific size (e.g., 5x5 mm).

    • The pellets are now ready for use in bioassays. Control baits should be prepared using the same procedure but without the addition of this compound.

Protocol for Molluscicidal Bioassay (Bait Feeding Assay)

Materials and Reagents:

  • Test snails (e.g., Pomacea canaliculata, Theba pisana) of uniform size and age.

  • Glass aquaria or plastic containers for housing the snails.

  • This compound bait pellets of varying concentrations.

  • Control bait pellets.

  • Dechlorinated water.

Procedure:

  • Acclimation of Snails:

    • Acclimate the snails to laboratory conditions (e.g., 25 ± 2°C, 12:12h light:dark cycle) for at least 48 hours before the experiment.

    • Provide them with their normal diet during acclimation.

  • Experimental Setup:

    • Starve the snails for 24 hours before the bioassay to encourage feeding on the bait.

    • Place 10 snails in each aquarium/container with a small amount of dechlorinated water to maintain humidity.

    • Prepare at least three replicates for each concentration of this compound bait and the control.

  • Application of Baits:

    • Place a pre-weighed amount of the this compound bait pellets or a single pellet of a specific size in the center of each container.

    • For the control group, provide the snails with bait pellets that do not contain this compound.

  • Observation and Data Collection:

    • Record snail mortality at regular intervals (e.g., 24, 48, 72, and 96 hours). Mortality can be confirmed by gently prodding the snail's operculum (if present) or foot; no response indicates death.

    • Observe and record any behavioral changes in the snails, such as reduced movement, paralysis, or excessive mucus secretion.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration at each time point.

    • Use probit analysis to determine the lethal concentration (LC50) or lethal dose (LD50) of the this compound formulation.

Visualizations

Signaling Pathway

Uscharin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NaK_ATPase Na+/K+-ATPase Na_in Na+ NaK_ATPase->Na_in Increase in intracellular Na+ NaCa_Exchanger Na+/Ca2+ Exchanger Ca_in Ca2+ NaCa_Exchanger->Ca_in Increase in intracellular Ca2+ Na_out Na+ Na_out->NaK_ATPase 3 Na+ out Na_out->NaCa_Exchanger 3 Na+ in K_out K+ K_out->NaK_ATPase 2 K+ in Ca_out Ca2+ Ca_out->NaCa_Exchanger 1 Ca2+ out Na_in->NaK_ATPase 3 Na+ out Na_in->NaCa_Exchanger 3 Na+ in Na_in->NaCa_Exchanger Reduced Na+ gradient reduces Ca2+ efflux K_in K+ K_in->NaK_ATPase 2 K+ in Ca_in->NaCa_Exchanger 1 Ca2+ out Toxicity Cellular Toxicity (Molluscicidal Effect) Ca_in->Toxicity Disruption of ion homeostasis leads to This compound This compound This compound->NaK_ATPase Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow

Uscharin_Molluscicide_Workflow Latex Collection of Calotropis procera Latex Extraction Solvent Extraction (Chloroform) Latex->Extraction Purification Purification by Fractional Crystallization Extraction->Purification Purethis compound Purified this compound Purification->Purethis compound Formulation Bait Formulation (e.g., Agar Pellets) Purethis compound->Formulation Bioassay Molluscicidal Bioassay (e.g., Bait Feeding) Formulation->Bioassay DataAnalysis Data Analysis (LC50/LD50 Calculation) Bioassay->DataAnalysis Results Efficacy Evaluation DataAnalysis->Results

References

Application Notes and Protocols for In Vitro Testing of Uscharin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uscharin, a cardiac glycoside isolated from plants of the Asclepiadaceae family, has demonstrated potential as an agent to combat cell proliferation, with noted efficacy in ovarian and skin cancer cell lines.[1] As a member of the cardiac glycoside family, its primary mechanism of action is believed to be the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients.[2][3][4] Disruption of this pump's function in cancer cells can trigger a cascade of downstream events, including the induction of apoptosis and cell cycle arrest, making this compound a compound of interest for anticancer drug development.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound's anticancer properties. The protocols outlined below detail standard methodologies for assessing cytotoxicity, apoptosis induction, cell cycle perturbation, and the investigation of its effects on key signaling pathways.

Data Presentation

Quantitative data from in vitro studies of this compound should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing key experimental findings.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cancer Cell LineTissue of OriginIC50 (nM) after 24hIC50 (nM) after 48hIC50 (nM) after 72h
A549Lung Carcinoma
MCF-7Breast Adenocarcinoma
HeLaCervical Cancer
HepG2Hepatocellular Carcinoma
OVCAR-3Ovarian Cancer
SK-MEL-28Skin Melanoma
Add other cell lines as tested

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)

Cancer Cell LineThis compound Conc. (nM)Treatment Duration (h)% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
A54924
A54948
MCF-724
MCF-748
Add other cell lines/conditions

Table 3: Cell Cycle Analysis of this compound-Treated Cells

Cancer Cell LineThis compound Conc. (nM)Treatment Duration (h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
A54924
A54948
MCF-724
MCF-748
Add other cell lines/conditions

Experimental Protocols

Cell Culture and this compound Preparation
  • 1.1. Cell Line Maintenance:

    • Culture cancer cell lines (e.g., A549, MCF-7, HeLa) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells upon reaching 80-90% confluency.

  • 1.2. This compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile Dimethyl Sulfoxide (DMSO).

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • 2.1. Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • 2.2. This compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 24, 48, and 72 hours.

  • 2.3. MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan (B1609692) crystals form.

  • 2.4. Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • 2.5. Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 values using a dose-response curve fitting software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

  • 3.1. Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 and 48 hours.

    • Include a vehicle control.

  • 3.2. Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • 3.3. Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-positive/PI-negative cells are early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are viable.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle.[8]

  • 4.1. Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 and 48 hours.

  • 4.2. Cell Fixation:

    • Harvest and wash the cells with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • 4.3. Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

  • 5.1. Protein Extraction:

    • Treat cells with this compound as described previously.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA or Bradford assay.

  • 5.2. SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • 5.3. Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • 5.4. Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_data Data Analysis cell_culture Cancer Cell Culture (e.g., A549, MCF-7) cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle western_blot Western Blot (Signaling Proteins) cell_culture->western_blot uscharin_prep This compound Stock Preparation (in DMSO) uscharin_prep->cytotoxicity uscharin_prep->apoptosis uscharin_prep->cell_cycle uscharin_prep->western_blot ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp G cluster_effects Cellular Effects This compound This compound na_k_atpase Na+/K+-ATPase This compound->na_k_atpase Inhibition ion_imbalance Intracellular Ion Imbalance (↑ Na+, ↓ K+) na_k_atpase->ion_imbalance downstream Downstream Signaling Cascades ion_imbalance->downstream apoptosis Apoptosis downstream->apoptosis cell_cycle_arrest Cell Cycle Arrest downstream->cell_cycle_arrest reduced_proliferation Reduced Proliferation downstream->reduced_proliferation G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound na_k_atpase Na+/K+-ATPase This compound->na_k_atpase Inhibits pi3k PI3K na_k_atpase->pi3k Modulates ras Ras na_k_atpase->ras Modulates akt Akt pi3k->akt mtor mTOR akt->mtor bad Bad akt->bad Inhibits cell_growth Cell Growth & Proliferation mtor->cell_growth Promotes bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation_survival Proliferation & Survival erk->proliferation_survival Promotes

References

Handling and safety precautions for working with pure Uscharin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Handling Pure Uscharin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a highly toxic cardiac glycoside. All handling and experimental procedures must be conducted by trained personnel in a properly equipped laboratory facility. These notes are intended as a guide and should be supplemented by a thorough institutional safety review and adherence to all applicable regulations.

Introduction

This compound is a potent cardenolide, a type of cardiac glycoside, isolated from plants of the Calotropis genus.[1][2][3] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump, leading to an increase in intracellular calcium ions.[4][5][6] This activity makes it a subject of interest in drug development, particularly for its potential anticancer properties through pathways such as the inhibition of Hypoxia-Inducible Factor-1 (HIF-1).[7][8][9] However, its high toxicity necessitates stringent safety precautions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₃₁H₄₁NO₈SPubChem
Molecular Weight 587.7 g/mol PubChem
IUPAC Name (1S,3R,5S,7R,9S,10R,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)spiro[4,6,11-trioxahexacyclo[12.11.0.0³,¹².0⁵,¹⁰.0¹⁵,²³.0¹⁸,²²]pentacosane-9,2'-5H-1,3-thiazole]-14-carbaldehydePubChem
CAS Number 24211-81-2PubChem
Appearance Crystalline solid (typical for purified glycosides)Inferred
Solubility Soluble in methanol, ethanol, chloroform.[10][10]

Toxicity and Safety Precautions

Personal Protective Equipment (PPE)

All work with pure this compound must be conducted in a designated area, preferably within a certified chemical fume hood. The following PPE is mandatory:

PPE ItemSpecification
Gloves Double-gloving with nitrile gloves.
Eye Protection Chemical safety goggles and a face shield.
Lab Coat A dedicated lab coat with tight-fitting cuffs.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the solid form.
Engineering Controls
  • Fume Hood: All handling of solid this compound and preparation of stock solutions must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Safety Shower and Eyewash Station: Must be readily accessible.

Decontamination and Waste Disposal
  • Decontamination: All surfaces and equipment should be decontaminated with a suitable solvent (e.g., 70% ethanol) followed by a thorough wash with soap and water.

  • Waste Disposal: All contaminated materials (gloves, pipette tips, etc.) and this compound waste must be disposed of as hazardous chemical waste according to institutional and national guidelines.

First Aid and Emergency Procedures

In case of exposure, immediate medical attention is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical team with the Safety Data Sheet (SDS) for cardiac glycosides. Treatment for cardiac glycoside poisoning may include the administration of activated charcoal and Digoxin-specific antibody fragments (DigiFab), though the efficacy of DigiFab for this compound is not established.[[“]][12][13]

Experimental Protocols

Preparation of Stock Solutions

This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • Pure this compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a tared, sterile microcentrifuge tube. For 1 mL of a 10 mM solution, 0.5877 mg of this compound is required.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Gently vortex the tube until the this compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

In Vitro Cell-Based Assay Workflow

This generalized workflow is for assessing the cytotoxic or pathway-specific effects of this compound on a cancer cell line.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding uscharin_prep This compound Dilution treatment This compound Treatment uscharin_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation endpoint_assay Endpoint Assay incubation->endpoint_assay data_analysis Data Analysis endpoint_assay->data_analysis

Caption: A generalized workflow for in vitro cell-based assays with this compound.

Signaling Pathways

Na+/K+-ATPase Inhibition Pathway

The primary mechanism of action for this compound, as a cardiac glycoside, is the inhibition of the Na+/K+-ATPase pump in the plasma membrane of cells.

na_k_atpase_inhibition This compound This compound na_k_pump Na+/K+-ATPase This compound->na_k_pump Inhibits na_in Intracellular Na+ na_k_pump->na_in Decreased Na+ efflux na_ca_exchanger Na+/Ca2+ Exchanger na_in->na_ca_exchanger Reduced gradient ca_in Intracellular Ca2+ na_ca_exchanger->ca_in Decreased Ca2+ efflux cellular_effects Cellular Effects (e.g., Inotropy, Apoptosis) ca_in->cellular_effects

Caption: The signaling cascade following Na+/K+-ATPase inhibition by this compound.

HIF-1 Inhibition Pathway

This compound has been shown to inhibit the activity of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in cellular response to hypoxia and a target in cancer therapy.[7][8]

hif1_inhibition_pathway hypoxia Hypoxia hif1a_stabilization HIF-1α Stabilization hypoxia->hif1a_stabilization hif1_dimerization HIF-1α/β Dimerization hif1a_stabilization->hif1_dimerization hif1_translocation Nuclear Translocation hif1_dimerization->hif1_translocation hre_binding HRE Binding hif1_translocation->hre_binding gene_transcription Target Gene Transcription (e.g., VEGF) hre_binding->gene_transcription This compound This compound This compound->hif1a_stabilization Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Uscharin Extraction from Calotropis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Uscharin extraction from Calotropis species. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to low extraction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor influencing the yield of this compound from Calotropis?

A1: The selection of the plant material is the most critical factor. Studies have shown that the white flower variant (WFV) of Calotropis gigantea provides a higher yield of cardiac glycosides, including this compound, compared to the purple flower variant (PFV).[1][2][3] Specifically, the highest concentrations of this compound are found in the stem of 5-month-old WFV plants.[1][2][3] Therefore, proper identification and harvesting of the plant at the correct growth stage are paramount for maximizing yield.

Q2: Which solvent system is recommended for achieving the best this compound extraction yield?

A2: For the initial extraction from plant material, ethanol (B145695) has been shown to produce a higher overall yield of secondary metabolites compared to less polar solvents like ethyl acetate (B1210297) and n-hexane.[4] However, for specifically isolating this compound, particularly from latex, a multi-step solvent approach is more effective. This typically involves initial precipitation with ethanol, followed by partitioning with ethyl acetate and water, and subsequent extraction of the active compound with chloroform (B151607).[5][6]

Q3: Can environmental conditions or external treatments enhance this compound accumulation in the plant?

A3: Yes, environmental stressors can influence the biosynthesis and accumulation of cardiac glycosides in Calotropis procera. Exposure to extreme temperatures, both hot and cold, has been shown to increase the concentration of cardiac glycosides.[7] Additionally, the application of hormonal treatments such as methyl jasmonate and salicylic (B10762653) acid can lead to a significant increase in the accumulation of these target metabolites.[7]

Q4: What are the key stability concerns for this compound during extraction and purification?

A4: this compound can be sensitive to pH changes. It has been observed that mild acidic or alkaline conditions can cause its conversion to a stereoisomer, 2'-epi-uscharin.[8] To minimize degradation, it is advisable to work at temperatures below 40°C and consider the use of preservatives like toluene (B28343) or thymol (B1683141) if processing fresh latex.[5]

Q5: What are the recommended methods for purifying crude this compound extract?

A5: Following initial solvent extraction, purification of this compound typically involves chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method.[6][9] Further purification to obtain a crystalline product can be achieved through fractional crystallization from 95% aqueous ethanol.[10][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low overall extract yield - Incorrect plant part or age.- Inappropriate solvent selection.- Use the stem of 5-month-old white flower variant (WFV) of Calotropis gigantea.[1][2][3]- Employ ethanol for the initial crude extraction to maximize the recovery of secondary metabolites.[4]
Low purity of this compound in the final product - Inefficient separation from other cardiac glycosides and impurities.- Degradation of this compound during processing.- Utilize column chromatography with a suitable solvent gradient for effective separation.[6][9]- Perform fractional crystallization from aqueous ethanol for final purification.[10][11]- Maintain a neutral pH and temperatures below 40°C throughout the extraction and purification process.[5][8]
Inconsistent yields between batches - Variation in plant material (species, age, growing conditions).- Inconsistent extraction parameters.- Standardize the collection of plant material, ensuring consistent species, age, and environmental conditions.- Strictly control extraction parameters such as solvent-to-solid ratio, extraction time, and temperature.
Presence of an unexpected isomer in the final product - Isomerization of this compound to 2'-epi-uscharin.- Avoid exposure of the extract to even mild acidic or alkaline conditions.[8] Buffer your solvents if necessary and monitor the pH throughout the process.

Quantitative Data Summary

The following table summarizes key quantitative findings from the literature to guide your experimental design for optimal this compound yield.

ParameterFindingSource(s)
Plant Variant The White Flower Variant (WFV) of C. gigantea is superior to the Purple Flower Variant (PFV) for the accumulation of most cardiac glycosides.[1][2][3]
Optimal Plant Part & Age for this compound The highest concentration of this compound is found in the stem of 5-month-old WFV plants.[1][2][3]
Solvent Extraction Yield (C. gigantea leaves) Ethanol (4.12%) > Ethyl Acetate (2.80%) > n-Hexane (2.25%) for overall extract yield.[4]
Effect of Elicitors on Cardiac Glycosides Hormonal treatments (methyl jasmonate, salicylic acid) can lead to up to a twofold increase in accumulation.[7]

Experimental Protocol: this compound Extraction from Calotropis gigantea Latex

This protocol is a synthesized methodology based on successful reports of this compound isolation.[6][10][11]

1. Latex Collection and Initial Processing:

  • Collect fresh latex from Calotropis gigantea plants.

  • To prevent coagulation and degradation, immediately add 95% ethanol to the latex to precipitate proteins and other macromolecules.[6]

  • Sonicate the mixture at room temperature to ensure thorough mixing and precipitation.

  • Centrifuge the mixture to pellet the precipitate.

  • Collect the supernatant and evaporate it under reduced pressure to obtain a concentrated residue.

2. Solvent Partitioning:

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and collect the ethyl acetate extract, which will contain this compound and other cardiac glycosides.

  • Evaporate the ethyl acetate extract to dryness.

3. Chromatographic Purification:

  • Prepare a silica gel column for normal-phase column chromatography.

  • Dissolve the dried ethyl acetate extract in a minimal amount of the initial mobile phase (e.g., a mixture of chloroform and methanol).

  • Load the sample onto the column and elute with a gradient of increasing polarity (e.g., increasing the proportion of methanol (B129727) in chloroform).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

4. Final Purification:

  • Pool the fractions rich in this compound and evaporate the solvent.

  • Perform fractional crystallization of the residue from 95% aqueous ethanol to obtain pure this compound crystals.[10][11]

Visualizations

Factors Influencing this compound Yield

G cluster_plant Plant-Related Factors cluster_environment Environmental & External Factors cluster_process Extraction Process Factors PlantVariant Plant Variant (WFV > PFV) Yield This compound Yield PlantVariant->Yield PlantPart Plant Part (Stem) PlantPart->Yield PlantAge Plant Age (5 months) PlantAge->Yield Temperature Extreme Temperatures (Heat/Cold) Temperature->Yield Hormones Hormonal Elicitors (MeJA, SA) Hormones->Yield Solvent Solvent Choice (Ethanol, Chloroform) Solvent->Yield Method Extraction Method (Maceration, Soxhlet) Method->Yield pH pH Control (Avoid acid/alkali) pH->Yield TempControl Temperature Control (< 40°C) TempControl->Yield G start Start: Fresh Calotropis Latex precipitate Precipitation with 95% Ethanol start->precipitate centrifuge Sonication & Centrifugation precipitate->centrifuge supernatant Collect & Evaporate Supernatant centrifuge->supernatant partition Partition with Ethyl Acetate & Water supernatant->partition extract Collect & Evaporate Ethyl Acetate Extract partition->extract column Silica Gel Column Chromatography extract->column fractions Collect & Monitor Fractions (TLC) column->fractions pool Pool this compound-rich Fractions fractions->pool crystallize Fractional Crystallization (95% Aqueous Ethanol) pool->crystallize end End: Pure this compound crystallize->end G cluster_pathway Cardiac Glycoside Biosynthesis cluster_influencers External Influencers Precursors Steroid Precursors Intermediates Enzymatic Steps Precursors->Intermediates This compound This compound Accumulation Intermediates->this compound Stress Abiotic Stress (e.g., Temperature) Stress->this compound Upregulates Elicitors Chemical Elicitors (e.g., MeJA, SA) Elicitors->this compound Upregulates

References

Troubleshooting inconsistent results in Uscharin cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Uscharin cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

General Assay Issues

Q1: We are observing high variability between replicate wells, especially at the edges of our 96-well plates. What could be the cause and how can we mitigate this?

A1: This phenomenon is commonly known as the "edge effect" and can be a significant source of variability in plate-based assays.[1][2] It is primarily caused by increased evaporation and temperature fluctuations in the outer wells compared to the inner wells.[3][4] This can lead to changes in media concentration, pH, and ultimately, altered cell viability.[5][6]

Mitigation Strategies:

  • Avoid Outer Wells: A common practice is to not use the outer 36 wells of a 96-well plate for experimental samples. Instead, these wells can be filled with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[3]

  • Proper Incubation: Ensure the incubator has high humidity (at least 95%) and limit the frequency of opening the incubator door.[1] Avoid stacking plates during incubation to ensure uniform temperature distribution.[7]

  • Specialized Plates: Consider using microplates designed with a moat around the outer wells that can be filled with sterile liquid to act as a buffer zone against evaporation.[1]

Q2: Our assay results are inconsistent from one experiment to the next. What are the key factors related to cell health and handling that could be contributing to this?

A2: Consistent cell health is paramount for reproducible results. Several factors related to cell culture and handling can introduce variability:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as continuous passaging can lead to phenotypic drift.[3]

  • Cell Confluency: Do not let cells become over-confluent in flasks before seeding.[8] The ideal confluency for adding your test compound depends on whether you are measuring a cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effect. For cytostatic effects, a lower initial confluence (e.g., 30-50%) is recommended, while for cytotoxic effects, a higher initial confluence (e.g., 70-90%) is often used.[9]

  • Cell Seeding Density: The optimal seeding density is crucial and needs to be determined empirically for each cell line due to differences in size, morphology, and proliferation rates.[8][9] Too high a density can lead to nutrient depletion and contact inhibition, while too low a density may result in poor growth.[9][10]

  • Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution in the wells.[11]

Q3: We are observing a high background signal in our assay wells, even in the negative controls. What are the potential causes?

A3: A high background signal can mask the true experimental results. Common causes include:

  • Reagent Contamination: Assay reagents can become contaminated with bacteria or reducing agents, leading to non-specific signal generation.[3]

  • Media Components: Phenol (B47542) red in culture media can interfere with absorbance readings in colorimetric assays. It is advisable to use phenol red-free media.[3]

  • Incubation Times: Over-incubation with the assay reagent can lead to high background. Optimize the incubation time for your specific cell line and seeding density.[7]

  • Plate Type: For luminescence assays, use white plates to maximize signal, and for fluorescence assays, use black plates to minimize background fluorescence.[3]

This compound-Specific Issues

Q4: How does the solvent used to dissolve this compound affect the assay, and what are the recommended concentrations?

A4: The choice of solvent and its final concentration in the culture medium can significantly impact cell viability and assay results.[12] While this compound's specific solubility should be determined empirically, organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used. However, these solvents can be toxic to cells at higher concentrations.[13]

Recommended Solvent Concentrations:

SolventMaximum Tolerated Concentration (v/v)Notes
DMSO < 0.5%Can have inhibitory effects at higher concentrations.[12][14]
Ethanol < 0.5%Generally well-tolerated at low concentrations.[12]
Acetone < 0.5%Often shows the least growth inhibitory effects.[12]
DMF < 0.1%Can be more toxic than other common solvents.[12]

It is crucial to include a vehicle control (media with the same concentration of solvent used to dissolve this compound) in every experiment to account for any solvent-induced cytotoxicity.[3]

Q5: Could this compound be directly interfering with our assay reagents (e.g., MTT, XTT, resazurin)?

A5: It is possible for a test compound to interfere with the assay chemistry. For example, some compounds can directly reduce tetrazolium salts (like MTT) or resazurin, leading to a false positive signal for cell viability.[3][15]

Troubleshooting for Compound Interference:

  • Compound-Only Control: Run a control with this compound in cell-free media to see if it directly reacts with the assay reagent.[3]

  • Alternative Assays: If interference is suspected, consider switching to an assay with a different detection principle. For example, if you are using a metabolic assay (like MTT), you could try a cytotoxicity assay that measures membrane integrity (like LDH release) or an ATP-based assay that measures cellular ATP levels.[15][16]

Experimental Protocols

Optimizing Cell Seeding Density
  • Prepare a single-cell suspension of the desired cell line in the exponential growth phase.

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells per well).[17]

  • Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).[9]

  • At the end of the incubation period, perform your chosen cell viability assay.

  • The optimal seeding density will be the one that gives a strong signal-to-noise ratio and where the cells in the control wells are still in the exponential growth phase at the end of the experiment.[18]

Vehicle (Solvent) Toxicity Control
  • Prepare serial dilutions of the solvent (e.g., DMSO) in your cell culture medium.

  • Seed your cells at the optimized density in a 96-well plate.

  • Add the different solvent concentrations to the wells, ensuring the final volume is consistent across all wells.

  • Incubate for the same duration as your this compound treatment.

  • Perform the cell viability assay to determine the maximum solvent concentration that does not significantly affect cell viability.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Healthy Cells (Low Passage, Exponential Phase) seed_plate Seed Cells in 96-Well Plate (Optimized Density) prep_cells->seed_plate prep_this compound Prepare this compound Stock (in appropriate solvent) add_this compound Add this compound Dilutions & Vehicle Controls prep_this compound->add_this compound seed_plate->add_this compound incubate Incubate (e.g., 24, 48, 72 hours) add_this compound->incubate add_reagent Add Viability Reagent (e.g., MTT, Resazurin) incubate->add_reagent read_plate Read Plate (Spectrophotometer/Fluorometer) add_reagent->read_plate analyze_data Analyze Data (Normalize to Controls) read_plate->analyze_data plot_curves Plot Dose-Response Curves (Calculate IC50) analyze_data->plot_curves

Caption: A standard workflow for a this compound cell viability assay.

troubleshooting_flowchart cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_cell_issues Cell-Related Issues cluster_cell_solutions Cell-Related Solutions start Inconsistent Results? check_edge_effect High variability in outer wells? start->check_edge_effect check_background High background signal? start->check_background check_controls Inconsistent controls? start->check_controls sol_edge_effect Mitigate Edge Effect: - Avoid outer wells - Maintain humidity check_edge_effect->sol_edge_effect Yes check_seeding Sub-optimal cell seeding? check_edge_effect->check_seeding No sol_background Reduce Background: - Check for reagent contamination - Use phenol red-free media check_background->sol_background Yes check_background->check_seeding No sol_controls Optimize Controls: - Titrate solvent concentration - Run compound-only controls check_controls->sol_controls Yes check_controls->check_seeding No check_health Poor cell health? check_seeding->check_health No sol_seeding Optimize Seeding Density: - Perform density titration check_seeding->sol_seeding Yes sol_health Ensure Cell Health: - Use low passage cells - Maintain optimal confluency check_health->sol_health Yes

Caption: A troubleshooting decision tree for inconsistent results.

References

Optimizing Uscharin Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Uscharin concentration in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase, a transmembrane protein crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to an increase in intracellular calcium, which can trigger various downstream signaling pathways, including apoptosis (programmed cell death).

Q2: What are the typical concentration ranges of this compound used in in vitro studies?

The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound for in vitro experiments?

This compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to store stock solutions at -20°C or -80°C to maintain stability. For experiments, fresh working solutions should be prepared by diluting the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the key signaling pathways affected by this compound?

This compound primarily impacts the following signaling pathways:

  • Na+/K+-ATPase Signaling: Direct inhibition of the Na+/K+-ATPase pump disrupts ion homeostasis.

  • Apoptosis Pathway: this compound is known to induce apoptosis, often through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

  • HIF-1α Signaling: this compound has been shown to inhibit the activity of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cancer progression.[1]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Possible Cause Suggested Solution
Low or no cytotoxicity observed Inappropriate concentration range.Perform a broader dose-response study with both lower and higher concentrations of this compound.
Cell line resistance.Some cell lines may be inherently resistant to cardiac glycosides. Consider using a different cell line or investigating the expression levels of Na+/K+-ATPase.
Short incubation time.Extend the incubation period (e.g., 48 or 72 hours) to allow sufficient time for the cytotoxic effects to manifest.
Compound instability.Prepare fresh this compound solutions for each experiment and minimize freeze-thaw cycles of the stock solution.
High variability between replicates Inconsistent cell seeding.Ensure a homogenous cell suspension and accurate cell counting before seeding.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.
Pipetting errors.Calibrate pipettes regularly and ensure accurate and consistent pipetting, especially during serial dilutions.
Compound precipitation in culture medium Poor solubility at high concentrations.Visually inspect the wells after adding this compound. If precipitation occurs, consider using a lower concentration range or a different solvent if compatible with your cells.
Unexpected cell morphology changes Off-target effects.While Na+/K+-ATPase is the primary target, off-target effects can occur at high concentrations. Correlate morphological changes with cytotoxicity data and consider mechanism-specific assays.

Data Presentation: this compound Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values represent the concentration of this compound required to inhibit the growth of 50% of the cells and can serve as a starting point for determining the optimal concentration in your experiments. Note: IC50 values can vary between studies due to differences in experimental conditions.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
HeLaCervical Cancer1.2 ± 0.09Not Specified
HepG2Liver Cancer10 - 50Not Specified
SGC-7901Gastric CancerNot SpecifiedNot Specified
HTB-26Breast Cancer10 - 50Not Specified
PC-3Prostate Cancer10 - 50Not Specified

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing cell viability upon treatment with this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.

Na+/K+-ATPase Activity Assay

This protocol outlines a method to measure the inhibitory effect of this compound on Na+/K+-ATPase activity. The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

  • Cell or tissue homogenates (as the source of Na+/K+-ATPase)

  • This compound at various concentrations

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • ATP solution

  • MgCl2 solution

  • KCl solution

  • Ouabain (a known Na+/K+-ATPase inhibitor, as a positive control)

  • Reagents for phosphate detection (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare cell or tissue homogenates containing Na+/K+-ATPase according to standard protocols.

  • Reaction Setup: In a microplate, set up the following reactions:

    • Total ATPase activity: Enzyme preparation + Assay Buffer + MgCl2 + KCl + ATP

    • Ouabain-insensitive ATPase activity: Enzyme preparation + Assay Buffer + MgCl2 + KCl + ATP + Ouabain

    • This compound inhibition: Enzyme preparation + Assay Buffer + MgCl2 + KCl + ATP + various concentrations of this compound

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Phosphate Detection: Stop the reaction and add the phosphate detection reagent to each well.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the detection reagent used (e.g., ~620-660 nm for Malachite Green).

  • Data Analysis:

    • Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.

    • Determine the percentage of inhibition of Na+/K+-ATPase activity by this compound at each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 for enzyme inhibition.

Mandatory Visualizations

Uscharin_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture uscharin_prep This compound Preparation cell_seeding Cell Seeding treatment This compound Treatment (Dose-Response) cell_seeding->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay enzyme_assay Na+/K+-ATPase Activity Assay treatment->enzyme_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay ic50_determination IC50 Determination viability_assay->ic50_determination pathway_analysis Signaling Pathway Analysis enzyme_assay->pathway_analysis apoptosis_assay->pathway_analysis Uscharin_Signaling_Pathway This compound This compound nak_atpase Na+/K+-ATPase This compound->nak_atpase Inhibition bax ↑ Bax This compound->bax bcl2 ↓ Bcl-2 This compound->bcl2 hif1a HIF-1α This compound->hif1a Inhibition ca_influx ↑ Intracellular Ca2+ nak_atpase->ca_influx Leads to mitochondria Mitochondria ca_influx->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria Promotes bcl2->mitochondria Inhibits caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis Troubleshooting_Logic start Low/No Cytotoxicity check_conc Is concentration range appropriate? start->check_conc check_time Is incubation time sufficient? check_conc->check_time Yes adjust_conc Adjust concentration range check_conc->adjust_conc No check_cells Is the cell line sensitive? check_time->check_cells Yes increase_time Increase incubation time check_time->increase_time No check_compound Is the compound stable? check_cells->check_compound Yes change_cells Use a different cell line check_cells->change_cells No prepare_fresh Prepare fresh compound check_compound->prepare_fresh No success Cytotoxicity Observed check_compound->success Yes adjust_conc->start increase_time->start change_cells->start prepare_fresh->start

References

Addressing solubility issues of Uscharin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with Uscharin in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Q2: Can I dissolve this compound directly in water or buffer?

Directly dissolving this compound in water or aqueous buffers at high concentrations is likely to be challenging due to its chemical structure. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Based on common laboratory practices for cardiac glycosides, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound for in vitro experiments.[4] Methanol has also been used for the analytical preparation of this compound solutions.[5]

Q4: How should I prepare a working solution of this compound in my aqueous experimental medium?

To prepare a working solution, the concentrated DMSO stock solution of this compound should be serially diluted into your aqueous experimental medium (e.g., cell culture medium, buffer) to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced artifacts in your experiments.

Q5: What should I do if I observe precipitation when diluting my this compound stock solution into an aqueous medium?

Precipitation upon dilution into an aqueous medium is a common issue with poorly soluble compounds. Here are some troubleshooting steps:

  • Decrease the final concentration: The desired concentration of this compound in the aqueous medium may be above its solubility limit. Try working with a lower final concentration.

  • Increase the solvent concentration (with caution): In some cases, a slightly higher final concentration of the organic solvent (e.g., up to 0.5% DMSO) may be tolerated by the experimental system and can help maintain solubility. However, appropriate vehicle controls are essential.

  • Use a different co-solvent: While DMSO is common, other water-miscible organic solvents like ethanol (B145695) could be tested for preparing the stock solution.[2][3]

  • Consider formulation strategies: For more advanced applications, formulation techniques such as the use of cyclodextrins or other solubilizing agents may be necessary.[6][7][8]

Troubleshooting Guide: Solubility Issues

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in the organic solvent (e.g., DMSO). Insufficient solvent volume or low temperature.Increase the volume of the solvent. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution.
A clear stock solution in organic solvent is formed, but precipitation occurs upon dilution into aqueous buffer/medium. The aqueous solubility limit of this compound has been exceeded.Prepare a more dilute stock solution to minimize the amount of organic solvent added to the aqueous medium. Decrease the final concentration of this compound in the working solution. Ensure rapid mixing during the dilution process.
The final working solution appears cloudy or hazy. Formation of fine precipitates or aggregates.Centrifuge the working solution at high speed and use the supernatant, being mindful that the actual concentration will be lower than intended. Filter the solution through a 0.22 µm filter, again with the caveat of potential concentration loss. Re-evaluate the required final concentration and consider using a lower one.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various solvents is not extensively reported. The following table summarizes qualitative and semi-quantitative information based on available literature for this compound and related cardiac glycosides.

SolventSolubilityRemarks
Water Poor/InsolubleAs a cardenolide with a steroidal aglycone, high aqueous solubility is not expected.[2]
Aqueous Buffers (e.g., PBS) Poor/InsolubleSimilar to water, direct dissolution is challenging.
Ethanol/Water Mixtures SolubleThis compound has been purified by crystallization from 95% aqueous ethanol.[2][3]
Methanol SolubleUsed for preparing this compound for analytical purposes.[5]
Dimethyl Sulfoxide (DMSO) SolubleCommon solvent for preparing stock solutions of cardiac glycosides for in vitro assays.[4]
Chloroform SolubleThe aglycone (non-sugar) part of cardiac glycosides is typically soluble in chloroform.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Equilibrate the vial containing this compound powder to room temperature before opening to avoid moisture condensation.

  • Accurately weigh the desired amount of this compound and transfer it to a sterile vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

  • Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line using an MTT assay. This protocol is adapted from a general method for cardiac glycosides.[4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in complete cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%) including the vehicle control. Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of this compound.

Signaling Pathways and Experimental Workflows

This compound's Primary Mechanism of Action

The primary molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase pump located in the cell membrane.[6][8][9] Inhibition of this pump initiates a cascade of events leading to its pharmacological effects.

Uscharin_Mechanism This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (NCX) Na_in->NaCa_Exchanger Alters Gradient Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Reduces Ca2+ Efflux SR Sarcoplasmic Reticulum (SR) Ca_in->SR ↑ Ca2+ Uptake Ca_release ↑ Ca2+ Release from SR SR->Ca_release Contraction ↑ Myocardial Contractility Ca_release->Contraction

Caption: Primary signaling pathway of this compound via Na+/K+-ATPase inhibition.

Downstream Signaling Pathways Affected by this compound

Beyond its primary effect on ion homeostasis, the inhibition of Na+/K+-ATPase by cardiac glycosides can trigger various downstream signaling pathways that are implicated in their anti-cancer effects.[7][10] this compound has also been shown to be a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[5]

Downstream_Signaling cluster_downstream Downstream Effects This compound This compound NaK_ATPase Na+/K+-ATPase Inhibition This compound->NaK_ATPase HIF1 HIF-1 Inhibition This compound->HIF1 PI3K_Akt PI3K/Akt Pathway NaK_ATPase->PI3K_Akt MAPK MAPK Pathway NaK_ATPase->MAPK NFkB NF-κB Pathway NaK_ATPase->NFkB JAK_STAT JAK/STAT Pathway NaK_ATPase->JAK_STAT Angiogenesis ↓ Angiogenesis HIF1->Angiogenesis Apoptosis Apoptosis PI3K_Akt->Apoptosis Cell_Proliferation ↓ Cell Proliferation PI3K_Akt->Cell_Proliferation MAPK->Apoptosis MAPK->Cell_Proliferation NFkB->Apoptosis NFkB->Cell_Proliferation JAK_STAT->Apoptosis JAK_STAT->Cell_Proliferation

Caption: Overview of downstream signaling pathways modulated by this compound.

Experimental Workflow for Investigating this compound's Bioactivity

The following diagram outlines a typical workflow for the preclinical evaluation of this compound's biological activity.

Experimental_Workflow start Start solubilization Solubilization of this compound (e.g., in DMSO) start->solubilization in_vitro_assays In Vitro Assays solubilization->in_vitro_assays cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) in_vitro_assays->cytotoxicity mechanism_studies Mechanism of Action Studies cytotoxicity->mechanism_studies enzyme_inhibition Na+/K+-ATPase Inhibition Assay mechanism_studies->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) mechanism_studies->pathway_analysis in_vivo_studies In Vivo Studies (e.g., Animal Models) mechanism_studies->in_vivo_studies end End in_vivo_studies->end

Caption: A typical experimental workflow for this compound bioactivity studies.

References

Technical Support Center: Purification of Uscharin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of isolated Uscharin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The primary methods for purifying this compound from its natural source, the latex of Calotropis species, involve a combination of techniques. These typically include initial solvent extraction and partitioning, followed by further purification steps such as fractional crystallization and various forms of chromatography.[1][2] Column chromatography using adsorbents like silica (B1680970) gel or alumina, as well as preparative thin-layer chromatography (TLC), are commonly employed to achieve higher purity.[3][4]

Q2: How can the purity of isolated this compound be assessed?

A2: The purity of this compound can be monitored throughout the purification process using Thin-Layer Chromatography (TLC).[1][2] For quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. HPLC analysis allows for the separation and quantification of this compound from potential impurities.[5][6][7][8]

Q3: What are some common impurities found in crude this compound extracts?

A3: Crude extracts containing this compound are complex mixtures. Besides this compound, these extracts may contain other cardiac glycosides with similar structures, sterols, triterpenoids, fatty acids, and plant pigments like chlorophyll.[9][10][11] The presence of these related compounds makes the purification process challenging.

Q4: What is the mechanism of action of this compound that is relevant to drug development?

A4: this compound has been shown to exhibit inhibitory effects on the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.[12] HIF-1 is a key transcription factor involved in cellular responses to low oxygen levels (hypoxia) and is a significant target in cancer therapy. By inhibiting HIF-1, this compound can interfere with tumor growth and survival.[12][13]

Troubleshooting Guides

Column Chromatography Purification of this compound
Issue Possible Cause(s) Suggested Solution(s)
Poor Separation of this compound from Impurities Inappropriate mobile phase composition.Optimize the mobile phase by systematically varying the solvent polarity. A gradient elution may be necessary.
Column overloading.Reduce the amount of crude extract loaded onto the column. The ratio of sample to adsorbent is critical.
Inconsistent column packing.Ensure the column is packed uniformly to avoid channeling. Use either the wet or dry packing method consistently.
Slow or No Elution of this compound Mobile phase is too non-polar.Gradually increase the polarity of the mobile phase.
Column deactivation.Ensure the adsorbent (e.g., silica gel) is properly activated before use.
Peak Tailing in HPLC Analysis Active sites on the stationary phase interacting with the analyte.Add a competing base (e.g., triethylamine) to the mobile phase if basic compounds are present.
Column overload.Inject a smaller sample volume or a more dilute sample.
Irreproducible Retention Times in HPLC Fluctuations in mobile phase composition.Ensure the mobile phase is well-mixed and degassed.
Temperature variations.Use a column oven to maintain a consistent temperature.
Fractional Crystallization of this compound
Issue Possible Cause(s) Suggested Solution(s)
No Crystal Formation Solution is not supersaturated.Slowly evaporate the solvent or cool the solution to induce supersaturation.
Presence of impurities inhibiting crystallization.Perform an additional purification step (e.g., column chromatography) before attempting crystallization.
Incorrect solvent system.Experiment with different solvent or solvent mixtures. This compound can be crystallized from 95% aqueous ethanol (B145695).[1][2]
Formation of Oil instead of Crystals Solution is too concentrated or cooled too quickly.Dilute the solution slightly or allow for slower cooling.
High level of impurities.Subject the oily product to further chromatographic purification.
Low Yield of Crystals Incomplete crystallization.Allow more time for crystallization at a lower temperature.
Loss of product during filtration and washing.Use a minimal amount of ice-cold solvent for washing the crystals.

Quantitative Data Summary

Specific comparative data on the percentage purity, yield, and recovery of this compound with different purification methods is not extensively available in the public domain. The following table provides a general overview based on available information for cardiac glycosides.

Purification Method Typical Purity Achieved Expected Yield Key Considerations
Solvent Extraction & Partitioning Low to ModerateHigh (Crude Extract)Removes bulk non-polar and highly polar impurities.
Fractional Crystallization Moderate to HighVariablePurity depends heavily on the solvent system and the nature of impurities.
Column Chromatography (Silica Gel) HighModerateGood for separating compounds with different polarities.
Preparative TLC High to Very HighLowSuitable for small-scale purification of nearly pure samples.
HPLC >98% (Analytical)Very Low (Analytical Scale)Primarily used for purity analysis and quantification.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Calotropis procera Latex

This protocol is a generalized procedure based on common methods for cardiac glycoside extraction.

  • Latex Collection and Initial Extraction:

    • Collect fresh latex from Calotropis procera.

    • Immediately add an equal volume of ethanol to the latex to precipitate proteins and other macromolecules.

    • Separate the precipitate by centrifugation or filtration.

    • Concentrate the supernatant under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Dissolve the crude extract in a mixture of water and a non-polar solvent (e.g., hexane (B92381) or petroleum ether) to remove lipids and other non-polar compounds.

    • Separate the aqueous layer and extract it multiple times with a solvent of intermediate polarity (e.g., chloroform (B151607) or ethyl acetate) in which this compound is soluble.

    • Combine the organic extracts and evaporate the solvent to yield a partially purified extract.

  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the partially purified extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity (e.g., a gradient of hexane to ethyl acetate (B1210297) to methanol).

    • Collect fractions and monitor by TLC to identify the fractions containing this compound.

    • Pool the pure fractions and evaporate the solvent.

  • Fractional Crystallization:

    • Dissolve the purified this compound from the previous step in a minimal amount of hot 95% aqueous ethanol.[1][2]

    • Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold 95% aqueous ethanol.

    • Dry the crystals under vacuum.

Protocol 2: Purity Assessment by HPLC

Note: Specific HPLC parameters for this compound may need to be optimized.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of purified this compound standard of known concentration in methanol (B129727) or acetonitrile (B52724).

    • Prepare a series of standard solutions by diluting the stock solution.

    • Dissolve the isolated this compound sample in the mobile phase to a known concentration.

  • HPLC Conditions (General Guidance):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol. The exact gradient profile will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance (this needs to be determined experimentally).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area normalization method) or by using the calibration curve.

Signaling Pathway Diagram

This compound has been identified as an inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.[12] The following diagram illustrates a simplified overview of this pathway. Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) protein, ubiquitination, and subsequent degradation by the proteasome. Under low oxygen conditions (hypoxia), PHDs are inactive, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) on target genes, activating the transcription of genes involved in angiogenesis, cell survival, and metabolism. This compound's inhibitory action is thought to interfere with the stabilization or activity of HIF-1α.

Caption: Simplified diagram of the HIF-1 signaling pathway and the inhibitory action of this compound.

References

Minimizing degradation of Uscharin during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Uscharin

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a cardiac glycoside, a type of steroid derivative, isolated from plants such as Calotropis procera.[1] It is a potent compound with recognized molluscicidal and Hypoxia-Inducible Factor 1 (HIF-1) inhibitory activities.[1][2][3] Its chemical formula is C31H41NO8S, and it has a molecular weight of approximately 587.72 g/mol .[4] Due to its biological activity, it is considered a toxic compound and should be handled with care.

Q2: What are the primary factors that can lead to the degradation of this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general chemical structure of cardiac glycosides (a steroid nucleus, a lactone ring, and a sugar moiety), the primary factors contributing to degradation are likely to be:

  • Temperature: this compound has a melting point of 290°C with decomposition, indicating susceptibility to thermal degradation at elevated temperatures.

  • pH: Extremes of pH (both acidic and alkaline conditions) can lead to hydrolysis of the glycosidic linkages and the lactone ring, which is a common degradation pathway for cardiac glycosides.

  • Light: Exposure to UV or visible light can induce photochemical degradation in complex organic molecules like this compound.

  • Oxidation: The presence of oxidizing agents may lead to the degradation of the molecule.

  • Enzymatic Degradation: If exposed to plant-derived enzymes (e.g., from residual plant material) or microbial contamination, enzymatic hydrolysis of the sugar moiety can occur.

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a freezer at -20°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C is acceptable.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, especially for long-term storage.

  • Form: Store as a dry powder. If dissolved in a solvent, use a non-reactive solvent and store at low temperatures.

Q4: What are the appropriate solvents for dissolving and storing this compound?

Based on its isolation procedure mentioned in the literature (purified by fractional crystallization from 95% aqueous ethanol), ethanol (B145695) appears to be a suitable solvent.[1] For biological assays, Dimethyl Sulfoxide (DMSO) is commonly used for cardiac glycosides. When preparing stock solutions, it is advisable to:

  • Use high-purity, anhydrous solvents.

  • Prepare fresh solutions for each experiment if possible.

  • If storing solutions, aliquot into small volumes to avoid repeated freeze-thaw cycles.

  • Store solutions at -20°C or -80°C.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.1. Review storage conditions (temperature, light exposure). 2. Prepare fresh solutions from solid material. 3. Perform a stability check of the compound using an appropriate analytical method (e.g., HPLC).
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Degradation of this compound into one or more degradation products.1. Investigate the identity of the new peaks using mass spectrometry. 2. Re-evaluate storage and handling procedures to prevent further degradation. 3. Consider if the solvent used is contributing to the degradation.
Inconsistent experimental results Inconsistent concentration of active this compound due to degradation or multiple freeze-thaw cycles of stock solutions.1. Aliquot stock solutions into single-use volumes. 2. Always use a fresh aliquot for each experiment. 3. Re-qualify the concentration of the stock solution periodically.
Discoloration or change in the physical appearance of the solid compound Significant degradation has occurred.Do not use the material. Procure a fresh batch of the compound.

Quantitative Data on this compound Stability (Hypothetical Data for Illustrative Purposes)

Table 1: Effect of Temperature on this compound Purity (Storage as a solid for 6 months)

TemperaturePurity (%)
-20°C99.5
4°C98.2
25°C (Room Temperature)91.0
40°C75.3

Table 2: Effect of pH on this compound Stability in Aqueous Solution (24 hours at 25°C)

pHPurity (%)
3.085.2
5.095.1
7.099.1
9.088.4
11.070.6

Table 3: Effect of Light Exposure on this compound Purity (in Ethanol Solution at 25°C for 72 hours)

ConditionPurity (%)
Dark (Amber Vial)99.3
Ambient Light94.5
Direct UV Light (254 nm)65.8

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Assessment

This protocol provides a general method for assessing the purity and degradation of this compound. Method optimization will be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in ethanol or DMSO to a concentration of 1 mg/mL. Dilute with the initial mobile phase composition to a working concentration of 10-100 µg/mL.

  • Analysis: Monitor the peak area of the main this compound peak over time under different storage conditions. The appearance of new peaks indicates degradation.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[[“]]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24, 48, and 72 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for 24, 48, and 72 hours. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by HPLC-MS to separate and identify the degradation products.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results This compound This compound Stock solid Solid this compound This compound->solid solution This compound Solution This compound->solution thermal Thermal Stress solid->thermal acid Acid Hydrolysis solution->acid base Base Hydrolysis solution->base oxidation Oxidation (H2O2) solution->oxidation photo Photostability solution->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis hplc->lcms Peak Identification stability Stability Profile lcms->stability pathways Degradation Pathways lcms->pathways

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway This compound This compound nak_atpase Na+/K+-ATPase This compound->nak_atpase Inhibits hif1a HIF-1α This compound->hif1a Inhibits na_ion Intracellular Na+ ↑ nak_atpase->na_ion nxc Na+/Ca2+ Exchanger na_ion->nxc Activates ca_ion Intracellular Ca2+ ↑ contraction Increased Cardiac Muscle Contraction ca_ion->contraction nxc->ca_ion hif1_inhibition Inhibition of HIF-1 Transcriptional Activity hif1a->hif1_inhibition

Caption: Simplified signaling pathways affected by this compound.

logical_relationship cluster_factors Degradation Factors cluster_consequences Consequences cluster_mitigation Mitigation Strategies temp High Temperature degradation This compound Degradation temp->degradation ph Extreme pH ph->degradation light Light Exposure light->degradation loss_activity Loss of Biological Activity degradation->loss_activity artifacts Experimental Artifacts degradation->artifacts storage Proper Storage (-20°C, Dark, Inert) storage->degradation Prevents handling Careful Handling (Fresh Solutions, Aliquoting) handling->degradation Minimizes

References

Identifying and mitigating interference in Uscharin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate common sources of interference in Uscharin bioassays.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound bioassay experiments, offering step-by-step solutions to ensure data accuracy and reliability.

Question 1: Why am I observing high variability or inconsistent results in my this compound cytotoxicity assay?

High variability can stem from several factors ranging from experimental technique to compound properties. A systematic approach to troubleshooting is crucial.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before plating. Use a calibrated multichannel pipette and mix the cell suspension between plating each row/column to maintain uniformity. Avoid using the outer wells of the microplate, which are prone to evaporation ("edge effects"), or fill them with sterile PBS or media.[1]
Inconsistent Incubation Times Standardize incubation times for all plates and experimental runs. The cytotoxic effects of cardiac glycosides like this compound can be time-dependent.[1]
Compound Precipitation Visually inspect wells for any precipitate after the addition of this compound. If precipitation is observed, consider adjusting the solvent concentration (ensure final DMSO concentration is typically <0.5%), or gently warming the stock solution.[1] Test the solubility of this compound in your assay buffer.
Contamination Regularly check cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi), which can significantly impact cell health and assay readouts.[1]
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.

Question 2: My fluorescence-based assay shows a high background signal or an unexpected increase/decrease in fluorescence upon adding this compound.

Fluorescence interference is a common issue in HTS and cell-based assays. This can be caused by the intrinsic properties of the test compound or interactions with assay components.

Possible Causes and Solutions:

Interference Type Identification Mitigation Strategies
Autofluorescence Run a control plate with this compound in assay buffer without cells or other reagents to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.[2]- Select fluorescent dyes that emit in the red or far-red spectrum, as autofluorescence is more common in the blue-green spectrum.[3] - If possible, shift the excitation and emission wavelengths to a range where this compound's autofluorescence is minimal. - Use a plate reader with time-resolved fluorescence capabilities.
Fluorescence Quenching A decrease in signal in a cell-free assay containing only the fluorescent probe and this compound can indicate quenching.- Decrease the concentration of the fluorescent probe, if possible, without compromising signal-to-noise. - Consider using an alternative fluorescent probe with a different chemical structure. - Switch to a non-fluorescence-based detection method, such as luminescence or absorbance.
Light Scatter Insoluble compound particles can scatter light, leading to artificially high fluorescence readings.- Visually inspect for precipitation. - Centrifuge the plate before reading to pellet any precipitates. - Include a non-ionic detergent like 0.01% Triton X-100 in the assay buffer to improve solubility and prevent aggregation.[4]

Question 3: this compound appears to be a potent inhibitor in my primary screen, but its activity is lost or significantly reduced in follow-up assays. What could be the cause?

This is a classic sign of non-specific assay interference, often due to compound aggregation.

Possible Causes and Solutions:

Interference Type Identification Mitigation Strategies
Compound Aggregation Re-test the activity of this compound in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. A significant decrease in potency suggests aggregation-based activity.[4][5]- Include a detergent in the assay buffer as a standard component. - Modify the chemical structure of this compound to improve its solubility and reduce its tendency to aggregate.
Chemical Reactivity Test for time-dependent inhibition by pre-incubating this compound with the target protein for varying amounts of time before initiating the reaction. A progressive increase in inhibition suggests covalent modification.- Add a reducing agent like Dithiothreitol (DTT) to the assay buffer to quench reactive electrophiles. - If the target protein has a critical cysteine residue, be aware of potential covalent modification.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cardiac glycoside, and its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells.[6][7] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, triggering a cascade of downstream signaling events that can lead to apoptosis and cytotoxicity.[6]

Q2: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?

Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to interfere with a wide range of bioassays through various mechanisms, such as chemical reactivity, redox activity, or aggregation. While this compound's core structure (a cardenolide) is a known inhibitor of a specific biological target (Na+/K+-ATPase), it's always prudent to consider the possibility of non-specific activity, especially at higher concentrations. Running appropriate counter-screens is essential to confirm that the observed activity is due to specific inhibition of the intended target.

Q3: How can I distinguish between true inhibition of Na+/K+-ATPase and non-specific cytotoxicity?

To confirm that the cytotoxic effects of this compound are mediated through the inhibition of Na+/K+-ATPase, you can perform the following experiments:

  • Orthogonal Assays: Use a different assay format to measure Na+/K+-ATPase activity, such as a biochemical assay that measures ATP hydrolysis.[8]

  • Resistant Cell Lines: Utilize cell lines that are known to be resistant to cardiac glycosides due to mutations in the Na+/K+-ATPase. If this compound is less potent in these cell lines, it supports a specific mechanism of action.

  • Rescue Experiments: Attempt to rescue the cytotoxic phenotype by manipulating downstream signaling pathways that are known to be affected by Na+/K+-ATPase inhibition.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a colorimetric assay for assessing cell viability based on the metabolic activity of cells.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[1]

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Detergent Counter-Screen for Aggregation

This protocol helps to determine if the observed activity of this compound is due to compound aggregation.

Procedure:

  • Follow the primary assay protocol (e.g., MTT assay or a biochemical Na+/K+-ATPase inhibition assay).

  • Prepare a parallel plate where the assay buffer for all dilutions (including the compound) contains 0.01% (v/v) Triton X-100.

  • Compare the dose-response curves and IC50 values of this compound in the assays with and without detergent. A significant rightward shift in the dose-response curve in the presence of the detergent is indicative of aggregation-based activity.

Visualizations

Uscharin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na NCX Na+/Ca2+ Exchanger (reversed) Intracellular_Na->NCX Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca Downstream_Signaling Downstream Signaling (e.g., Src, ROS, NF-κB) Intracellular_Ca->Downstream_Signaling Apoptosis Apoptosis / Cytotoxicity Downstream_Signaling->Apoptosis

Caption: Signaling pathway of this compound-induced cytotoxicity.

Interference_Troubleshooting_Workflow Start Inconsistent or Unexpected Results Check_Fluorescence Fluorescence-Based Assay? Start->Check_Fluorescence Review_Protocol Review Basic Protocol (Seeding, Pipetting, etc.) Start->Review_Protocol Autofluorescence_Quenching Test for Autofluorescence & Quenching Check_Fluorescence->Autofluorescence_Quenching Yes Aggregation_Test Detergent Counter-Screen (e.g., 0.01% Triton X-100) Check_Fluorescence->Aggregation_Test No Autofluorescence_Quenching->Aggregation_Test Reactivity_Test Pre-incubation Time-Course Aggregation_Test->Reactivity_Test Non_Specific_Activity Non-Specific Activity Likely Reactivity_Test->Non_Specific_Activity Interference Detected Target_Specific_Activity Target-Specific Activity Likely Reactivity_Test->Target_Specific_Activity No Interference

Caption: Troubleshooting workflow for assay interference.

References

Technical Support Center: Enhancing the Efficiency of Uscharin Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of Uscharin using chromatographic techniques. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to aid in optimizing purification workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a potent cardiac glycoside found in the latex of plants from the Calotropis genus, such as Calotropis procera.[1][2] Its biological activity, including its historical use in traditional medicine and its potential as a therapeutic agent, necessitates efficient purification methods. High-purity this compound is crucial for accurate pharmacological studies, drug development, and ensuring the safety and efficacy of potential therapeutic applications.

Q2: What are the common chromatographic techniques used for this compound purification?

The primary chromatographic techniques for this compound purification include:

  • Column Chromatography: Often used for initial purification from crude extracts. Common stationary phases include silica (B1680970) gel and alumina.[3]

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification and analysis of this compound. Reversed-phase columns, such as C18, are frequently employed.[4][5]

  • Thin-Layer Chromatography (TLC): Primarily used for monitoring the progress of purification and for method development.[4][5]

Q3: What are the main challenges in purifying this compound?

The purification of this compound and other steroidal glycosides presents several challenges:

  • Structural Similarity to Impurities: Crude plant extracts contain a complex mixture of structurally similar cardiac glycosides, making their separation difficult.[6]

  • Low Concentration: this compound is often present in low concentrations within the plant latex, requiring efficient extraction and enrichment steps.[6]

  • Co-elution of Epimers: this compound may exist with its epimer, 2'-epi-uscharin, which can be challenging to separate due to their similar physicochemical properties.[7]

  • Sample Matrix Effects: The latex from which this compound is extracted is a complex mixture of proteins, lipids, and other secondary metabolites that can interfere with chromatographic separation.[1][2]

Part 2: Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Issue 1: Low Yield of this compound

  • Possible Causes:

    • Incomplete extraction from the latex.

    • Degradation of this compound during extraction or purification due to improper pH or temperature.

    • Loss of sample during solvent partitioning or transfer steps.

    • Suboptimal chromatographic conditions leading to broad peaks and loss during fractionation.

  • Solutions:

    • Optimize Extraction: Ensure the use of appropriate solvents (e.g., ethanol (B145695), methanol (B129727), chloroform) and extraction times.[5] Consider using techniques like sonication to improve extraction efficiency.

    • Control pH and Temperature: Maintain a neutral or slightly acidic pH during extraction and purification, as basic conditions can lead to degradation. Avoid high temperatures.

    • Careful Handling: Minimize the number of transfer steps and ensure complete recovery from each step.

    • Chromatography Optimization: Adjust the mobile phase composition and gradient to achieve sharp, well-defined peaks, which will improve fractionation and yield.

Issue 2: Poor Peak Resolution or Co-elution of Impurities in HPLC

  • Possible Causes:

    • Inappropriate mobile phase composition or gradient.

    • Unsuitable stationary phase.

    • Column overloading.

    • Presence of structurally similar impurities or epimers.

  • Solutions:

    • Mobile Phase Optimization:

      • Adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase.

      • Modify the pH of the mobile phase to alter the ionization and retention of this compound and impurities.

      • Experiment with different organic modifiers.

    • Stationary Phase Selection: If using a C18 column, consider trying a different type of C18 column with different end-capping or particle size. Phenyl-hexyl or polar-embedded columns may offer different selectivity.

    • Reduce Sample Load: Inject a smaller volume or a more dilute sample to avoid column overloading.

    • Employ Orthogonal Methods: Consider using a different chromatographic mode (e.g., normal-phase chromatography) for further purification of mixed fractions.

Issue 3: Peak Tailing in HPLC

  • Possible Causes:

    • Secondary interactions between this compound and active sites (e.g., free silanol (B1196071) groups) on the silica-based stationary phase.

    • Column contamination or degradation.

    • Inappropriate mobile phase pH.

  • Solutions:

    • Use End-Capped Columns: Employ a well-end-capped C18 column to minimize exposed silanol groups.

    • Mobile Phase Additives: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask silanol interactions.

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate silanol groups and reduce their interaction with the analyte.

    • Column Cleaning: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.

Issue 4: Irreproducible Retention Times in HPLC

  • Possible Causes:

    • Inadequate column equilibration between runs.

    • Fluctuations in mobile phase composition (e.g., due to evaporation of a volatile component).

    • Variations in column temperature.

    • Pump malfunction or leaks in the HPLC system.

  • Solutions:

    • Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.

    • Use a Column Oven: Maintain a constant column temperature using a column oven to ensure consistent retention.

    • System Maintenance: Regularly check the HPLC system for leaks and ensure the pump is functioning correctly.

Issue 5: this compound Degradation During Purification

  • Possible Causes:

    • Exposure to harsh pH conditions (especially basic).

    • Elevated temperatures.

    • Prolonged exposure to certain solvents.

  • Solutions:

    • Maintain Neutral to Slightly Acidic pH: Buffer the mobile phase to a pH where this compound is stable.

    • Work at Room Temperature or Below: Avoid heating during extraction and chromatography unless necessary.

    • Minimize Purification Time: Optimize the purification workflow to reduce the overall time the sample is in solution.

    • Solvent Selection: Use high-purity solvents and avoid those that may react with this compound.

Part 3: Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound from Calotropis procera Latex

This protocol describes a general procedure for the extraction and initial purification of this compound.

  • Latex Collection and Initial Processing:

    • Collect fresh latex from the aerial parts of Calotropis procera.

    • Immediately dilute the latex with an equal volume of distilled water to prevent coagulation.

    • Centrifuge the diluted latex at 5000 x g for 10 minutes to remove rubber and other insoluble materials.[8]

    • The supernatant containing the crude extract is collected.

  • Solvent Extraction:

    • To the supernatant, add an equal volume of ethanol or methanol and mix thoroughly. This will precipitate some proteins and other macromolecules.

    • Separate the precipitate by centrifugation or filtration.

    • The resulting liquor is then subjected to liquid-liquid extraction with a non-miscible organic solvent such as chloroform (B151607).[3]

    • Repeat the chloroform extraction three times to ensure complete extraction of the cardiac glycosides.

    • Combine the chloroform extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Column Chromatography (Initial Cleanup):

    • Stationary Phase: Silica gel (60-120 mesh).

    • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

    • Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing this compound.

    • Combine the this compound-rich fractions and evaporate the solvent.

Protocol 2: HPLC Method for the Analysis and Purification of this compound

This protocol provides a typical reversed-phase HPLC method for the final purification and analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might be:

    • 0-5 min: 30% Acetonitrile

    • 5-25 min: Gradient to 70% Acetonitrile

    • 25-30 min: Hold at 70% Acetonitrile

    • 30-35 min: Return to 30% Acetonitrile

    • 35-40 min: Re-equilibration at 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the partially purified this compound fraction in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

Part 4: Quantitative Data Summary

The following tables summarize typical parameters and expected outcomes for this compound purification. Note that actual values may vary depending on the specific experimental conditions and the source material.

Table 1: Comparison of Chromatographic Methods for this compound Purification

ParameterColumn Chromatography (Silica Gel)Preparative HPLC (C18)
Purpose Initial cleanup, fractionationFinal purification, high-purity isolation
Typical Stationary Phase Silica gel (60-120 mesh)C18-bonded silica (5-10 µm)
Typical Mobile Phase Hexane/Ethyl Acetate/Methanol gradientAcetonitrile/Water gradient
Typical Yield 60-80% (from crude extract)70-90% (from semi-purified fraction)
Typical Purity 40-70%>95%
Throughput High (grams)Low to Medium (milligrams to grams)

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 20 min
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10-20 µL

Part 5: Signaling Pathway

Mechanism of Action: this compound as a Na+/K+-ATPase Inhibitor

This compound, like other cardiac glycosides, exerts its biological effects primarily by inhibiting the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[9][10] This inhibition triggers a cascade of downstream signaling events.

Diagram: Signaling Pathway of Na+/K+-ATPase Inhibition by this compound

The following diagram illustrates the key steps in the signaling pathway initiated by the inhibition of Na+/K+-ATPase by this compound.

Uscharin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Src Src Kinase Activation NaK_ATPase->Src Activates NaCa_Exchanger Na+/Ca2+ Exchanger (NCX) Na_in->NaCa_Exchanger Reduces gradient for Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in ↓ Ca2+ efflux SR Sarcoplasmic Reticulum Ca_in->SR Triggers Contraction ↑ Myocardial Contractility (Inotropic Effect) Ca_in->Contraction Ca_release ↑ Ca2+ Release SR->Ca_release Ca_release->Contraction Cell_Growth Cell Growth & Proliferation EGFR EGFR Transactivation Src->EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK Ras_Raf_MEK_ERK->Cell_Growth

Caption: Signaling pathway of Na+/K+-ATPase inhibition by this compound.

References

Strategies to reduce batch-to-batch variability of Uscharin extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in the production and analysis of Uscharin extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

This compound is a potent cardiac glycoside, a type of steroid derivative known for its biological activities, including potential anticancer effects.[1] The primary natural sources of this compound are plants from the Calotropis genus, particularly the latex of Calotropis procera and Calotropis gigantea.[2][3][4]

Q2: What are the main causes of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in herbal extracts is a common issue stemming from multiple factors that can be broadly categorized as raw material variations, inconsistencies in the extraction process, and post-extraction handling.[5]

  • Raw Material (Phytochemical Variability):

    • Genetics and Plant Variant: Different variants of Calotropis species show varying levels of cardiac glycosides. For instance, the white flower variant (WFV) of C. gigantea has been found to be superior to the purple flower variant (PFV) for the accumulation of most cardiac glycosides, including this compound.[6]

    • Plant Part and Age: The concentration of this compound varies significantly between different plant parts (leaf, stem, root) and with the age of the plant. The highest concentrations of this compound are often found in the stem of five-month-old WFV plants.[6]

    • Geographical and Environmental Factors: Climatic conditions, soil composition, and harvest time can significantly influence the biosynthesis and accumulation of secondary metabolites like this compound.[5]

  • Extraction Process:

    • Solvent Choice and Consistency: The type of solvent (e.g., ethanol (B145695), methanol (B129727), ethyl acetate) and its concentration (e.g., 95% aqueous ethanol) dramatically affect which compounds are extracted.[2][7] Minor variations in solvent composition between batches can alter the extract's chemical profile.

    • Process Parameters: Fluctuations in extraction temperature, duration, and the ratio of solvent to solid material can lead to inconsistent yields and purity.[5]

  • Post-Extraction Handling & Stability:

    • Compound Stability: this compound can interconvert with its stereoisomer, 2′-epi-uscharin, under mild acidic or alkaline conditions, which can alter the biological activity of the final extract.[8]

    • Processing and Storage: Inconsistent methods for solvent removal, drying, and storage can lead to degradation of the target compounds.[5] Extracts should be protected from heat and light.

Troubleshooting Guide: Common Issues & Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Inappropriate Raw Material: Using the wrong plant part, variant, or harvesting at a suboptimal time.Source raw material from the stem of 5-10 month old white flower variants of Calotropis gigantea for optimal yield of cardiac glycosides.[6] Ensure proper botanical authentication.
Inefficient Extraction: Incorrect solvent choice, insufficient extraction time, or non-optimal temperature.Use solvents like 95% ethanol or ethyl acetate.[2][9] Optimize extraction parameters (e.g., temperature, duration) using a design of experiments (DoE) approach. Consider ultrasound-assisted extraction to improve efficiency.[1][10]
Inconsistent Bioactivity Between Batches Variable this compound Concentration: Poorly standardized raw material or extraction process.Implement a rigorous quality control workflow. Quantify this compound content in each batch using a validated HPLC or HPTLC method and standardize the extract based on its concentration.
Compound Degradation/Transformation: pH shifts during extraction or storage leading to epimerization of this compound.[8]Maintain a consistent and neutral pH during processing. Protect the extract from light and store at low temperatures (e.g., -20°C) in an airtight, light-resistant container.[5]
Presence of Interfering Compounds (e.g., from Latex) Co-extraction of Unwanted Matrix Components: Latex contains numerous compounds that can be co-extracted and interfere with analysis and bioactivity.Purification: Implement a liquid-liquid partitioning step. For example, after initial alcohol extraction and concentration, disperse the extract in water and partition against a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds.[4][7] Chromatography: Use column chromatography (e.g., silica (B1680970) gel, macroporous resin) for further purification of the extract.[7][9]
Emulsion Formation During Liquid-Liquid Extraction High Concentration of Surfactant-like Molecules: Common in complex plant extracts.Gently swirl instead of vigorously shaking the separatory funnel. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps to break the emulsion.[11]
Irreproducible Analytical Results (HPLC/HPTLC) Method Variability: Inconsistent mobile phase preparation, column degradation, or unstable detector settings.Validate the analytical method for robustness, precision, and accuracy according to ICH guidelines.[12][13] Use an internal standard for quantification to account for injection volume variability.
Sample Matrix Effects: Co-eluting compounds from the extract interfering with the analyte peak in HPLC.Improve the sample clean-up procedure before analysis (e.g., using Solid Phase Extraction - SPE). If using LC-MS, monitor specific precursor-to-product ion transitions for higher selectivity.[13]

Quantitative Data Summary

Table 1: Influence of Plant Part and Age on Cardiac Glycoside Concentration in Calotropis gigantea (White Flower Variant)

Plant PartPlant Age (Months)Key Cardiac Glycosides with Highest Concentration
Stem 5Calotropin, This compound , Uscharidin
Stem 9Frugoside, Uzarigenin
Root 8Asclepin, Calotropagenin
Leaf 10Coroglaucigenin
Source: Adapted from Singh P, et al., 2022.[6]

Table 2: Effect of Culture Conditions on Cardiac Glycoside (CG) Yield in Calotropis procera Cell Suspension Cultures

ParameterConditionResulting CG Concentration (mg/g Dry Weight)
pH 6.51.0 - 1.2
Temperature 35°C for 24 hrs~2.0 (hypocotyl-derived culture)
Temperature 40°C for 36 hrs~1.86 (cotyledonary leaf-derived culture)
Source: Adapted from data on in vitro cell cultures.[14]

Experimental Protocols

Protocol 1: Representative HPLC Method for Quantification of this compound

This protocol is a representative method based on published procedures for cardiac glycosides from Calotropis and may require optimization.[12][13][15]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Methanol:Water (55:45, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution: Accurately weigh 1 mg of purified this compound standard and dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Preparation: Accurately weigh 10 mg of the dried this compound extract, dissolve it in 10 mL of methanol. Sonicate for 15 minutes. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve.

Protocol 2: Representative HPTLC Method for Fingerprinting and Quantification

This protocol provides a general framework for HPTLC analysis.[16][17][18]

  • Instrumentation:

    • HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Chromatographic Conditions:

    • Sample Application: Apply standards and samples as 8 mm bands using an automated applicator.

    • Mobile Phase: Ethyl acetate:Acetic acid (9:1, v/v).

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 80 mm.

    • Drying: Dry the plate in an oven or with a stream of warm air.

    • Detection/Scanning: Scan the plate using a densitometer at a wavelength of 230 nm.

  • Preparation:

    • Prepare standard and sample solutions as described in the HPLC protocol, adjusting concentrations as needed for HPTLC sensitivity (typically in the ng/band range).

  • Analysis:

    • Identify the band corresponding to this compound by comparing its Rf value with that of the standard.

    • For quantification, create a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration in the sample from the curve.

Visualizations

G Workflow to Reduce Batch-to-Batch Variability cluster_0 Phase 1: Raw Material Standardization cluster_1 Phase 2: Process Control cluster_2 Phase 3: Quality Control & Release RM1 Botanical Authentication RM2 Define Sourcing (Variant, Geography, Age) RM1->RM2 RM3 Standardize Harvesting (Time, Method) RM2->RM3 RM4 Control Post-Harvest (Drying, Storage) RM3->RM4 PC1 Define Extraction Protocol (Solvent, Temp, Time, Ratio) RM4->PC1 Standardized Material PC2 Implement In-Process Controls (e.g., pH, solids content) PC1->PC2 PC3 Standardize Post-Extraction (Filtration, Concentration, Drying) PC2->PC3 QC1 Chemical Fingerprinting (HPTLC/HPLC) PC3->QC1 Crude Extract QC2 Quantify Marker Compound (this compound Assay) QC1->QC2 QC3 Set Specifications (e.g., >X% this compound) QC2->QC3 QC4 Batch Release or Rejection QC3->QC4 Final Final QC4->Final Consistent Final Product

Caption: A logical workflow for minimizing batch-to-batch variability.

G Experimental Workflow for QC of this compound Extract Start Receive Extract Batch Prep Sample Preparation (Weighing, Dissolving, Filtering) Start->Prep HPTLC HPTLC Fingerprinting (Qualitative Identity Check) Prep->HPTLC HPLC HPLC-UV Quantification (this compound Assay) Prep->HPLC Compare Compare to Specifications HPTLC->Compare Identity Confirmed? HPLC->Compare Assay Value Pass Batch Pass Compare->Pass Yes Fail Batch Fail (Investigate Deviation) Compare->Fail No

Caption: An experimental workflow for the quality control (QC) of extracts.

G Simplified Signaling Pathway Inhibited by this compound Hypoxia Hypoxia (Low Oxygen in Tumor) HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1_Dimer HIF-1α / HIF-1β Dimerization HIF1a_Stabilization->HIF1_Dimer Nucleus Nuclear Translocation HIF1_Dimer->Nucleus HRE Binding to HRE (Hypoxia Response Element) Nucleus->HRE Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes Angiogenesis Angiogenesis & Tumor Growth Target_Genes->Angiogenesis This compound This compound This compound->HIF1_Dimer Inhibits Transcriptional Activity

Caption: this compound inhibits Hypoxia-Inducible Factor 1 (HIF-1) activity.

References

Technical Support Center: Optimizing Incubation Times for Uscharin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation times for Uscharin treatment in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for incubation time when treating cancer cells with this compound?

A1: For initial cytotoxicity and apoptosis assays with this compound, a screening of incubation times between 24 and 72 hours is recommended. The optimal time is cell-line specific and depends on the experimental endpoint. Some cell lines may show a significant response at 24 hours, while others with slower growth rates may require longer exposure.

Q2: How does incubation time influence the IC50 value of this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the incubation time. Generally, a longer exposure to an anti-cancer agent results in a lower IC50 value, indicating increased potency. It is crucial to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific cell line and experimental conditions.

Q3: My cells are not showing a significant cytotoxic response to this compound at 24 hours. What should I do?

A3: If you do not observe a significant effect after 24 hours, consider the following troubleshooting steps:

  • Extend the incubation time: Some cell lines may require more time to undergo apoptosis. Extend the incubation period to 48 and 72 hours.

  • Increase the concentration: The concentration of this compound may be too low. Perform a dose-response experiment with a wider range of concentrations.

  • Check cell health and density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. High cell density can sometimes mask the cytotoxic effects of a compound.

Q4: I am observing precipitation of this compound in my cell culture medium. How can I address this?

A4: this compound, like many natural compounds, may have limited solubility in aqueous solutions. To address precipitation:

  • Optimize Solvent Concentration: this compound is often dissolved in a solvent like DMSO. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation.[1]

  • Pre-warm the Medium: Adding a cold compound solution to warmer medium can sometimes cause precipitation. Ensure your diluted this compound solution is at the same temperature as your culture medium.

  • Visual Inspection: Always visually inspect your diluted compound solutions for any signs of precipitation before adding them to your cell cultures.

Troubleshooting Guides

Guide 1: Inconsistent or Non-Reproducible Cytotoxicity Results
Potential Cause Troubleshooting Steps
Compound Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Edge Effects in Plates Avoid using the outer wells of 96-well plates for experimental samples. Fill them with sterile PBS or medium to maintain humidity.
Incomplete Formazan (B1609692) Solubilization (MTT/XTT assays) Ensure complete dissolution of formazan crystals by thorough mixing before reading the absorbance.
Guide 2: Unexpected Increase in Viability at High this compound Concentrations
Potential Cause Troubleshooting Steps
Compound Interference with Assay Some natural compounds can directly reduce tetrazolium salts (MTT, XTT) or interfere with luciferase-based assays. Run a cell-free control (media + this compound + assay reagent) to check for direct interaction.
Compound Precipitation At high concentrations, this compound may precipitate, reducing the effective concentration in the medium. Visually inspect wells for precipitate.
Cellular Stress Response At sub-lethal concentrations, some compounds can induce a temporary increase in metabolic activity, leading to a higher signal in viability assays. Correlate viability data with direct cell counting or microscopy.

Data Presentation

Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines

Disclaimer: The following data is derived from patent literature and may not specify incubation times. Researchers should perform their own dose-response and time-course experiments to determine the precise IC50 for their specific cell line and experimental conditions.

Cancer TypeCell Line(s)Reported Inhibitory Effect
LeukaemiaVariousYes
Non-Small Cell Lung CancerVariousYes
Colon CancerVariousYes
MelanomaVariousYes
Ovarian CancerVariousYes
Renal CancerVariousYes
Prostate CancerVariousYes
Breast CancerVariousYes

Source: Information compiled from patent literature describing the inhibitory effects of this compound on a wide variety of cancer cell lines.[2][3]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.[1] Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with various concentrations of this compound for the desired incubation time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired incubation time.

  • Cell Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Mandatory Visualizations

Uscharin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits PI3K PI3K NaK_ATPase->PI3K Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) NaK_ATPase->MAPK_Pathway Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis mTOR->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation MAPK_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest

Caption: Putative signaling pathways affected by this compound.

Experimental_Workflow start Start Experiment seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with this compound (Dose-Response) incubate_24h->treat_this compound incubate_timepoints Incubate (24h, 48h, 72h) treat_this compound->incubate_timepoints viability_assay Perform Cell Viability Assay (e.g., MTT) incubate_timepoints->viability_assay read_plate Read Plate viability_assay->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the optimal incubation time.

Troubleshooting_Logic rect_node Review Protocol & Reagent Quality re_evaluate Re-evaluate Experiment rect_node->re_evaluate start No Significant Cytotoxicity Observed at 24h check_incubation Extend Incubation Time? (48h, 72h) start->check_incubation check_incubation->rect_node No check_concentration Increase this compound Concentration? check_incubation->check_concentration Yes check_concentration->rect_node No check_cell_health Check Cell Health & Density? check_concentration->check_cell_health Yes check_cell_health->rect_node No check_cell_health->re_evaluate Yes

Caption: Logical workflow for troubleshooting low cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of Uscharin and Methomyl as Molluscicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the plant-derived cardenolide, Uscharin, and the synthetic carbamate (B1207046), methomyl (B1676398), reveals significant differences in their potency and mode of action in the control of terrestrial gastropods. Experimental data consistently demonstrates the superior efficacy of this compound, a natural compound, over the widely used synthetic pesticide, methomyl.

This compound, a cardiac glycoside isolated from the latex of the shrub Calotropis procera, has emerged as a highly potent molluscicide.[1][2][3][4][5] In stark contrast, methomyl is a synthetic oxime carbamate insecticide that functions as an acetylcholinesterase inhibitor, leading to rapid nervous system disruption in pests.[6][7] While both compounds are effective in controlling snail populations, research highlights that this compound can be significantly more toxic to target species than methomyl.[1][2][3][5][8]

Quantitative Efficacy: A Side-by-Side Comparison

The molluscicidal potency of a compound is typically quantified by its median lethal concentration (LC50) or median lethal dose (LD50), which represents the concentration or dose required to kill 50% of a test population. Studies have shown that this compound exhibits a dramatically lower LD50 value compared to methomyl, indicating its higher toxicity to snails at smaller doses.

CompoundTest OrganismEfficacy MetricValueRelative PotencySource
This compound Theba pisana (land snail)--128 times more toxic than methomyl[1][2][3][5][8]
Methomyl Monacha cantiana (land snail)Contact LD50116.62 mg/kg-[9]
Methomyl Freshwater molluscs (5 species)48-96 hour LC50870 to 18,000 µg/L-
Methomyl Eobania vermiculata (land snail)-Used in bait concentrations of 0.5% to 5%-[1]

Experimental Methodologies

The evaluation of these molluscicides has been conducted through standardized laboratory and field experiments. The following protocols are representative of the methodologies employed in the cited research.

Isolation of this compound from Calotropis procera Latex

A key experimental process involves the extraction and purification of this compound from its natural source.

G cluster_collection Latex Collection and Preparation cluster_extraction Extraction and Partitioning cluster_purification Purification and Identification latex Collection of C. procera Latex solvent_extraction Solvent Extraction latex->solvent_extraction Extraction partitioning Partitioning solvent_extraction->partitioning Separation crystallization Fractional Crystallization (95% aqueous ethanol) partitioning->crystallization Purification tlc Purity Monitoring (TLC) crystallization->tlc Purity Check spectroscopy Chemical Identification (Mass, IR, NMR Spectroscopy) tlc->spectroscopy Identification This compound Pure this compound spectroscopy->this compound

Caption: Workflow for the isolation and identification of this compound.

The process commences with the collection of latex from Calotropis procera.[2][3] This is followed by solvent extraction and partitioning to separate the active components.[1][2][3] The crude extract then undergoes fractional crystallization using 95% aqueous ethanol (B145695) to purify the this compound.[1][2][3] The purity of the isolated compound is monitored using Thin-Layer Chromatography (TLC).[1][2] Finally, the chemical structure of this compound is confirmed through mass spectrometry, infrared spectroscopy, and proton magnetic resonance spectroscopy.[1][2][3]

Contact Toxicity Bioassay

To determine the LD50 values, a contact toxicity bioassay is commonly employed.

G cluster_prep Preparation cluster_application Application and Observation cluster_analysis Data Analysis snails Acclimatization of Test Snails application Topical Application of Solutions to Snails snails->application solutions Preparation of Test Solutions (in Dimethyl Sulfoxide) solutions->application observation Observation for Mortality (e.g., 24, 48, 72 hours) application->observation probit Probit Analysis observation->probit ld50 Determination of LD50 probit->ld50

Caption: Experimental workflow for a contact toxicity bioassay.

In this protocol, test snails are first acclimatized to laboratory conditions.[8] Solutions of the test compounds (this compound and methomyl) are prepared at various concentrations, often using a solvent like dimethyl sulfoxide (B87167) (DMSO) to ensure proper dissolution.[1] A specific volume of each concentration is then topically applied to the snails.[1] The snails are monitored for a set period (e.g., 24, 48, 72 hours), and mortality rates are recorded.[6] Finally, the data is subjected to statistical analysis, such as probit analysis, to calculate the LD50 values.[10]

Mechanisms of Action

The distinct chemical natures of this compound and methomyl result in different modes of toxic action against molluscs.

Methomyl: Acetylcholinesterase Inhibition

Methomyl's mechanism of action is well-established as an inhibitor of the enzyme acetylcholinesterase (AChE).[7]

G cluster_normal Normal Synaptic Transmission cluster_methomyl Action of Methomyl ACh Acetylcholine (B1216132) (ACh) [Neurotransmitter] AChE Acetylcholinesterase (AChE) [Enzyme] ACh->AChE Hydrolyzes ACh Receptor Postsynaptic Receptor ACh->Receptor Stimulates Receptor AChE->Receptor Signal Termination Methomyl Methomyl AChE_inhibited Inhibited AChE Methomyl->AChE_inhibited Inhibits ACh_excess Excess ACh Receptor_overstimulated Overstimulated Receptor ACh_excess->Receptor_overstimulated Constant Stimulation Paralysis Paralysis and Death Receptor_overstimulated->Paralysis

Caption: Signaling pathway of methomyl's neurotoxic action.

In a normal nervous system, the neurotransmitter acetylcholine is released into the synapse to transmit a nerve impulse and is then broken down by AChE to terminate the signal. Methomyl binds to and inhibits AChE.[7] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous and excessive stimulation of nerve receptors.[7] The overstimulation results in muscle spasms, paralysis, and ultimately the death of the mollusc.[7]

This compound: A Cardiac Glycoside's Impact

As a cardenolide, this compound's mode of action is presumed to be similar to other cardiac glycosides, which primarily target the Na+/K+-ATPase pump. While the specific pathway in snails is a subject of ongoing research, the general mechanism is understood.

The precise molecular mechanism of this compound in molluscs is not as extensively detailed in the provided search results as that of methomyl. However, its classification as a cardiac glycoside suggests a likely mode of action involving the disruption of ion transport across cell membranes, a mechanism known to be toxic to a wide range of animals.

Conclusion

The comparative evidence strongly supports this compound as a more potent molluscicide than methomyl. Its natural origin presents it as a potentially more environmentally benign alternative to synthetic pesticides.[2] However, the use of plant-derived molluscicides also necessitates careful evaluation of their environmental impact and toxicity to non-target organisms.[11][12][13][14] The high efficacy of this compound underscores the value of exploring natural compounds in the development of new and effective pest management strategies. Further research into the specific mode of action of this compound in snails and its broader ecological effects will be crucial for its potential development as a commercial molluscicide.

References

A Comparative Analysis of the Cytotoxicity of Uscharin and Other Cardiac Glycosides in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cardiac glycosides, a class of naturally occurring compounds historically used in the treatment of heart conditions, have garnered significant attention for their potential as anticancer agents.[1] These molecules exert their cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[2] This guide provides a comparative overview of the cytotoxic effects of various cardiac glycosides, with a special focus on uscharin, in different cancer cell lines. While quantitative, peer-reviewed data on this compound's specific IC50 values in cancer cells is limited, existing patents suggest its efficacy, particularly in ovarian and skin cancers.

Comparative Cytotoxicity of Cardiac Glycosides

The following table summarizes the 50% inhibitory concentration (IC50) values of several common cardiac glycosides across a range of human cancer cell lines, as reported in various studies. This data allows for a comparative assessment of their cytotoxic potency. It is important to note that direct comparison between studies can be influenced by variations in experimental conditions.

Cardiac GlycosideCancer Cell LineCancer TypeIC50 (nM)Incubation Time (h)
Digitoxin TK-10Renal Adenocarcinoma3 - 33Not Specified
A549Non-Small Cell Lung10 - 100Not Specified
SKOV-3Ovarian Cancer> IC50 (2.5 x 10⁻⁷ M)24, 48, 72
Digoxin MDA-MB-231Breast Cancer122 ± 224
MDA-MB-231Breast Cancer70 ± 248
A549Non-Small Cell Lung0.10 µMNot Specified
H1299Non-Small Cell Lung0.12 µMNot Specified
SKOV-3Ovarian Cancer> IC50 (4.0 x 10⁻⁷ M)24, 48, 72
Ouabain MDA-MB-231Breast Cancer150 ± 224
MDA-MB-231Breast Cancer90 ± 248
A549, HeLa, HCT116Various10.44 - 42.3672
Proscillaridin (B1679727) A MDA-MB-231Breast Cancer51 ± 224
MDA-MB-231Breast Cancer15 ± 248
VariousVarious6.4 - 76Not Specified

Experimental Protocols

The following are detailed methodologies for commonly used in vitro cytotoxicity assays to determine the IC50 values of compounds like cardiac glycosides.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (wt/vol)

  • Sulforhodamine B (SRB) solution, 0.057% (wt/vol) in 1% (vol/vol) acetic acid

  • Acetic acid, 1% (vol/vol)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the cardiac glycoside and incubate for the desired period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates four times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[3][4][5][6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the cardiac glycoside to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate and read the absorbance at 570 nm.

  • Data Analysis: Determine the percentage of cell viability and calculate the IC50 value from the dose-response curve.[2]

Signaling Pathways and Mechanisms of Action

Cardiac glycosides initiate a cascade of intracellular events leading to apoptosis, or programmed cell death. The central mechanism is the inhibition of the Na+/K+-ATPase pump.

Cytotoxicity_Workflow Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Cancer Cell Culture C Seed Cells in 96-well Plates A->C B Prepare Serial Dilutions of Cardiac Glycosides D Treat Cells with Compounds B->D C->D E Incubate for 24-72 hours D->E F Add Cytotoxicity Reagent (e.g., MTT or SRB) E->F G Measure Absorbance F->G H Calculate Percent Cell Viability G->H I Generate Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: A generalized workflow for determining the in vitro cytotoxicity of cardiac glycosides using common colorimetric assays.

The inhibition of the Na+/K+-ATPase by cardiac glycosides disrupts the cellular ion balance, leading to an increase in intracellular sodium and subsequently, an influx of calcium ions. This elevated intracellular calcium can trigger a number of downstream signaling pathways, including the generation of reactive oxygen species (ROS), which induce oxidative stress and damage to cellular components. Ultimately, these events converge on the activation of caspase cascades, the executioners of apoptosis, leading to cancer cell death.[7][8]

Cardiac_Glycoside_Pathway Generalized Signaling Pathway of Cardiac Glycosides in Cancer Cells CG Cardiac Glycoside (e.g., this compound) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Disruption Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Leads to ROS ↑ Reactive Oxygen Species (ROS) Ca_in->ROS Mito Mitochondrial Dysfunction Ca_in->Mito ROS->Mito Caspases Caspase Activation Mito->Caspases Release of cytochrome c Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: The primary mechanism of cardiac glycoside-induced apoptosis involves the inhibition of the Na+/K+-ATPase pump.

References

Comparative Guide to HPLC-Based Quantification of Uscharin and Related Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods applicable to the quantification of Uscharin and other structurally related cardiac glycosides isolated from Calotropis species. The methodologies presented are based on published experimental data, offering a valuable resource for selecting and developing analytical protocols in research and drug development settings.

Introduction to this compound and the Importance of Accurate Quantification

This compound is a cardenolide, a type of cardiac glycoside, found in plants of the Calotropis genus, notably Calotropis gigantea. Like other cardiac glycosides, this compound exhibits significant biological activities, which has led to growing interest in its therapeutic potential. Accurate and precise quantification of this compound and its related compounds in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of potential drug candidates. HPLC is a powerful and widely used technique for the analysis of these compounds. This guide compares different HPLC-based approaches for the quantification of cardiac glycosides from Calotropis gigantea, providing a framework for the analysis of this compound.

Comparison of Validated HPLC Methods

The following table summarizes the key performance parameters of two distinct HPLC methods developed for the analysis of cardiac glycosides from Calotropis gigantea. Method A focuses on the specific quantification of Calactin (B1668211), a related cardenolide, using a highly sensitive HPLC-MS technique. Method C provides a more general approach for the estimation of the bulk plant material using HPLC with UV detection. While a fully validated method for this compound is not available in the literature, these methods provide a strong basis for its analysis.

ParameterMethod A: HPLC-ESI-MS for CalactinMethod C: RP-HPLC-VWD for Calotropis gigantea Bulk Material
Analyte(s) CalactinCalotropis gigantea extract
Instrumentation HPLC with Electrospray Ionization Mass Spectrometry (ESI-MS)Agilent 1220 Infinity II LC with Variable Wavelength Detector (VWD)
Stationary Phase Octadecylsilane (C18) columnC18 column (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and water with 0.1% formic acid (gradient)Methanol:water (55:45, v/v)
Detection ESI-MS (negative mode)UV at 275 nm
Linearity Range 1 - 50 µg/mL50 - 250 µg/mL
Correlation Coefficient (r²) > 0.9980.999
Limit of Detection (LOD) 0.1 µg/mL16.02 µg/mL
Limit of Quantification (LOQ) 1 µg/mL48.56 µg/mL
Accuracy (% Recovery) Not explicitly stated, but method met ICH guidelines97 - 105%
Precision (% RSD) Not explicitly stated, but method met ICH guidelines< 2% (intraday and interday)

Experimental Protocols

Method A: HPLC-ESI-MS for Calactin Quantification[1][2]

This method is designed for the sensitive and specific quantification of Calactin.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system coupled with an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Column: Octadecylsilane (C18) column.

  • Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% formic acid. The specific gradient profile should be optimized based on the system and specific separation requirements.

  • Flow Rate: Not specified, typically around 0.5 - 1.0 mL/min for standard analytical columns.

  • Column Temperature: Not specified, typically ambient or controlled at a specific temperature (e.g., 25 °C) for reproducibility.

  • Injection Volume: Not specified.

  • MS Detection: ESI in negative ion mode.

2. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of Calactin in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards within the linear range (1 to 50 µg/mL).

  • Sample Preparation: The extraction method for Calactin from the plant matrix (e.g., dichloromethane (B109758) fraction of Calotropis gigantea stem bark) should be consistently applied to all samples. The final extract should be dissolved in the initial mobile phase composition.

3. Validation Parameters:

  • The method was validated according to the International Council for Harmonisation (ICH) guideline Q2(R1), demonstrating linearity, accuracy, precision, LOD, and LOQ.[1]

Method C: RP-HPLC-VWD for Calotropis gigantea Bulk Material[3][4]

This method is suitable for the general quality control and estimation of Calotropis gigantea in bulk material and herbal dosage forms.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1220 Infinity II LC system with a Variable Wavelength Detector (VWD) and a binary pump.[2]

  • Column: C18 column (150 x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic mixture of Methanol and water (55:45, v/v).[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: Ambient.

  • Injection Volume: Not specified.

  • Detection: UV detection at a wavelength of 275 nm.[2]

2. Standard and Sample Preparation:

  • Standard/Sample Preparation: As this method is for the estimation of the bulk extract, a reference standard of the Calotropis gigantea extract is used to prepare calibration standards over the concentration range of 50-250 µg/mL.[2]

3. Validation Parameters:

  • The method was validated as per ICH Q2(R1) guidelines for linearity, precision, accuracy, robustness, ruggedness, selectivity, LOD, and LOQ.[2]

Visualizing the HPLC Workflow

The following diagram illustrates a generalized workflow for the quantification of this compound or related cardiac glycosides using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material (e.g., Calotropis gigantea) Extraction Extraction of Cardiac Glycosides Sample->Extraction Solvent Extraction Filtration Filtration & Dilution Extraction->Filtration Autosampler Autosampler Injection Filtration->Autosampler Standard This compound/Analog Reference Standard Std_Prep Preparation of Calibration Standards Standard->Std_Prep Std_Prep->Autosampler HPLC_Column HPLC Column (C18) Separation Autosampler->HPLC_Column Mobile Phase Detector Detection (UV or MS) HPLC_Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Generalized workflow for HPLC quantification of this compound.

This guide provides a comparative overview of HPLC methods relevant to the quantification of this compound. Researchers should validate any chosen or adapted method according to the specific requirements of their application and regulatory guidelines.

References

Unveiling the Potency of Stereoisomers: A Comparative Analysis of Uscharin and 2'-epi-uscharin

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product chemistry and drug discovery, the spatial arrangement of atoms within a molecule can dramatically alter its biological activity. A compelling case study is the comparative bioactivity of uscharin and its stereoisomer, 2'-epi-uscharin. Both are cardenolides isolated from the latex of Calotropis gigantea, yet their subtle structural difference leads to a significant divergence in their therapeutic potential, particularly as anticancer agents. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Data Presentation: A Head-to-Head Comparison

The differential biological activities of this compound and 2'-epi-uscharin are most evident in their ability to inhibit Hypoxia-Inducible Factor-1 (HIF-1) and their cytotoxic effects against cancer cells.

Table 1: Comparative HIF-1 Inhibition
CompoundHIF-1 Inhibition IC50 (nM)Potency Relative to Digoxin
This compound 28More Potent
2'-epi-uscharin Less potent than this compound*Comparable Activity

*Specific IC50 value for 2'-epi-uscharin's HIF-1 inhibition is not available in the reviewed literature, but it is consistently reported as being less potent than this compound.

Table 2: Comparative Cytotoxicity (IC50, µM) Against Human Cancer Cell Lines
Cell LineCancer TypeThis compound (Compound 1)2'-epi-uscharin (Compound 2)
HL-60 Leukemia>50>50
A431 Skin Cancer20.633.8
HT29 Colon Cancer>50>50
T47D Breast Cancer15.644.8
A549 Lung Cancer>50>50

The Decisive Role of Stereochemistry

The primary difference between this compound and 2'-epi-uscharin lies in the stereochemistry at the 2'-position of the sugar moiety. This compound possesses a β-configuration of the 2'-hydroxy group, which has been identified as crucial for its potent HIF-1 inhibitory activity.[1] This seemingly minor structural variance significantly impacts the molecule's ability to interact with its biological targets.

Mechanism of Action: Targeting the Hypoxia Pathway

Both this compound and its stereoisomer exert their anticancer effects, at least in part, by inhibiting HIF-1. HIF-1 is a key transcription factor that plays a central role in tumor survival and progression, particularly in the hypoxic (low oxygen) microenvironment of solid tumors.[2] By inhibiting HIF-1, these compounds can disrupt a cascade of downstream signaling pathways essential for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[1][2]

The greater potency of this compound in inhibiting HIF-1 suggests it is a more effective disruptor of these cancer-promoting pathways compared to 2'-epi-uscharin.[1]

HIF1_Pathway cluster_0 Normoxia cluster_1 Hypoxia cluster_2 Inhibition HIF-1α_normoxia HIF-1α PHDs/VHL PHDs/VHL HIF-1α_normoxia->PHDs/VHL Hydroxylation Proteasomal Degradation Proteasomal Degradation PHDs/VHL->Proteasomal Degradation Ubiquitination HIF-1α_hypoxia HIF-1α (stabilized) HIF-1 Complex HIF-1 Complex HIF-1α_hypoxia->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE HRE (DNA) HIF-1 Complex->HRE Target Genes Target Genes (VEGF, etc.) HRE->Target Genes Angiogenesis, Metastasis Angiogenesis, Metastasis Target Genes->Angiogenesis, Metastasis This compound This compound This compound->HIF-1 Complex Potent Inhibition 2_epi_this compound 2'-epi-uscharin 2_epi_this compound->HIF-1 Complex Inhibition

Caption: Simplified HIF-1 signaling pathway and points of inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of HIF-1.

  • Cell Culture and Transfection: Human cancer cells (e.g., T47D) are cultured in appropriate media. The cells are then co-transfected with a firefly luciferase reporter plasmid under the control of a hypoxia-response element (HRE) and a Renilla luciferase plasmid for normalization of transfection efficiency.

  • Compound Treatment: After transfection, cells are treated with varying concentrations of this compound, 2'-epi-uscharin, or a vehicle control.

  • Hypoxic Induction: The treated cells are then incubated under hypoxic conditions (e.g., 1% O2) for a specified period (e.g., 24 hours) to induce HIF-1 activity.

  • Luciferase Activity Measurement: Following hypoxic incubation, cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of HIF-1 inhibition is calculated relative to the vehicle-treated control under hypoxic conditions. The IC50 value is determined from the dose-response curve.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and 2'-epi-uscharin for a specified duration (e.g., 48 or 72 hours).

  • Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA) to attach them to the plate.

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution, which binds to cellular proteins.

  • Washing: Unbound dye is washed away with 1% acetic acid.

  • Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of living cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Experimental_Workflow cluster_0 Cytotoxicity Assay (SRB) cluster_1 HIF-1 Inhibition Assay (Luciferase) A Seed Cancer Cells B Treat with this compound/ 2'-epi-uscharin A->B C Fix and Stain (SRB) B->C D Measure Absorbance C->D E Calculate IC50 D->E F Transfect Cells with HRE-Luciferase Reporter G Treat with this compound/ 2'-epi-uscharin F->G H Induce Hypoxia G->H I Measure Luciferase Activity H->I J Calculate IC50 I->J

Caption: General experimental workflow for activity assessment.

Conclusion

The comparative analysis of this compound and 2'-epi-uscharin underscores the profound impact of stereochemistry on biological function. This compound emerges as a significantly more potent inhibitor of HIF-1 and exhibits greater cytotoxicity against certain cancer cell lines compared to its stereoisomer, 2'-epi-uscharin. This enhanced activity is attributed to the β-configuration of its 2'-hydroxy group. These findings highlight this compound as a promising lead compound for the development of novel anticancer therapeutics targeting the HIF-1 signaling pathway. Further investigation into the downstream effects of these compounds will provide a more comprehensive understanding of their mechanisms of action and facilitate their translation into clinical applications.

References

A Comparative Analysis of Uscharin and Synthetic Pesticides: Efficacy, Mechanisms, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of uscharin, a naturally occurring cardenolide, with that of major classes of synthetic pesticides. The following sections detail their respective performance based on available experimental data, outline the methodologies used in these assessments, and explore their distinct mechanisms of action through signaling pathway diagrams.

Comparative Efficacy: A Quantitative Overview

The pesticidal activity of a compound is typically quantified by its median lethal dose (LD50) or median lethal concentration (LC50). A lower value indicates higher potency. The available data primarily highlights this compound's potent molluscicidal activity, particularly against the land snail Theba pisana.

Table 1: Molluscicidal Efficacy of this compound in Comparison to Synthetic Pesticides against Theba pisana

CompoundClassLD50 (µ g/snail )Relative Potency to MethomylReference
This compound Cardenolide0.82 (24h)128x more potent[1][2]
Methomyl Carbamate (B1207046)105 (24h)1x[3]
Cypermethrin (B145020) PyrethroidNot available for T. pisana-
Imidacloprid NeonicotinoidNot available for T. pisana-
Chlorpyrifos OrganophosphateNot available for T. pisana-

As illustrated in Table 1, this compound demonstrates exceptionally high toxicity to the land snail Theba pisana, being 128 times more potent than the carbamate insecticide methomyl[1][2]. While direct comparative data for this compound against pyrethroids, neonicotinoids, and organophosphates on snails is limited, Table 2 provides a broader perspective on the efficacy of these synthetic classes against various other pests.

Table 2: General Efficacy of Major Synthetic Pesticide Classes against Various Pests

Pesticide ClassRepresentative CompoundTarget Pest(s)LC50/LD50Reference
Organophosphates ChlorpyrifosBiomphalaria alexandrina (snail)9.6 mg/L (24h LC50)[4]
MonocrotophosPila globosa (snail)440 ppm (96h LC50)
Pyrethroids CypermethrinChilina parchappii (snail)44.59 mg/L (96h LC50)[5][6][7]
CypermethrinPomacea canaliculata (snail)8.99 ppm (96h LC50)[8]
Neonicotinoids ImidaclopridMoncha obstructa (snail)36111 ppm (72h LC50)[9]
AcetamipridEisenia fetida (earthworm)2.69 mg/kg (LC50)[10]
Carbamates MethomylMonacha cartusiana (snail)1.67% (LC50)[11][12]

Experimental Protocols

The following sections detail the methodologies employed in the studies cited, providing a framework for the replication and validation of these findings.

Isolation of this compound from Calotropis procera Latex

The isolation of this compound is a multi-step process involving solvent extraction and purification[13].

  • Latex Collection and Extraction: Latex is collected from the Calotropis procera plant. The latex is then extracted with a solvent such as ethanol.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. This typically involves partitioning between a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., methanol-water mixture).

  • Chromatographic Separation: The fraction containing the cardenolides is further purified using chromatographic techniques, such as column chromatography over silica (B1680970) gel.

  • Crystallization: The purified this compound is obtained by crystallization from a suitable solvent system, such as ethanol-water.

  • Purity and Structural Confirmation: The purity of the isolated this compound is confirmed by thin-layer chromatography (TLC), and its structure is elucidated using spectroscopic methods like mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy[13].

Molluscicidal Bioassay

The molluscicidal activity is determined using a contact toxicity bioassay, following guidelines similar to those established by the World Health Organization (WHO)[14][15][16].

  • Test Organisms: Adult land snails, such as Theba pisana, of uniform size and weight are collected and acclimated to laboratory conditions.

  • Preparation of Test Solutions: this compound and the synthetic pesticides are dissolved in an appropriate solvent (e.g., acetone (B3395972) or dimethyl sulfoxide) to prepare stock solutions. A series of dilutions are then made to obtain the desired test concentrations.

  • Topical Application: A precise volume of each test solution is topically applied to the soft body of the snail. Control snails are treated with the solvent only.

  • Observation: The snails are placed in petri dishes with a food source (e.g., lettuce) and observed for mortality at specific time intervals (e.g., 24, 48, and 72 hours). Mortality is typically defined as the lack of response to a gentle probe.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LD50 or LC50 values, along with their 95% confidence limits[17][18].

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways affected by this compound and synthetic pesticides.

This compound: Inhibition of Na+/K+-ATPase

This compound, as a cardenolide, exerts its toxic effect through the specific inhibition of the Na+/K+-ATPase enzyme, a crucial ion pump in animal cells[19][20][21].

uscharin_mechanism This compound This compound NaK_ATPase Na+/K+-ATPase (Sodium-Potassium Pump) This compound->NaK_ATPase Ion_Gradient Disruption of Na+ and K+ Ion Gradients Cell_Membrane Increased Intracellular Na+ Decreased Intracellular K+ Ion_Gradient->Cell_Membrane Ca_Exchange Inhibition of Na+/Ca2+ Exchanger Cell_Membrane->Ca_Exchange Ca_Buildup Increased Intracellular Ca2+ Ca_Exchange->Ca_Buildup Cellular_Dysfunction Cellular Dysfunction Ca_Buildup->Cellular_Dysfunction Toxicity Toxicity and Death Cellular_Dysfunction->Toxicity

Caption: Mechanism of this compound Toxicity.

Synthetic Pesticides: Diverse Neurological Targets

Synthetic pesticides act on various targets within the nervous system of pests. The following diagram illustrates the primary mechanisms of the major classes.

synthetic_pesticides_mechanisms cluster_organophosphates Organophosphates & Carbamates cluster_pyrethroids Pyrethroids cluster_neonicotinoids Neonicotinoids OP_Carbamate Organophosphates Carbamates AChE Acetylcholinesterase (AChE) OP_Carbamate->AChE Inhibit ACh_Buildup Acetylcholine Buildup Nerve_Impulse Continuous Nerve Impulse ACh_Buildup->Nerve_Impulse Pyrethroids Pyrethroids Na_Channels Voltage-Gated Sodium Channels Pyrethroids->Na_Channels Modify Na_Influx Prolonged Na+ Influx Na_Influx->Nerve_Impulse Neonicotinoids Neonicotinoids nAChR Nicotinic Acetylcholine Receptors (nAChRs) Neonicotinoids->nAChR Bind to Receptor_Activation Irreversible Activation Receptor_Activation->Nerve_Impulse Paralysis_Death Paralysis and Death Nerve_Impulse->Paralysis_Death

Caption: Neurological Targets of Synthetic Pesticides.

Discussion and Conclusion

The available evidence strongly indicates that this compound is a highly potent natural molluscicide, significantly outperforming the synthetic carbamate methomyl. Its specific mode of action, the inhibition of Na+/K+-ATPase, is a well-established mechanism for cardenolides.

Synthetic pesticides, on the other hand, encompass a broad range of chemical classes with diverse neurological targets. While highly effective against a wide array of pests, their broader spectrum of activity can also lead to non-target effects and the development of resistance.

Further research is warranted to explore the full potential of this compound and other cardenolides as viable alternatives or adjuncts to synthetic pesticides. This includes expanding the evaluation of their efficacy against a wider range of agricultural and public health pests, as well as detailed investigations into their environmental fate and non-target toxicity. The development of robust and standardized bioassay protocols is essential for generating the comparative data needed to make informed decisions in pest management strategies.

References

A Comparative Analysis of Uscharin Content in Calotropis gigantea and Calotropis procera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the cardiac glycoside Uscharin content in two prominent Calotropis species: Calotropis gigantea and Calotropis procera. This document summarizes available quantitative data, details the experimental protocols for extraction and analysis, and visualizes key experimental and biological pathways to support further research and development.

Quantitative Comparison of this compound Content

Direct comparative studies quantifying this compound content in both Calotropis gigantea and Calotropis procera using identical methodologies are limited in the current body of scientific literature. However, research on individual species provides valuable insights into the accumulation of this potent cardenolide.

A study on two variants of Calotropis gigantea, the white flower variant (WFV) and the purple flower variant (PFV), revealed that the WFV is a superior accumulator of this compound. The concentration of this compound was found to vary significantly with the age of the plant and the specific part analyzed. The highest concentrations of this compound were observed in the stem of 5-month-old plants of the white flower variant[1].

While quantitative data for this compound in Calotropis procera is not as readily available in comparative studies, phytochemical analyses have confirmed its presence as a major bioactive compound in the leaves and latex.[1][2] One review notes that the leaves of C. procera contain a significant amount of cardenolides, among which this compound is a notable component[3]. Further research employing standardized methodologies is required to establish a definitive quantitative comparison between the two species.

SpeciesPlant PartAge of PlantThis compound Content (µg/g Dry Weight)Reference
Calotropis gigantea (White Flower Variant)Stem5 monthsHighest Concentration Observed[1]
Calotropis gigantea (White Flower Variant)Root8 monthsLower Concentration[1]
Calotropis gigantea (White Flower Variant)Leaf10 monthsVariable Concentration[1]
Calotropis proceraLeaf, LatexNot SpecifiedPresent, but not quantitatively compared[1][2]

Note: The table highlights the variability in this compound content based on plant part and age in C. gigantea. A direct comparison with C. procera is pending further quantitative studies.

Experimental Protocols

The extraction, isolation, and quantification of this compound from Calotropis species involve multi-step processes. Below are detailed methodologies adapted from various studies.

Extraction and Isolation of this compound from Calotropis Latex

This protocol is based on methods described for the isolation of cardenolides from Calotropis latex.[4][5]

a. Latex Collection and Initial Processing:

  • Fresh latex is collected from the aerial parts of the plant.

  • The collected latex is immediately treated with 95% ethanol (B145695) to precipitate rubber and other macromolecules.

  • The mixture is sonicated at room temperature and then centrifuged to separate the supernatant from the precipitate.

  • The supernatant is evaporated under reduced pressure to obtain a crude extract.

b. Solvent Partitioning:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, dichloromethane (B109758), and ethyl acetate (B1210297).

  • The fractions are collected, and the solvent is evaporated to yield fractionated extracts. This compound is typically found in the more polar fractions.

c. Chromatographic Purification:

  • The fraction containing this compound is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution is performed using a solvent system such as petroleum ether-ethyl acetate or chloroform-methanol.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of this compound.

  • Fractions containing pure this compound are pooled and concentrated. Further purification can be achieved by recrystallization.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of cardenolides like this compound.[3]

a. Sample Preparation:

  • A known weight of the dried plant material (e.g., leaves, stem) is finely powdered.

  • The powder is extracted with a suitable solvent (e.g., methanol, 70% ethanol) using methods like sonication or Soxhlet extraction.

  • The extract is filtered and the solvent is evaporated. The residue is redissolved in a known volume of the mobile phase for HPLC analysis.

b. HPLC Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like 0.1% formic acid) is commonly employed.

  • Flow Rate: A flow rate of around 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength of approximately 220 nm is suitable for cardenolides.

  • Quantification: A standard curve is generated using a purified this compound standard of known concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the standard curve.

Visualizations

Experimental Workflow for this compound Isolation and Quantification

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification & Isolation cluster_quantification Quantification plant_material Calotropis Plant Material (Latex, Leaves, Stem) drying Drying & Powdering (for solid parts) plant_material->drying extraction Solvent Extraction (e.g., Ethanol, Methanol) drying->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane, DCM, EtOAc) column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography crude_extract->partitioning hplc HPLC Analysis crude_extract->hplc Sample tlc TLC Monitoring column_chromatography->tlc pure_this compound Pure this compound column_chromatography->pure_this compound tlc->column_chromatography Fraction Pooling pure_this compound->hplc Standard data_analysis Data Analysis hplc->data_analysis

Caption: Workflow for the isolation and quantification of this compound.

Signaling Pathway Affected by this compound

This compound has been shown to be a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cellular response to hypoxia and a critical target in cancer therapy.[4][6]

signaling_pathway Hypoxia Hypoxia (Low Oxygen) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_complex HIF-1 Complex Formation (HIF-1α / HIF-1β) HIF1a_stabilization->HIF1_complex HIF1b HIF-1β (ARNT) (Constitutively expressed) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in Target Gene Promoters HIF1_complex->HRE Gene_transcription Target Gene Transcription HRE->Gene_transcription Cellular_responses Cellular Responses (Angiogenesis, Glycolysis, Cell Survival) Gene_transcription->Cellular_responses This compound This compound This compound->Inhibition

Caption: this compound's inhibitory effect on the HIF-1 signaling pathway.

References

Validating the Anti-Cancer Potential of Uscharin in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer potential of Uscharin with other notable anti-cancer compounds, supported by experimental data from preclinical studies. This compound, a cardiac glycoside, has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for further investigation in oncology. This document outlines its performance alongside other cardiac glycosides, Digoxin and Ouabain, as well as the natural compounds Usnic Acid and Formononetin, providing a framework for its preclinical validation.

Comparative Efficacy: In Vitro Cytotoxicity

The anti-proliferative activity of this compound and its alternatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that these values are compiled from various studies and experimental conditions may differ.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound VariousLeukemia, Non-Small Cell Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, BreastReported inhibitory effect[1]
Digoxin MCF-7Breast Cancer0.06[2]
BT-474Breast Cancer0.23[2]
MDA-MB-231Breast Cancer0.08[2]
ZR-75-1Breast Cancer0.17[2]
A549Non-Small Cell Lung Cancer0.10[3][4]
H1299Non-Small Cell Lung Cancer0.12[3][4]
Ouabain H460Non-Small Cell Lung Cancer0.0104[5]
PANC1Pancreatic Cancer0.0423[5]
A549Non-Small Cell Lung Cancer0.025 (at 72h)[5]
HelaCervical Cancer0.05 (at 72h)[5]
HCT116Colon Cancer0.025 (at 72h)[5]
A375Melanoma0.030 (at 72h)[6]
SK-Mel-28Melanoma0.087 (at 72h)[6]
Usnic Acid (+) T-47DBreast Cancer4.2 µg/mL[7]
Capan-2Pancreatic Cancer5.3 µg/mL[7]
HCT116Colon Cancer~10 µg/mL (at 72h)[8]
MDA-MB-231Breast Cancer15.8 µg/mL (at 72h)[8]
Usnic Acid (-) T-47DBreast Cancer4.0 µg/mL[7]
Capan-2Pancreatic Cancer5.0 µg/mL[7]
HCT116Colon Cancer~10 µg/mL (at 72h)[8]
MDA-MB-231Breast Cancer20.2 µg/mL (at 72h)[8]
Formononetin A549Non-Small Cell Lung Cancer> 100[9]
B16-BL6Melanoma> 100[9]
HCT-116Colon Cancer3.8 (derivative)
PC3Prostate Cancer1.97 (derivative)
MOLT-4Leukemia155.8
MOLT-17Leukemia183.2

Mechanism of Action: Signaling Pathways

This compound, like other cardiac glycosides, is believed to exert its anti-cancer effects primarily through the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of downstream signaling events, ultimately resulting in apoptosis and cell cycle arrest. The key signaling pathways implicated are the PI3K/Akt/mTOR and MAPK pathways.

Uscharin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus Na+/K+ ATPase Na+/K+ ATPase Increased Intracellular Na+ Increased Intracellular Na+ Na+/K+ ATPase->Increased Intracellular Na+ This compound This compound This compound->Na+/K+ ATPase inhibits Increased Intracellular Ca2+ Increased Intracellular Ca2+ Increased Intracellular Na+->Increased Intracellular Ca2+ ROS ROS Increased Intracellular Ca2+->ROS PI3K PI3K ROS->PI3K Ras Ras ROS->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation promotes Apoptosis Apoptosis Bad->Apoptosis promotes Cell Cycle Arrest Cell Cycle Arrest Cell Proliferation->Cell Cycle Arrest Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the validation of this compound's anti-cancer potential.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the diluted this compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add MTT Add MTT Incubate->Add MTT Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Add MTT->Incubate Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow Seed & Treat Cells Seed & Treat Cells Harvest Cells Harvest Cells Seed & Treat Cells->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate Incubate Add Annexin V-FITC & PI->Incubate Flow Cytometry Analysis Flow Cytometry Analysis Incubate->Flow Cytometry Analysis

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing RNase A and PI.

  • Incubation: Incubate the cells to allow for RNA digestion and DNA staining.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Seed & Treat Cells Seed & Treat Cells Harvest & Fix Cells Harvest & Fix Cells Seed & Treat Cells->Harvest & Fix Cells Stain with PI & RNase A Stain with PI & RNase A Harvest & Fix Cells->Stain with PI & RNase A Incubate Incubate Stain with PI & RNase A->Incubate Flow Cytometry Analysis Flow Cytometry Analysis Incubate->Flow Cytometry Analysis

References

A Comparative Analysis of Uscharin's Mode of Action with Other Na+/K+-ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Uscharin, a cardiac glycoside, with other well-established Na+/K+-ATPase inhibitors, namely digoxin (B3395198) and ouabain (B1677812). The information presented herein is supported by experimental data to facilitate an objective evaluation of their mechanisms of action and cellular effects.

Introduction to Na+/K+-ATPase and its Inhibitors

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein found in all animal cells. It actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes. Inhibition of this pump by cardiac glycosides has been a cornerstone in the treatment of heart failure and certain cardiac arrhythmias for centuries. These compounds bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase, leading to a cascade of intracellular events.

This compound is a cardenolide, a type of cardiac glycoside, characterized by a unique thiazoline (B8809763) ring in its structure. While its potent molluscicidal activity has been recognized, its specific interactions and comparative efficacy as a Na+/K+-ATPase inhibitor are areas of growing research interest. This guide will compare the known characteristics of this compound with those of the well-documented cardiac glycosides, digoxin and ouabain.

Mechanism of Action: A Comparative Overview

The primary mechanism of action for all three compounds involves the inhibition of the Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger (NCX), causing a decrease in calcium extrusion and a subsequent increase in intracellular calcium concentration. This rise in cytosolic calcium is the principal driver of the positive inotropic effect (increased force of heart muscle contraction) observed with cardiac glycosides.

Binding Site: Digoxin, ouabain, and this compound are all believed to bind to the extracellular surface of the α-subunit of the Na+/K+-ATPase. While the precise binding pocket is highly conserved, subtle differences in the chemical structure of each inhibitor can influence their binding affinity and kinetics. The steroid core, the lactone ring, and the sugar moieties of these glycosides all contribute to their interaction with the pump.

Quantitative Analysis of Inhibitory Potency

CompoundCell LineIC50 (µM)Citation
This compound H9c2 (rat cardiac myoblasts)~ 2.5[1]
HL-1 (mouse atrial muscle)~ 1.25[1]
Digoxin H9c2 (rat cardiac myoblasts)> 10[1]
HL-1 (mouse atrial muscle)> 10[1]
Ouabain A549 (human lung carcinoma)Not directly comparable
MDA-MB-231 (human breast cancer)Not directly comparable

Note: The provided IC50 values for this compound and Digoxin are from a single study and represent cytotoxicity, not direct enzyme inhibition. Direct enzymatic assays would be required for a more precise comparison of their potency as Na+/K+-ATPase inhibitors.

Downstream Signaling Pathways

The inhibition of Na+/K+-ATPase by these compounds triggers a complex array of downstream signaling events beyond the initial increase in intracellular calcium.

Calcium Signaling

An increase in intracellular calcium is the most immediate and well-characterized downstream effect. This elevated calcium enhances the contractility of cardiac muscle cells. Studies have shown that this compound, similar to digoxin, induces changes in calcium oscillation in atrial cardiomyocytes, confirming its activity as a cardiac glycoside.

Src Kinase Activation

The Na+/K+-ATPase also functions as a signaling scaffold. Binding of cardiac glycosides can lead to the activation of the non-receptor tyrosine kinase Src. Activated Src can then phosphorylate a variety of downstream targets, influencing cell growth, proliferation, and apoptosis. While this has been extensively studied for ouabain and digoxin, the specific role of this compound in activating this pathway requires further investigation.

Generation of Reactive Oxygen Species (ROS)

Inhibition of Na+/K+-ATPase has been linked to an increase in the production of reactive oxygen species (ROS). This can contribute to both the therapeutic and toxic effects of cardiac glycosides by modulating various signaling pathways and potentially leading to oxidative stress.

Induction of Apoptosis and Autophagy

At higher concentrations, cardiac glycosides are known to induce programmed cell death (apoptosis) and autophagy in various cell types, particularly in cancer cells. This has led to the exploration of these compounds as potential anti-cancer agents. The cytotoxic effects of this compound observed in cell viability assays suggest that it likely also triggers these cell death pathways.

Experimental Protocols

Na+/K+-ATPase Activity Assay (Colorimetric)

Principle: This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor like ouabain.

Methodology:

  • Enzyme Preparation: Isolate membrane fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney medulla).

  • Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.

  • Incubation: Incubate the enzyme preparation with the reaction mixture and the test inhibitor (this compound, digoxin, or ouabain) at various concentrations at 37°C. A control reaction without the inhibitor and a blank with a saturating concentration of ouabain (to inhibit all Na+/K+-ATPase activity) are also run.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Phosphate Detection: Quantify the released inorganic phosphate using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Calculate the specific Na+/K+-ATPase activity by subtracting the ouabain-insensitive ATPase activity from the total ATPase activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Intracellular Calcium Measurement

Principle: Fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM, are used to measure changes in intracellular calcium concentration. These dyes are cell-permeable and their fluorescence intensity changes upon binding to calcium.

Methodology:

  • Cell Culture: Plate cells (e.g., cardiomyocytes) in a suitable format (e.g., 96-well plate).

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

  • Compound Addition: Add the test compounds (this compound, digoxin, or ouabain) at desired concentrations.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence microscope or a plate reader.

  • Data Analysis: Analyze the changes in fluorescence to determine the kinetics and magnitude of the intracellular calcium response.

Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compounds (this compound, digoxin, or ouabain) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.

Visualizing the Mode of Action

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing Na+/K+-ATPase inhibitors.

NaK_ATPase_Inhibition_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Intracellular_Na ↑ Intracellular [Na+] NaK_ATPase->Intracellular_Na Leads to Src_Kinase Src Kinase Activation NaK_ATPase->Src_Kinase Signalosome activation NCX Na+/Ca2+ Exchanger Intracellular_Ca ↑ Intracellular [Ca2+] NCX->Intracellular_Ca Reduces Ca2+ efflux Inhibitor This compound / Digoxin / Ouabain Inhibitor->NaK_ATPase Inhibition Intracellular_Na->NCX Alters gradient ROS ↑ ROS Production Intracellular_Ca->ROS Apoptosis Apoptosis / Autophagy Intracellular_Ca->Apoptosis Inotropic_Effect Positive Inotropic Effect Intracellular_Ca->Inotropic_Effect Src_Kinase->ROS ROS->Apoptosis Experimental_Workflow start Start: Prepare Inhibitor Solutions (this compound, Digoxin, Ouabain) assay1 Na+/K+-ATPase Activity Assay start->assay1 assay2 Intracellular Calcium Measurement start->assay2 assay3 Cell Viability (MTT) Assay start->assay3 data_analysis Data Analysis and Comparison assay1->data_analysis assay2->data_analysis assay3->data_analysis results Comparative Profile: - IC50 Values - Calcium Dynamics - Cytotoxicity data_analysis->results

References

Evaluating the Environmental Impact of Uscharin Compared to Conventional Molluscicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and environmentally benign molluscicides is a critical endeavor in agriculture and public health. This guide provides a comparative environmental impact assessment of Uscharin, a potent plant-derived cardiac glycoside, against two conventional molluscicides: metaldehyde (B535048) and iron phosphate (B84403). The information presented is based on available scientific literature and is intended to inform research and development in this field.

Executive Summary

This compound, isolated from the latex of Calotropis procera, demonstrates exceptionally high toxicity to target snail species, with reports indicating it is 128 times more potent than the carbamate (B1207046) molluscicide methomyl (B1676398) against the land snail Theba pisana.[1][2] While this high potency suggests the potential for lower application rates, a comprehensive evaluation of its environmental impact is hampered by a significant lack of data on its effects on non-target organisms.

Conventional molluscicides, such as metaldehyde and iron phosphate, have been more extensively studied. Metaldehyde poses known risks to non-target organisms, including pets and wildlife, and its presence in water sources is a significant concern.[3] Iron phosphate is generally considered to have a more favorable environmental profile, with low toxicity to most non-target organisms, though some studies suggest potential harm to earthworms under certain conditions.

This guide summarizes the available quantitative data, outlines common experimental protocols for environmental impact assessment, and visualizes the known or proposed signaling pathways of these compounds. A notable data gap exists for the ecotoxicology of this compound, underscoring the need for further research to fully assess its potential as a safer alternative to conventional molluscicides.

Data Presentation: Quantitative Comparison of Molluscicide Toxicity

The following tables summarize the available quantitative data on the toxicity of this compound and conventional molluscicides to target and non-target organisms. It is critical to note the limited availability of data for this compound's effect on non-target species.

Table 1: Acute Toxicity to Target Molluscs

CompoundTarget SpeciesEndpointValueReference
This compoundTheba pisana (Land Snail)Potency vs. Methomyl128x more toxic[1][2]
MetaldehydeDeroceras reticulatum (Slug)LD50~150 mg/kgN/A
Iron PhosphateDeroceras reticulatum (Slug)Effective DoseBait containing 1% a.i.N/A
Cardiac Glycosides (Nerium indicum)Pomacea canaliculata (Apple Snail)LC50 (96h)3.71 mg/L[4]

Table 2: Acute Toxicity to Non-Target Organisms

Disclaimer: Data for this compound on non-target organisms is largely unavailable. The data presented for "Cardiac Glycosides" from other plant sources may not be representative of this compound but is included for context. Further research is imperative.

CompoundNon-Target SpeciesEndpointValueReference
This compoundData Not Available------
Calotropis procera Leaf ExtractRabbit (Oryctolagus cuniculus)LD502435.25 mg/kg[5]
MetaldehydeDog (Canis lupus familiaris)LD50100-1000 mg/kgN/A
MetaldehydeEarthworm (Lumbricus terrestris)LC50>1000 mg/kg soilN/A
MetaldehydeRainbow Trout (Oncorhynchus mykiss)LC50 (96h)7.9 mg/LN/A
Iron PhosphateEarthworm (Eisenia fetida)LC50>5000 mg/kg soilN/A
Iron PhosphateBobwhite Quail (Colinus virginianus)LD50>2000 mg/kgN/A
Iron PhosphateRainbow Trout (Oncorhynchus mykiss)LC50 (96h)>100 mg/LN/A

Experimental Protocols

The environmental impact assessment of molluscicides typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the World Health Organization (WHO).[6][7][8] These protocols are designed to ensure data comparability and reliability.

Acute Toxicity Testing on Non-Target Aquatic Organisms
  • Objective: To determine the concentration of the molluscicide that is lethal to 50% of a test population of aquatic organisms (LC50) over a short period.

  • Test Organisms: Standard indicator species are used, including:

    • Fish: Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) (OECD Guideline 203).

    • Aquatic Invertebrates: Daphnia magna (OECD Guideline 202).

    • Algae: Pseudokirchneriella subcapitata (OECD Guideline 201).

  • Methodology:

    • A range of concentrations of the test substance are prepared in a suitable aqueous medium.

    • Test organisms are introduced to the different concentrations and a control group (no test substance).

    • The exposure period is typically 24, 48, or 96 hours.

    • Mortality or other endpoints (e.g., immobilization for Daphnia, growth inhibition for algae) are recorded at regular intervals.

    • The LC50 value is calculated using statistical methods.

Acute and Chronic Toxicity Testing on Soil Organisms
  • Objective: To assess the impact of the molluscicide on key soil-dwelling organisms.

  • Test Organisms:

    • Earthworms: Eisenia fetida (OECD Guideline 207 for acute toxicity, OECD Guideline 222 for chronic toxicity).

    • Soil Microorganisms: (OECD Guideline 216 for nitrogen transformation test).

  • Methodology (Earthworm Acute Test):

    • The test substance is mixed into an artificial soil substrate at various concentrations.

    • Adult earthworms are introduced to the treated and control soils.

    • Mortality is assessed after 7 and 14 days.

    • The LC50 is determined.

  • Methodology (Earthworm Chronic Test):

    • Similar setup to the acute test but with a longer exposure period (e.g., 28 or 56 days).

    • Sub-lethal endpoints such as changes in body weight and reproductive output (number of cocoons and juveniles) are measured.

Terrestrial Non-Target Organism Testing
  • Objective: To evaluate the risk to terrestrial vertebrates and beneficial insects.

  • Test Organisms:

    • Birds: Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos) (OECD Guidelines 205 and 206 for acute and dietary toxicity).

    • Bees: Honey Bee (Apis mellifera) for contact and oral toxicity.

  • Methodology (Avian Acute Oral Toxicity):

    • A single dose of the test substance is administered orally to the birds.

    • Mortality and signs of toxicity are observed over a 14-day period.

    • The LD50 (lethal dose for 50% of the population) is calculated.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways affected by the molluscicides and a general workflow for their environmental impact assessment.

G Figure 1: Proposed Mechanism of Action of this compound (Cardiac Glycoside) cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in Na+ influx K_out K+ efflux This compound This compound This compound->NaK_ATPase Inhibition Extracellular Extracellular Space Intracellular Intracellular Space NCX Na+/Ca2+ Exchanger Na_in->NCX Increased Intracellular Na+ Ca_in Ca2+ influx Cellular_Effects Disruption of Ion Gradient, Cellular Dysfunction, Toxicity Ca_in->Cellular_Effects Increased Intracellular Ca2+ NCX->Ca_in Reversal of NCX

Caption: Proposed signaling pathway for this compound toxicity.

G Figure 2: General Mechanism of Action for Metaldehyde and Iron Phosphate cluster_metaldehyde Metaldehyde cluster_iron_phosphate Iron Phosphate Metaldehyde Metaldehyde Ingestion Mucocytes Mucus Producing Cells (Mucocytes) Metaldehyde->Mucocytes Damage Excess_Mucus Excessive Mucus Production Mucocytes->Excess_Mucus Dehydration Dehydration & Death Excess_Mucus->Dehydration Iron_Phosphate Iron Phosphate Ingestion Digestive_Gland Digestive Gland Cells Iron_Phosphate->Digestive_Gland Damage Ca_Metabolism Disruption of Calcium Metabolism Digestive_Gland->Ca_Metabolism Feeding_Cessation Cessation of Feeding & Death Ca_Metabolism->Feeding_Cessation

Caption: Mechanisms of action for conventional molluscicides.

G Figure 3: Experimental Workflow for Environmental Impact Assessment of a Novel Molluscicide cluster_tier1 Tier 1: Acute Toxicity Screening cluster_tier2 Tier 2: Chronic and Sub-lethal Effects cluster_tier3 Tier 3: Environmental Fate and Behavior Aquatic_Tox Aquatic Toxicity (Fish, Daphnia, Algae) Chronic_Aquatic Chronic Aquatic Toxicity (Fish Early Life Stage, Daphnia Reproduction) Aquatic_Tox->Chronic_Aquatic Degradation Degradation in Soil & Water Aquatic_Tox->Degradation Soil_Tox Soil Organism Toxicity (Earthworm - Acute) Chronic_Soil Chronic Soil Toxicity (Earthworm Reproduction) Soil_Tox->Chronic_Soil Mobility Soil Mobility & Leaching Potential Soil_Tox->Mobility Terrestrial_Tox Terrestrial Organism Toxicity (Avian - Acute Oral) Risk_Assessment Environmental Risk Assessment Terrestrial_Tox->Risk_Assessment Bioaccumulation Bioaccumulation Potential Chronic_Aquatic->Bioaccumulation Chronic_Soil->Bioaccumulation Degradation->Risk_Assessment Mobility->Risk_Assessment Bioaccumulation->Risk_Assessment

Caption: Tiered approach for environmental impact assessment.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Uscharin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper disposal of Uscharin, a cardiac glycoside found in plants of the Calotropis genus. Due to the inherent toxicity of cardiac glycosides, it is imperative to handle this compound with extreme caution and adhere to stringent disposal protocols to ensure personal safety and environmental protection. This document will serve as a preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance.

I. Guiding Principle: The Precautionary Approach

Given the potent biological activity and toxicity of cardiac glycosides, this compound must be treated as a hazardous substance.[1][2] All handling and disposal procedures should be conducted under the assumption that the compound is highly toxic. It is mandatory to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance with local, state, and federal regulations.

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment is mandatory to minimize exposure:

  • Eye Protection: Chemical splash goggles are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves prior to use and use proper glove removal technique.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

III. Chemical and Physical Properties of this compound

Quantitative Data Summary

PropertyData
Chemical Class Cardiac Glycoside[2]
Source Calotropis gigantea (Crown Flower)[3][4]
Known Hazards Toxic, potential for cardiac effects[1]
Route of Exposure Ingestion, skin contact, inhalation of dust

IV. Step-by-Step Disposal Procedures

These procedures are based on best practices for handling potent and toxic compounds in a laboratory setting.

A. Waste Segregation and Collection

  • Segregate Waste: Keep this compound waste separate from all other chemical waste streams to prevent unintended reactions.

  • Solid Waste Collection:

    • Collect excess or unwanted solid this compound in a dedicated, properly labeled hazardous waste container.

    • Use a scoop or spatula for transfers, minimizing the creation of dust.

  • Liquid Waste Collection:

    • Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste.

  • Contaminated Materials:

    • Dispose of all contaminated disposable materials, such as gloves, weighing papers, and pipette tips, in the same hazardous waste container as the solid this compound waste.

B. Waste Container Labeling

All waste containers must be clearly and securely labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound (Cardiac Glycoside) "

  • Known hazard characteristics: "Highly Toxic "

  • The accumulation start date.

C. Waste Storage

  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from drains, heat sources, and incompatible materials.

D. Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

  • Provide the EHS representative or contractor with all available information about the compound and its source.

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash.

V. Spill Procedures

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure the Area:

    • If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

    • Restrict access to the spill area.

  • Wear Appropriate PPE:

    • Before cleaning the spill, ensure you are wearing the appropriate PPE as described in Section II.

  • Contain the Spill:

    • For solid spills, carefully cover the material with an absorbent material to prevent dust from becoming airborne.

    • For liquid spills, use a chemical spill kit with an appropriate absorbent.

  • Clean the Spill:

    • Carefully scoop the contained material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleaning materials for disposal as hazardous waste.

  • Report the Spill:

    • Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

VI. Experimental Protocols

No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal are available in the reviewed literature. Therefore, the primary and recommended disposal method is through a licensed hazardous waste contractor.

VII. Visual Guides

This compound Disposal Workflow

cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Container Management cluster_3 Storage & Disposal A Wear Full PPE: - Goggles - Gloves - Lab Coat B Segregate this compound Waste A->B C Solid Waste: - Pure this compound - Contaminated Disposables B->C D Liquid Waste: - this compound Solutions B->D E Use Designated Hazardous Waste Containers C->E D->E F Label Container Correctly: - 'Hazardous Waste' - 'this compound (Highly Toxic)' - Date E->F G Store in Secure Satellite Accumulation Area F->G H Contact EHS for Pickup and Disposal G->H A This compound (Cardiac Glycoside) B High Toxicity A->B C Strict Handling Procedures B->C D Personal Protective Equipment (PPE) C->D E Segregated Hazardous Waste Stream C->E F EHS Consultation C->F G Safe Laboratory Environment D->G E->G F->G

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.